A-317567
Description
Structure
3D Structure
Properties
IUPAC Name |
6-[2-(2-methyl-1-propan-2-yl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopropyl]naphthalene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3/c1-16(2)26-25-14-21(7-4-17(25)10-11-30(26)3)24-15-23(24)20-8-5-19-13-22(27(28)29)9-6-18(19)12-20/h4-9,12-14,16,23-24,26H,10-11,15H2,1-3H3,(H3,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPIUXBUJVISNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1C)C=CC(=C2)C3CC3C4=CC5=C(C=C4)C=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-317567: A Technical Guide to its Mechanism of Action as a Potent Acid-Sensing Ion Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317567 is a potent, non-amiloride small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels involved in pain perception and mechanosensation. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing key in vitro and in vivo findings. It details the compound's inhibitory effects on various ASIC subtypes, its efficacy in preclinical models of inflammatory and postoperative pain, and its favorable pharmacokinetic profile, including minimal brain penetration and lack of diuretic effects. This guide is intended to serve as a resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Core Mechanism of Action: Antagonism of Acid-Sensing Ion Channels
This compound exerts its pharmacological effects primarily through the blockade of Acid-Sensing Ion Channels (ASICs). ASICs are a family of neuronal ion channels that are activated by a drop in extracellular pH[1]. This acidification is a common feature of various pathological conditions, including inflammation, ischemia, and tissue injury. Upon activation by protons, ASICs conduct a flow of cations, predominantly sodium ions (Na+), into the neuron. This influx of positive ions leads to membrane depolarization and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain.
This compound acts as a direct antagonist of these channels, preventing the influx of cations and the subsequent neuronal firing. Notably, unlike the non-selective ASIC blocker amiloride, this compound equipotently blocks both the transient and the sustained components of the current mediated by ASIC3-containing channels, which is the predominant ASIC subtype in dorsal root ganglion (DRG) neurons[1][2]. This comprehensive blockade of ASIC3 activity is believed to be a key contributor to its analgesic efficacy.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as an ASIC antagonist.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
Table 1: In Vitro Inhibitory Potency of this compound against ASIC Subtypes
| ASIC Subtype | Cell Type | Assay Type | IC50 (µM) | Reference |
| Native ASIC currents | Rat DRG neurons | Electrophysiology (pH 4.5) | 2 - 30 | [1] |
| ASIC3 | - | - | 1.025 | [2] |
| ASIC1a | - | - | ~2 | [1] |
| ASIC3-like (sustained current) | Rat DRG neurons | Electrophysiology | Equip. to transient | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
| Pain Model | Species | Endpoint | Route of Admin. | ED50 | Reference |
| CFA-Induced Thermal Hyperalgesia | Rat | Paw Withdrawal Latency | Intraperitoneal (i.p.) | 17 µmol/kg | [2] |
| Postoperative Pain (Brennan Model) | Rat | Mechanical Allodynia | - | Potent and fully efficacious | [1] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
In Vitro Electrophysiology: Whole-Cell Patch Clamp on DRG Neurons
-
Objective: To determine the inhibitory effect of this compound on native ASIC currents in sensory neurons.
-
Cell Preparation: Dorsal root ganglia (DRGs) are acutely dissociated from adult Sprague-Dawley rats.
-
Recording Configuration: Whole-cell patch-clamp recordings are performed on small to medium-diameter DRG neurons.
-
Solutions:
-
Extracellular Solution (Normal): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.
-
Intracellular Solution: Contains (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, and 4 ATP, pH adjusted to 7.2 with KOH.
-
Acidic Extracellular Solution: The normal extracellular solution with the pH lowered to 4.5 using HCl to evoke ASIC currents.
-
-
Experimental Procedure:
-
A stable whole-cell recording is established.
-
The cell is held at a holding potential of -60 mV.
-
ASIC currents are evoked by rapidly perfusing the cell with the acidic extracellular solution (pH 4.5).
-
This compound is applied at various concentrations via the perfusion system prior to the acid challenge to determine its inhibitory effect.
-
The peak and sustained components of the inward current are measured and compared between control and drug-treated conditions to calculate the IC50.
-
Experimental Workflow: In Vitro Electrophysiology
Caption: Workflow for in vitro electrophysiological testing.
In Vivo Pain Model: CFA-Induced Thermal Hyperalgesia in Rats
-
Objective: To assess the analgesic efficacy of this compound in a model of inflammatory pain.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw induces a localized and persistent inflammation.
-
Assessment of Thermal Hyperalgesia:
-
A plantar test apparatus is used to measure the paw withdrawal latency to a radiant heat source.
-
Baseline latencies are established before CFA injection.
-
Following CFA injection, the withdrawal latency of the inflamed paw decreases, indicating thermal hyperalgesia.
-
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses.
-
Data Analysis: The paw withdrawal latencies are measured at different time points after drug administration and compared to vehicle-treated controls. The dose required to produce a 50% reversal of hyperalgesia (ED50) is calculated.
In Vivo Pain Model: Brennan Model of Postoperative Pain
-
Objective: To evaluate the efficacy of this compound in a model of incisional pain.
-
Animal Model: Adult male Sprague-Dawley rats are used.
-
Surgical Procedure: A longitudinal incision is made through the skin, fascia, and muscle of the plantar aspect of one hind paw.
-
Assessment of Mechanical Allodynia:
-
Von Frey filaments are used to measure the paw withdrawal threshold to a mechanical stimulus.
-
A decrease in the withdrawal threshold in the incised paw indicates mechanical allodynia.
-
-
Drug Administration: this compound is administered, and the paw withdrawal thresholds are assessed at various time points.
-
Data Analysis: The reversal of mechanical allodynia is quantified and compared to vehicle-treated animals.
Pharmacokinetic and Safety Assessments
-
Diuretic and Natriuretic Effects:
-
Rats are orally hydrated with saline.
-
This compound or a control diuretic (e.g., furosemide) is administered.
-
Urine is collected over several hours, and the volume and sodium concentration are measured to assess diuretic and natriuretic activity, respectively. This compound was found to be devoid of any such activity[1].
-
-
Brain Penetration:
-
This compound is administered to rats.
-
At specific time points, blood and brain tissue are collected.
-
The concentration of this compound in both plasma and brain homogenate is determined using analytical methods such as LC-MS/MS.
-
The brain-to-plasma concentration ratio is calculated to assess the extent of brain penetration. Studies have shown minimal brain penetration for this compound[1].
-
Structure-Activity Relationship and Binding Site
While the precise binding site of this compound on ASIC channels has not been fully elucidated, structure-activity relationship (SAR) studies have provided insights into the key chemical moieties required for its inhibitory activity. The amidine group, in particular, has been identified as being critical for the blockade of ASIC3.
Conclusion
This compound is a potent and peripherally acting antagonist of Acid-Sensing Ion Channels, with a notable efficacy in blocking ASIC3-mediated currents. Its ability to reverse pain behaviors in preclinical models of inflammatory and postoperative pain, coupled with a favorable safety profile characterized by a lack of central nervous system penetration and diuretic effects, highlights its potential as a therapeutic agent for the treatment of pain. This technical guide provides a foundational understanding of the mechanism of action of this compound for researchers and drug development professionals.
References
A-317567: A Technical Guide to a Non-Amiloride ASIC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of A-317567, a novel, non-amiloride inhibitor of Acid-Sensing Ion Channels (ASICs). This compound has emerged as a significant pharmacological tool for investigating the physiological and pathophysiological roles of ASICs, particularly in the context of pain. This document details its mechanism of action, summarizes key quantitative data on its potency and selectivity, provides comprehensive experimental protocols for its use in both in vitro and in vivo studies, and visualizes relevant biological pathways and experimental workflows.
Introduction to this compound
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels that are activated by a drop in extracellular pH.[1] They are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including pain sensation, synaptic plasticity, and fear conditioning.[1][2] The role of ASICs in disease states, particularly chronic pain, has been a subject of intense research. However, the lack of selective and potent pharmacological inhibitors has been a significant hurdle in elucidating their precise functions.
This compound is a small molecule, structurally distinct from the classical ASIC inhibitor amiloride, that has demonstrated potent inhibitory activity against multiple ASIC subtypes.[3] Developed by Abbott Laboratories, it represents a significant advancement in the pharmacological toolkit for studying ASICs.[3] Unlike amiloride, which is a potassium-sparing diuretic with numerous off-target effects, this compound shows greater specificity for ASICs and lacks diuretic and natriuretic activity.[3][4]
Mechanism of Action
This compound functions as a non-competitive inhibitor of ASIC channels. It effectively blocks the ion pore, thereby preventing the influx of cations (primarily Na⁺ and, in the case of ASIC1a, Ca²⁺) that occurs upon channel activation by protons.[5] A key feature of this compound is its ability to inhibit both the transient and sustained components of ASIC3-like currents, a characteristic not shared by amiloride.[3][4] This is particularly relevant as the sustained current of ASIC3 is thought to play a crucial role in the signaling of persistent pain associated with tissue acidosis.
Quantitative Pharmacological Data
The inhibitory potency of this compound and its analogs has been characterized against various ASIC subtypes. The following tables summarize the key quantitative data available in the literature.
Table 1: Inhibitory Potency (IC₅₀) of this compound and Analogs against Human ASIC Subtypes
| Compound | hASIC1a (nM) | hASIC3 (nM) | Reference(s) |
| This compound | 660 | 1025 | [6][7] |
| Compound 10b | 450 | 356 | [6] |
Table 2: Inhibitory Potency (IC₅₀) of this compound against Native Rat ASIC Currents
| Native Current Type (in DRG neurons) | IC₅₀ (µM) | Reference(s) |
| ASIC-like currents (pH 4.5-evoked) | 2 - 30 | [2][4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording of ASIC Currents
This protocol is designed for recording proton-activated currents from HEK293 cells heterologously expressing specific ASIC subtypes or from cultured dorsal root ganglion (DRG) neurons.
Cell Preparation:
-
Culture HEK293 cells or DRG neurons on glass coverslips.
-
For HEK293 cells, transfect with the desired human ASIC subunit cDNA (e.g., hASIC1a, hASIC3) using a suitable transfection reagent. Allow 24-48 hours for protein expression.
-
For DRG neurons, dissect dorsal root ganglia from rats and dissociate the neurons using enzymatic digestion (e.g., collagenase and dispase) followed by mechanical trituration. Plate the neurons and allow them to adhere and stabilize for at least 24 hours before recording.
Solutions:
-
External Solution (Normal pH): 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. Adjust pH to 7.4 with NaOH.
-
External Solution (Acidic pH): Same as the normal pH external solution, but adjust the pH to the desired acidic value (e.g., 6.0, 5.5, or 4.5) with HCl.
-
Internal Solution: 120 mM KCl, 5 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP. Adjust pH to 7.2 with KOH.
This compound Application:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, dilute the stock solution into the external solution to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid non-specific effects.
Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the normal pH external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a membrane potential of -60 mV.
-
To elicit ASIC currents, rapidly switch the perfusion from the normal pH external solution to the acidic pH external solution for a brief duration (e.g., 2-5 seconds).
-
To test the effect of this compound, pre-apply the compound in the normal pH external solution for 1-2 minutes before co-applying it with the acidic external solution.
-
Record the peak and sustained components of the inward current.
-
Wash out the compound with the normal pH external solution for several minutes to assess the reversibility of the inhibition.
In Vivo Pain Models
Animal Handling and Ethics: All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
This compound Formulation and Administration:
-
Formulation: this compound can be formulated for intraperitoneal (i.p.) injection in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
-
Administration: Administer the formulated this compound via i.p. injection at the desired dose (e.g., 1-100 µmol/kg).[8]
This model is used to assess the efficacy of analgesics in a state of chronic inflammatory pain.
Procedure:
-
Acclimatize adult male Sprague-Dawley rats to the testing environment and handling for several days.
-
Record baseline measurements of thermal hyperalgesia (e.g., using a plantar test apparatus) and mechanical allodynia (e.g., using von Frey filaments).
-
Induce inflammation by injecting 100 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.
-
Allow 24 hours for the inflammation and associated pain hypersensitivity to develop.
-
Administer this compound or vehicle i.p.
-
At various time points post-administration (e.g., 30, 60, 120 minutes), re-assess thermal hyperalgesia and mechanical allodynia in both the ipsilateral (inflamed) and contralateral paws.
This model mimics the pain experienced after surgical procedures.
Procedure:
-
Anesthetize adult male Sprague-Dawley rats with isoflurane.
-
Place the rat in a supine position and sterilize the plantar surface of one hind paw.
-
Make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.[1]
-
Suture the skin incision with a single mattress suture.
-
Allow the animal to recover from anesthesia.
-
Assess baseline postoperative pain behaviors (e.g., mechanical allodynia using von Frey filaments, spontaneous flinching, and weight-bearing) a few hours after surgery.
-
Administer this compound or vehicle i.p.
-
At various time points post-administration, re-assess the pain behaviors.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Activation of ASICs, particularly ASIC1a and ASIC3, initiates downstream signaling cascades that contribute to neuronal excitability and pain.
Caption: Downstream signaling pathways of ASIC1a and ASIC3 activation and inhibition by this compound.
Experimental Workflows
Caption: Workflow for in vitro electrophysiological assessment of this compound.
Caption: Workflow for in vivo assessment of this compound in pain models.
Off-Target Effects and Considerations
A critical aspect for researchers using this compound and its analogs is the potential for off-target effects. While this compound is more selective than amiloride, it is not entirely specific for ASICs. The analog, compound 10b, has been shown to be highly promiscuous, with binding affinities of less than 10 µM for at least 39 other targets.[3][6] These off-target interactions could contribute to observed in vivo effects, such as sedation, which may not be mediated by ASIC inhibition.[6] Therefore, it is crucial to carefully design experiments with appropriate controls and to interpret the results in the context of this potential polypharmacology.
Conclusion
References
- 1. Acid-Sensing Ion Channels in Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plantar incisional model [pspp.ninds.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A-317567 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An in-depth analysis of the structure-activity relationship (SAR) of A-317567, a potent inhibitor of acid-sensing ion channels (ASICs), reveals critical insights for the development of novel analgesics. This guide provides a comprehensive overview of the compound's SAR, experimental methodologies, and the underlying signaling pathways, tailored for researchers, scientists, and professionals in drug development.
This compound has been identified as a more potent blocker of the acid-sensing ion channel 3 (ASIC-3) than the non-selective inhibitor amiloride.[1] It has demonstrated efficacy in animal models of inflammatory and post-operative pain.[1][2] The exploration of this compound and its analogs has illuminated key structural motifs that govern its inhibitory activity and selectivity, providing a roadmap for the design of next-generation ASIC inhibitors.
Structure-Activity Relationship (SAR) Insights
The core structure of this compound, a naphthalene-based amidine, has been systematically modified to probe the determinants of its biological activity. The amidine functionality is crucial for the inhibitory effect on ASIC-3 currents.[3] Structure-activity relationship studies have revealed that modifications to the linker between the naphthalene (B1677914) core and the amidine group significantly impact potency.
A key finding is that an acetylenic linkage between the core and the amidine group results in the most potent ASIC-3 channel blocker among the studied analogs.[1][3][4][5][6] The cyclopropane (B1198618) and E-olefin variants of this compound exhibit reduced but still significant inhibitory activity.
Table 1: Comparative Potency of this compound and Key Analogs against ASIC-3
| Compound | Linker Modification | ASIC-3 IC50 (nM) |
| This compound (2) | Cyclopropane | 1025[1] |
| Analog (10a) | E-Olefin | ~512 (2-fold more potent than this compound)[1] |
| Analog (10b) | Acetylene | Not explicitly quantified but stated as the most potent[1][3][4][5][6] |
| Analogs (9a, 9b) | Nitrile (precursor) | <50% inhibition at 20 µM[1] |
| Amide Analogs | Amide | <50% inhibition at 20 µM[1] |
While potent, some analogs of this compound have shown a lack of selectivity, with significant activity against the ASIC-1a channel. For instance, the highly potent acetylenic analog (10b) was found to be nonselective for ASIC-3, with an ASIC-1a IC50 of 450 nM.[1][4] This lack of selectivity raises concerns about potential off-target effects, as ASIC-1a is implicated in central nervous system functions such as anxiety and fear responses.[1][4] Indeed, sedation was observed with this analog in both wild-type and ASIC-3 knockout mice, suggesting that the analgesic effects might be influenced by non-ASIC-3 mediated mechanisms.[1][3][4][5][6]
Experimental Protocols
The evaluation of this compound and its analogs has relied on a combination of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
In Vitro Potency Assessment: Automated Patch Clamp Assay
The inhibitory activity of the compounds on human ASIC-3 channels was quantified using an automated patch clamp assay.
-
Cell Line: HEK293 cells stably expressing the human ASIC-3 channel.
-
Method: Whole-cell patch clamp recordings were performed using an automated platform (e.g., QPatch 48).
-
Procedure:
-
Cells are cultured and harvested for the experiment.
-
The automated system establishes a whole-cell patch clamp configuration.
-
ASIC currents are evoked by a rapid change in extracellular pH, typically to a pH that elicits a maximal response.
-
The compound of interest is applied at various concentrations to determine its inhibitory effect on the acid-evoked current.
-
Concentration-response curves are generated to calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the maximal current.
-
-
Data Analysis: The percentage of inhibition is plotted against the compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50.[7]
In Vivo Analgesic Efficacy: Rat Iodoacetate Model of Osteoarthritis Pain
The analgesic effects of the compounds were assessed in a preclinical model of osteoarthritis pain.
-
Animal Model: Adult male Sprague-Dawley rats.
-
Induction of Osteoarthritis: A single intra-articular injection of sodium iodoacetate into the knee joint induces cartilage damage and subsequent pain behaviors.
-
Pain Assessment: Mechanical hypersensitivity is measured using von Frey filaments. The force required to elicit a paw withdrawal response is determined before and after compound administration.
-
Compound Administration: Compounds are typically administered systemically (e.g., intraperitoneally).
-
Outcome Measure: An increase in the paw withdrawal threshold following compound administration indicates an analgesic effect.
Signaling and Experimental Workflow Visualizations
To further elucidate the context of this compound's mechanism and evaluation, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: this compound inhibits the activation of ASIC-3 by protons, preventing sodium influx and subsequent pain signaling.
Caption: Logical workflow for the structure-activity relationship studies of this compound analogs.
Caption: Experimental workflow for the evaluation of this compound and its analogs from in vitro to in vivo testing.
Conclusion
The structure-activity relationship studies of this compound have provided a valuable framework for the design of novel ASIC-3 inhibitors. The identification of the acetylenic linker as a key potency-enhancing feature is a significant advancement. However, the challenge of achieving selectivity over other ASIC subtypes, particularly ASIC-1a, remains a critical hurdle in the development of safe and effective analgesics targeting this channel. Future research should focus on structural modifications that enhance selectivity while maintaining high potency at the ASIC-3 channel. This detailed understanding of the SAR of this compound will undoubtedly accelerate the discovery of new therapeutic agents for the treatment of pain.
References
- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, structure-activity relationship, and pharmacological profile of analogs of the ASIC-3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
A-317567: A Technical Guide to a Key Research Tool in Acid-Sensing Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
A-317567 is a potent, non-amiloride blocker of acid-sensing ion channels (ASICs), which has become an invaluable tool for investigating the physiological and pathological roles of these channels, particularly in the context of pain and inflammation. Developed by Abbott Laboratories, this small molecule has demonstrated efficacy in preclinical models of inflammatory and postoperative pain. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways.
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are activated by decreases in extracellular pH.[1] They are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including nociception, mechanosensation, and synaptic plasticity. The ASIC family comprises several subunits (ASIC1a, ASIC1b, ASIC2a, ASIC2b, and ASIC3) that can form both homomeric and heteromeric channels, leading to a diversity of channel properties.[1]
Tissue acidosis is a hallmark of several pathological conditions, including inflammation, ischemia, and tissue injury, and is a key driver of pain. ASICs, particularly the ASIC3 and ASIC1a subtypes, are highly expressed in sensory neurons and are considered crucial transducers of acid-induced pain.[1] The development of selective pharmacological tools to probe the function of these channels has been a critical step in understanding their role in pain signaling. This compound emerged from these efforts as a more potent and selective alternative to the non-selective ASIC blocker, amiloride.[2]
Discovery and Development
This compound was identified by Abbott Laboratories as a novel, non-amiloride blocker of ASICs.[2] Initial characterization revealed its ability to inhibit native ASIC currents in rat dorsal root ganglion (DRG) neurons.[2] Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved potency and selectivity, further cementing the importance of the amidine moiety for its inhibitory activity.[3] While this compound has been extensively used as a research tool, information regarding its progression into formal preclinical toxicology, comprehensive pharmacokinetics, or clinical trials is not publicly available. Its primary utility remains in the preclinical research setting to elucidate the function of ASICs.
Pharmacological Profile
Potency and Selectivity
This compound exhibits potent inhibition of ASIC channels, with a degree of selectivity for different subtypes. The following table summarizes the available quantitative data on the inhibitory activity of this compound and its analogs.
| Channel Type | Species | Preparation | IC50 (µM) | Reference |
| This compound | ||||
| Native ASIC currents | Rat | Dorsal Root Ganglion Neurons | 2 - 30 | [2][4] |
| ASIC3 | Human | Recombinant | 1.025 | [4] |
| Analog of this compound (Compound 10b) | ||||
| ASIC1a | Human | Recombinant | 0.450 | [1] |
| ASIC3 | Human | Recombinant | 0.356 | [3] |
Note: A comprehensive selectivity profile of this compound across all recombinant human ASIC subtypes from a single study is not currently available in the public domain.
Mechanism of Action
This compound acts as a channel blocker, directly inhibiting the flow of ions through the ASIC pore in response to acidification. Unlike the diuretic amiloride, this compound equipotently blocks both the transient and sustained phases of the ASIC3-like current, a characteristic feature of the currents observed in DRG neurons.[2]
In Vivo Efficacy
This compound has demonstrated significant analgesic effects in rodent models of pain. It is fully efficacious in the rat Complete Freund's Adjuvant (CFA)-induced inflammatory thermal hyperalgesia model at doses tenfold lower than amiloride.[2] Furthermore, it is potent and fully efficacious in the skin incision model of post-operative pain.[2]
Key Experimental Protocols
Automated Patch Clamp Electrophysiology for ASIC Inhibition
This protocol provides a general framework for assessing the inhibitory activity of compounds like this compound on recombinant human ASIC channels expressed in a stable cell line (e.g., CHO or HEK293 cells).
Objective: To determine the concentration-response curve and IC50 value of this compound for a specific ASIC subtype.
Materials:
-
Stable cell line expressing the human ASIC subtype of interest.
-
Automated patch clamp system (e.g., Patchliner, QPatch).
-
External solution (pH 7.4 and activating pH, e.g., pH 6.0).
-
Internal solution.
-
This compound stock solution and serial dilutions.
Procedure:
-
Cell Preparation: Culture and harvest the cells according to standard protocols for the specific automated patch clamp platform.
-
Solution Preparation: Prepare external and internal solutions with appropriate ionic compositions. Prepare a range of concentrations of this compound in the external solution (pH 7.4).
-
Assay Protocol:
-
Establish a stable whole-cell recording from a single cell.
-
Apply a control pulse of acidic external solution (e.g., pH 6.0 for 2 seconds) to elicit a baseline ASIC current.
-
Wash the cell with the external solution at pH 7.4.
-
Pre-incubate the cell with a specific concentration of this compound for a defined period (e.g., 2-5 minutes).
-
Co-apply the acidic external solution with the same concentration of this compound and record the resulting current.
-
Repeat steps 3c-3e for a range of this compound concentrations to generate a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the ASIC current in the absence and presence of each concentration of this compound.
-
Normalize the current amplitudes to the baseline control response.
-
Fit the concentration-response data to a suitable sigmoidal model (e.g., Hill equation) to determine the IC50 value.
-
CFA-Induced Inflammatory Thermal Hyperalgesia in Rats
This model is used to assess the efficacy of analgesic compounds in a model of persistent inflammatory pain.
Objective: To evaluate the ability of this compound to reverse thermal hyperalgesia induced by CFA.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Complete Freund's Adjuvant (CFA).
-
Plantar test apparatus (for assessing thermal withdrawal latency).
-
This compound solution for injection (e.g., intraperitoneal).
-
Vehicle control solution.
Procedure:
-
Baseline Measurement: Acclimatize the rats to the testing environment. Measure the baseline paw withdrawal latency to a radiant heat source for each hind paw.
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat.
-
Post-CFA Measurement: At a predetermined time after CFA injection (e.g., 24 hours), re-measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in latency).
-
Drug Administration: Administer this compound or vehicle to separate groups of rats.
-
Post-Dosing Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 1, 2, 4 hours) to assess the analgesic effect.
-
Data Analysis:
-
Calculate the paw withdrawal latency for each animal at each time point.
-
Compare the latencies of the this compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Plantar Incision Model of Post-Operative Pain in Rats
This model mimics the pain experienced after surgical procedures and is used to evaluate the efficacy of analgesics for post-operative pain.
Objective: To determine the effect of this compound on mechanical allodynia in a rat model of incisional pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments (scalpel, forceps).
-
Sutures.
-
Von Frey filaments (for assessing mechanical withdrawal threshold).
-
This compound solution for injection.
-
Vehicle control solution.
Procedure:
-
Baseline Measurement: Acclimatize the rats to the testing environment and measure the baseline mechanical withdrawal threshold of the hind paw using von Frey filaments.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a longitudinal incision through the skin and fascia of the plantar aspect of one hind paw.
-
Close the wound with sutures.
-
-
Post-Surgical Assessment: At a specific time after surgery (e.g., 24 hours), confirm the development of mechanical allodynia (a significant decrease in the withdrawal threshold).
-
Drug Administration: Administer this compound or vehicle to different groups of rats.
-
Post-Dosing Measurement: Measure the mechanical withdrawal threshold at various time points after drug administration.
-
Data Analysis:
-
Determine the paw withdrawal threshold for each animal at each time point.
-
Compare the thresholds of the this compound-treated group to the vehicle-treated group using appropriate statistical analysis.
-
Signaling Pathways
This compound exerts its effects by blocking the activity of ASICs, which are key players in the signaling pathways of pain and inflammation.
In conditions of tissue injury or inflammation, the local pH drops, leading to the activation of ASICs on the terminals of nociceptive sensory neurons. This activation results in an influx of cations (primarily Na+ and, for some subtypes like ASIC1a, Ca2+), causing depolarization of the neuronal membrane. If the depolarization reaches the threshold, it triggers an action potential that propagates along the sensory nerve to the spinal cord and ultimately to the brain, where it is perceived as pain. This compound, by blocking ASIC channels, prevents this initial depolarization step, thereby reducing or eliminating the pain signal.
Conclusion
This compound has proven to be a cornerstone research tool for dissecting the complex roles of acid-sensing ion channels in health and disease. Its superior potency and selectivity compared to earlier non-selective blockers have enabled significant advances in our understanding of ASIC function, particularly in the realm of pain pharmacology. While its own path to clinical development remains unclear, the knowledge gained from studies utilizing this compound continues to inform the development of novel analgesics targeting the ASIC family of ion channels. This technical guide serves as a comprehensive resource for researchers employing this compound in their investigations, providing a foundation for robust experimental design and data interpretation.
References
- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
A-317567: A Technical Guide to its Acid-Sensing Ion Channel (ASIC) Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity of A-317567 for Acid-Sensing Ion Channel (ASIC) subtypes. This compound is a small molecule, non-amiloride blocker of ASICs that has been instrumental in the pharmacological characterization of these channels. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and provides visualizations of key experimental workflows.
Quantitative Selectivity Profile of this compound
The inhibitory potency of this compound has been evaluated against both native and cloned ASIC subtypes. The available data, while not exhaustive from a single comprehensive study, provides valuable insights into its selectivity profile.
| Target | Species | Expression System | IC50 (µM) | Reference |
| ASIC3 | Human | HEK293 Cells | 1.025 | [1] |
| ASIC-like currents (mixed) | Rat | Dorsal Root Ganglion (DRG) Neurons | 2 - 30 | [2] |
| ASIC1-like current | Rat | Dorsal Root Ganglion (DRG) Neurons | ~2 | |
| ASIC2-like current | Rat | Dorsal Root Ganglion (DRG) Neurons | ~9.1 | |
| ASIC3-like current | Rat | Dorsal Root Ganglion (DRG) Neurons | ~9.5 | |
| ASIC1a (for analog compound 10b) | Human | Not Specified | 0.45 | [3] |
Note: The IC50 values for native rat DRG neurons represent the inhibition of a mixed population of ASIC subtypes and should be interpreted with caution when assessing selectivity for specific homomeric or heteromeric channels. The data for the analog compound 10b suggests that this compound may also possess activity at the ASIC1a subtype.[3]
Experimental Protocols
The following sections detail the methodologies employed in the electrophysiological characterization of this compound.
Primary Culture of Rodent Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from standard methods for isolating and culturing primary sensory neurons.
1. Dissection and Dissociation:
-
Adult male Sprague-Dawley rats are euthanized in accordance with institutional guidelines.
-
Dorsal root ganglia are dissected from the spinal column and collected in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Ganglia are enzymatically digested using a solution containing collagenase and dispase at 37°C to dissociate the neurons.
-
Gentle trituration through a fire-polished Pasteur pipette is used to obtain a single-cell suspension.
-
The cell suspension is centrifuged, and the pellet is resuspended in complete culture medium.
2. Cell Culture:
-
Neurons are plated on poly-D-lysine and laminin-coated coverslips or culture dishes.
-
The complete culture medium consists of Neurobasal-A medium supplemented with B-27, GlutaMAX, Penicillin/Streptomycin, and Nerve Growth Factor (NGF).
-
Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Electrophysiological recordings are typically performed 24-48 hours after plating.
Heterologous Expression of ASIC Subtypes in Cell Lines (CHO or HEK293)
This protocol describes the transient or stable expression of specific ASIC subtype cDNAs in mammalian cell lines.
1. Cell Culture and Transfection:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are cultured in their respective recommended media (e.g., F-12 or DMEM) supplemented with fetal bovine serum and antibiotics.
-
For transient transfection, cells are seeded to an appropriate confluency and transfected with plasmid DNA encoding the desired human or rat ASIC subtype using a suitable transfection reagent (e.g., Lipofectamine).
-
For stable cell line generation, cells are transfected and then subjected to selection with an appropriate antibiotic (e.g., G418 or hygromycin).
-
Electrophysiological recordings are performed 24-48 hours post-transfection for transient expressions.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This is a generalized protocol for recording ASIC currents and determining the inhibitory concentration of this compound.
1. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH. For activating ASICs, the pH is lowered to a desired level (e.g., 4.5 to 6.5) using MES or another appropriate buffer.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
2. Recording Procedure:
-
A coverslip with cultured cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution and used as recording electrodes.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
3. IC50 Determination:
-
ASIC currents are evoked by rapid application of the acidic external solution.
-
A stable baseline of current amplitude is established by repeated acidic applications.
-
This compound is then applied at increasing concentrations to the external solution, and the resulting inhibition of the peak current amplitude is measured.
-
The concentration-response data is fitted with the Hill equation to determine the IC50 value.
Visualizations
Experimental Workflow for IC50 Determination of this compound
The following diagram illustrates the typical workflow for determining the half-maximal inhibitory concentration (IC50) of this compound on a specific ASIC subtype using automated patch-clamp electrophysiology.
Caption: Workflow for IC50 determination.
Mechanism of Action of this compound
This compound acts as a direct, reversible blocker of the ASIC channel pore. Its mechanism does not involve a complex intracellular signaling cascade. The following diagram illustrates this direct inhibitory action.
Caption: Direct blockade of ASIC by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Pharmacological Profile of A-317567: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of A-317567, a small molecule inhibitor of Acid-Sensing Ion Channels (ASICs). This document details its mechanism of action, potency, selectivity, and effects in preclinical models of pain, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key pathways and workflows.
Introduction to this compound and its Target: Acid-Sensing Ion Channels (ASICs)
Acid-Sensing Ion Channels (ASICs) are a family of proton-gated cation channels belonging to the degenerin/epithelial Na+ channel (DEG/ENaC) superfamily.[1] They are primarily expressed in the central and peripheral nervous systems and are activated by decreases in extracellular pH, a common feature of various pathological conditions such as inflammation, ischemia, and tissue injury.[1] This activation leads to sodium influx, membrane depolarization, and the generation of action potentials in neurons, contributing to pain signaling.
Several ASIC subunits have been identified (ASIC1a, ASIC1b, ASIC2a, ASIC2b, and ASIC3), which can form both homomeric and heteromeric channels with distinct biophysical and pharmacological properties. Notably, ASIC1a-containing channels are permeable to Ca2+, implicating them in intracellular signaling cascades.[1] ASIC3 channels are highly expressed in sensory neurons and are considered key sensors of acidic and inflammatory pain.[2][3]
This compound is a potent, non-amiloride, small-molecule blocker of ASIC channels.[4] It has been investigated for its analgesic properties in various preclinical pain models. This guide will delve into the specifics of its pharmacological characterization.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified against various ASIC subtypes. The following tables summarize the available data on its potency and selectivity.
Table 1: Potency of this compound against ASIC Subtypes
| Target | Species | Cell Line | Assay Type | IC50 | Reference |
| ASIC3 | Human | HEK293 | Automated Patch Clamp | 1.025 µM | [4] |
| Native ASIC currents (ASIC1a, ASIC2a, ASIC3-like) | Rat | Dorsal Root Ganglion (DRG) Neurons | Electrophysiology | 2 - 30 µM | [2] |
| ASIC1a | Not Specified | Not Specified | Not Specified | IC50 reported for an analog (10b) was 450 nM |
Note: The broad range of IC50 values for native ASIC currents in DRG neurons reflects the heterogeneous expression of different ASIC subtypes in these cells.
Table 2: Comparison of this compound with Other ASIC Blockers
| Compound | Target(s) | Potency | Key Features |
| This compound | ASIC3, ASIC1a, other native ASICs | µM range | More potent than amiloride; blocks both transient and sustained phases of ASIC3 current. |
| Amiloride | Non-selective ASIC blocker | 10 - 50 µM | Also inhibits other ion channels and transporters (e.g., ENaC, Na+/H+ exchanger); less potent than this compound. |
| APETx2 | Selective for ASIC3-containing channels | IC50 of 67 nM for rat ASIC3 | A peptide toxin from sea anemone; does not inhibit ASIC1 or ASIC2. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacological studies. Below are outlined protocols for key experiments used to characterize this compound.
Automated Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on ion channel activity in a high-throughput manner.
Objective: To determine the concentration-dependent inhibition of human ASIC3 channels by this compound.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human ASIC3 (hASIC3).
Protocol:
-
Cell Culture and Harvest:
-
Culture HEK293-hASIC3 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO2 incubator.
-
Harvest cells at 70-90% confluency using a non-enzymatic cell dissociation solution to ensure cell health.
-
Resuspend cells in an extracellular solution at a concentration of 1-5 x 10^6 cells/mL.
-
-
Solutions:
-
Extracellular (bath) solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.
-
Intracellular (pipette) solution (pH 7.2): 120 mM KF, 20 mM KCl, 10 mM HEPES, 1 mM EGTA.
-
Agonist solution: Extracellular solution with pH adjusted to 5.5 with HCl to activate ASIC3 channels.
-
Compound solutions: Prepare serial dilutions of this compound in the extracellular solution.
-
-
Automated Patch-Clamp Procedure (e.g., using a Nanion Patchliner):
-
Prime the automated patch-clamp system with the required solutions.
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically perform the following steps for each cell:
-
Trap a single cell on the patch-clamp chip.
-
Form a giga-ohm seal between the cell membrane and the chip.
-
Establish a whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
-
Experimental Sequence:
-
Establish a stable baseline current in the pH 7.4 extracellular solution.
-
Apply the pH 5.5 agonist solution to elicit a baseline ASIC3 current.
-
Wash with the pH 7.4 solution to allow for recovery.
-
Pre-incubate the cell with a specific concentration of this compound for a defined period (e.g., 2 minutes).
-
Co-apply the pH 5.5 agonist solution with the same concentration of this compound and record the inhibited current.
-
Repeat this sequence for a range of this compound concentrations.
-
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This in vivo model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.
Objective: To evaluate the effect of this compound on thermal hyperalgesia in rats with CFA-induced inflammation.
Animal Model: Adult male Sprague-Dawley rats (200-250 g).
Protocol:
-
Acclimation:
-
House the rats in a temperature and light-controlled environment with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Handle the rats daily to acclimate them to the experimenter and the testing apparatus.
-
-
Induction of Inflammation:
-
On day 0, briefly anesthetize the rats with isoflurane.
-
Inject 100 µL of Complete Freund's Adjuvant (CFA; 1 mg/mL heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the left hind paw. This will induce a localized and persistent inflammation.
-
-
Assessment of Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a plexiglass chamber on a heated glass floor.
-
Allow the rat to acclimate to the chamber for at least 15 minutes.
-
Position a radiant heat source under the glass floor, directly beneath the inflamed (left) hind paw.
-
Measure the paw withdrawal latency (in seconds), which is the time taken for the rat to withdraw its paw from the heat stimulus.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Take at least three measurements, with a minimum of 5 minutes between each, and calculate the average.
-
Establish a baseline paw withdrawal latency before CFA injection.
-
Measure thermal hyperalgesia at various time points after CFA injection (e.g., 24 hours, 48 hours, etc.). A significant decrease in paw withdrawal latency indicates the development of thermal hyperalgesia.
-
-
Drug Administration:
-
On the day of testing (e.g., 24 hours post-CFA), administer this compound or vehicle via the desired route (e.g., intraperitoneal injection). Doses can range from 1 to 100 µmol/kg.
-
-
Post-Drug Assessment:
-
Measure the paw withdrawal latency at different time points after drug administration (e.g., 30, 60, 120 minutes) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage reversal of thermal hyperalgesia using the following formula: % Reversal = [(Post-drug latency - Post-CFA latency) / (Baseline latency - Post-CFA latency)] x 100
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of this compound with the vehicle control group.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of ASIC activation in pain and the experimental workflow for characterizing this compound.
ASIC Signaling in Nociceptors
Caption: Proposed signaling cascade of ASIC activation in nociceptors and the inhibitory action of this compound.
Experimental Workflow for this compound Characterization
Caption: A logical workflow for the comprehensive pharmacological evaluation of this compound.
Off-Target Activities and Selectivity
While this compound is a potent inhibitor of certain ASIC subtypes, its selectivity is a critical aspect of its pharmacological profile. Studies have indicated that at higher concentrations, this compound and its analogs can exhibit promiscuous activity, interacting with a number of other receptors and enzymes. One study noted that an analog of this compound had binding affinities with IC50s < 10 µM against 39 other targets, including muscarinic, adrenergic, dopamine, norepinephrine, and serotonin (B10506) receptors. This lack of selectivity at higher concentrations may contribute to observed side effects, such as sedation, which has been reported in animal studies. The sedative effects were observed even in ASIC3 knockout mice, suggesting a mechanism independent of ASIC3 blockade. Therefore, while this compound is a valuable tool for studying ASIC function, its potential for off-target effects should be considered in the interpretation of in vivo data.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of Acid-Sensing Ion Channels in pain and other physiological processes. It demonstrates potent, concentration-dependent inhibition of ASIC3 and other native ASIC currents and has shown efficacy in preclinical models of inflammatory pain. However, its utility as a selective ASIC3 blocker is tempered by its activity at ASIC1a and potential for off-target effects at higher concentrations, which may lead to side effects such as sedation. Further research to develop more selective analogs of this compound is warranted to fully dissect the individual contributions of ASIC subtypes to pain signaling and to develop novel analgesics with improved safety profiles. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers in their future investigations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acid-sensing ion channel 1a in the central nucleus of the amygdala regulates anxiety-like behaviors in a mouse model of acute pain [frontiersin.org]
In Vitro Characterization of A-317567: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of A-317567, a potent blocker of Acid-Sensing Ion Channels (ASICs). The document details the quantitative data on its inhibitory activity, comprehensive experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows.
Core Data Presentation
The inhibitory activity of this compound against various Acid-Sensing Ion Channels has been quantified through electrophysiological studies. The following tables summarize the key half-maximal inhibitory concentration (IC50) values obtained from these experiments.
| Target | Test System | IC50 (µM) | Reference |
| Native ASIC Currents | Acutely Dissociated Rat Dorsal Root Ganglion (DRG) Neurons | 2 - 30 | [1][2] |
| ASIC3-like Current (sustained phase) | Acutely Dissociated Rat Dorsal Root Ganglion (DRG) Neurons | Equip otent blockade to transient phase | [1][2] |
| hASIC3 | HEK293 Cells | 1.025 | [2][3] |
| hASIC1a | HEK293 Cells | 0.450 (for a close analog) | [3][4] |
| hASIC1a | CHO Cells | 0.660 | [5][6] |
Table 1: Inhibitory Potency of this compound against ASIC Currents.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are synthesized from established electrophysiological practices and specific details mentioned in the primary literature.
Preparation of Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons from Adult Rats
This protocol outlines the procedure for isolating DRG neurons for electrophysiological recordings.
Materials:
-
Adult Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (forceps, scissors)
-
Hank's Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
Enzymes: Collagenase Type IA, Trypsin
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Poly-D-lysine coated coverslips
-
Incubator (37°C, 5% CO2)
Procedure:
-
Anesthetize the rat according to approved animal care protocols and sacrifice by decapitation.
-
Dissect the dorsal root ganglia from the spinal column and place them in chilled HBSS.
-
Transfer the ganglia to a solution containing Collagenase Type IA (e.g., 1 mg/ml) and Dispase II (e.g., 2.5 mg/ml) in HBSS and incubate at 37°C for 45-60 minutes.
-
Gently wash the ganglia with DMEM containing 10% FBS to inhibit enzymatic activity.
-
Mechanically dissociate the ganglia by gentle trituration using fire-polished Pasteur pipettes of decreasing tip diameter.
-
Plate the dissociated cells onto poly-D-lysine coated coverslips and incubate at 37°C in a 5% CO2 incubator for at least 2 hours before electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology on DRG Neurons
This method is used to record ASIC currents from isolated DRG neurons and assess the inhibitory effect of this compound.
Materials:
-
Prepared DRG neurons on coverslips
-
Patch-clamp rig (microscope, micromanipulator, amplifier)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal solution (in mM): 120 KCl, 5 MgCl2, 10 EGTA, 10 HEPES, 4 ATP-Mg; pH adjusted to 7.2 with KOH.
-
Acidic external solution: External solution with pH adjusted to 4.5 with HCl.
-
This compound stock solution (in DMSO) and final dilutions in external solution.
Procedure:
-
Transfer a coverslip with adherent DRG neurons to the recording chamber on the microscope stage and perfuse with external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the patch pipette and the membrane of a selected neuron.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
Apply the acidic external solution (pH 4.5) for a short duration (e.g., 2-5 seconds) to evoke ASIC currents.
-
To test the effect of this compound, pre-apply the compound at various concentrations in the external solution for 1-2 minutes before co-application with the acidic stimulus.
-
Record the peak and sustained components of the inward current in the absence and presence of this compound.
-
Construct a concentration-response curve to determine the IC50 value.
Automated Patch-Clamp on HEK293 Cells Expressing hASIC3 or hASIC1a
This high-throughput method is used for pharmacological profiling of compounds like this compound on specific human ASIC subtypes.
Materials:
-
HEK293 cells stably or transiently expressing the human ASIC subtype of interest (e.g., hASIC3 or hASIC1a).
-
Cell culture reagents (DMEM, FBS, antibiotics, transfection reagents).
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
System-specific external and internal solutions (compositions are generally similar to those for manual patch-clamp).
-
Acidic external solution (pH adjusted to elicit a response, e.g., pH 5.5-6.8).
-
This compound compound plates.
Procedure:
-
Culture and harvest HEK293 cells expressing the target ASIC channel.
-
Prepare a single-cell suspension and load it into the automated patch-clamp system.
-
The system will automatically perform cell capture, sealing, and whole-cell formation.
-
Set the holding potential (e.g., -70 mV).
-
A baseline ASIC current is established by applying the acidic solution.
-
The system then applies a range of this compound concentrations, followed by the acidic stimulus, to determine the inhibitory effect.
-
Data is automatically collected and analyzed to generate concentration-response curves and calculate IC50 values.[5][6]
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: Mechanism of action of this compound as an ASIC blocker.
References
- 1. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical sensitivity and electrophysiological properties of acutely dissociated dorsal root ganglion neurons of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dorsal root ganglion (DRG) neuron preparation and electrophysiology [bio-protocol.org]
- 4. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxcyte.com [maxcyte.com]
- 6. researchgate.net [researchgate.net]
A-317567: An In-Depth Technical Guide to its Effects on Dorsal Root ganglion Neurons
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of A-317567 on dorsal root ganglion (DRG) neurons. This compound is a potent blocker of Acid-Sensing Ion Channels (ASICs), a family of proton-gated cation channels critically involved in pain sensation. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Inhibition of Acid-Sensing Ion Channels
This compound functions as a non-amiloride antagonist of ASICs. In conditions of tissue acidosis, such as inflammation or injury, the extracellular pH drops, leading to the activation of ASICs on the peripheral terminals of DRG neurons. This activation results in an influx of cations, primarily Na+ and to a lesser extent Ca2+, causing membrane depolarization and the initiation of action potentials that are transmitted to the central nervous system and perceived as pain. This compound blocks these proton-gated currents, thereby inhibiting the activation of nociceptive neurons.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effects of this compound on native ASIC currents in acutely dissociated adult rat DRG neurons have been quantified through electrophysiological studies. The half-maximal inhibitory concentration (IC50) values vary depending on the specific type of ASIC current being measured.
| Target Current | Agonist | IC50 (µM) | Species | Reference |
| pH 4.5-evoked ASIC currents | Protons (pH 4.5) | 2 - 30 | Rat | [1] |
| ASIC3-like current | Protons | Not specified | Rat | [1] |
| ASIC1a-like current | Protons | 2 - 30 | Rat | |
| ASIC2a-like current | Protons | 2 - 30 | Rat |
Experimental Protocols
Isolation and Culture of Adult Rat Dorsal Root Ganglion Neurons
This protocol describes the preparation of primary DRG neuron cultures suitable for electrophysiological recordings.
Materials:
-
Adult Sprague-Dawley rats
-
Enzyme solution: Collagenase Type IA (1 mg/mL) and Trypsin (0.25%) in Hank's Balanced Salt Solution (HBSS)
-
Culture medium: Neurobasal-A medium supplemented with 2% B27, 1% GlutaMAX, and 10 ng/mL Nerve Growth Factor (NGF)
-
Poly-D-lysine and laminin-coated coverslips
Procedure:
-
Euthanize adult rats in accordance with institutional guidelines.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold HBSS.
-
Transfer the ganglia to the enzyme solution and incubate at 37°C for 60-90 minutes to dissociate the tissue.
-
Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in the culture medium.
-
Plate the dissociated neurons onto poly-D-lysine and laminin-coated coverslips.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2. Neurons are typically ready for electrophysiological recordings within 24-48 hours.
Whole-Cell Patch-Clamp Electrophysiology for ASIC Currents
This protocol details the method for recording proton-gated currents from cultured DRG neurons.
Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose. Adjusted to pH 7.4 with NaOH.
-
Acidic External Solution (e.g., pH 6.0, 5.0, 4.5): Same composition as the external solution, but with the pH adjusted to the desired acidic value using MES or HCl.
-
Internal Pipette Solution: 120 mM K-gluconate, 20 mM KCl, 2 mM MgCl2, 10 mM HEPES, 1 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP. Adjusted to pH 7.2 with KOH.
Procedure:
-
Place a coverslip with cultured DRG neurons in the recording chamber on the stage of an inverted microscope and perfuse with the external solution (pH 7.4).
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the membrane of a selected neuron.
-
Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.
-
Clamp the neuron's membrane potential at a holding potential of -60 mV.
-
To evoke ASIC currents, rapidly switch the perfusion from the external solution (pH 7.4) to an acidic external solution for a short duration (e.g., 2-5 seconds) using a fast solution exchange system.
-
Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.
-
To test the effect of this compound, pre-apply the compound in the external solution (pH 7.4) for a defined period before co-applying it with the acidic solution.
-
Wash out the compound and the acidic solution with the standard external solution (pH 7.4) to allow for recovery.
Visualizations
Signaling Pathway of ASIC Activation and Inhibition by this compound
Caption: ASIC activation by protons and its inhibition by this compound.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for assessing this compound effects on ASIC currents.
Logical Relationship in Pain Signaling
References
The Role of A-317567 in Acid-Sensing Ion Channel Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels that are widely expressed throughout the central and peripheral nervous systems. Their involvement in a variety of physiological and pathophysiological processes, including pain perception, synaptic plasticity, and neuronal injury, has made them attractive targets for therapeutic intervention. A-317567 is a potent, non-amiloride small molecule inhibitor of ASICs that has emerged as a valuable tool for elucidating the function of these channels. This technical guide provides an in-depth overview of the core pharmacology of this compound, its application in key experimental models, and its role in advancing our understanding of ASIC biology.
Core Pharmacology of this compound
This compound is a non-selective blocker of ASIC channels. Unlike the classic ASIC inhibitor amiloride, this compound is not a diuretic, suggesting greater specificity for ASICs over other ion transporters.[1][2] A key characteristic of this compound is its ability to inhibit both the transient and sustained currents of ASIC3-containing channels, a feature not shared by amiloride.[1][3] This makes it a particularly useful tool for studying the prolonged activation of these channels in conditions like chronic pain.
Data Presentation: Inhibitory Activity of this compound and Analogs
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound and its analog, compound 10b, on various ASIC subtypes.
| Compound | Channel Type | Species | Expression System | IC50 | Reference(s) |
| This compound | Native ASIC1a-like | Rat | Dorsal Root Ganglion (DRG) Neurons | 2.0 µM | [4] |
| Native ASIC2a-like | Rat | DRG Neurons | 29.1 µM | [4] | |
| Native ASIC3-like | Rat | DRG Neurons | 9.5 µM | [4] | |
| Recombinant hASIC1a | Human | CHO Cells | 660 nM | [3] | |
| Recombinant hASIC3 | Human | HEK293 Cells | 1.025 µM | [5] | |
| Compound 10b | Recombinant hASIC1a | Human | Expressing Cells | 450 nM | [6] |
| Recombinant hASIC3 | Human | Expressing Cells | 356 nM | [6] |
Note: The binding site of this compound on ASIC channels has not yet been identified in the reviewed literature.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Automated Patch Clamp Electrophysiology for hASIC1a
This protocol was utilized for screening and characterizing this compound on human ASIC1a channels stably expressed in Chinese Hamster Ovary (CHO) cells.[7][8][9]
Cell Culture:
-
CHO cells stably expressing hASIC1a are cultured under standard conditions.
-
To enhance membrane ion channel expression, cells can be grown overnight at 28°C prior to the experiment.[10]
Solutions:
-
External Solution (pH 7.4): 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM Glucose, 10 mM HEPES. Adjusted to pH 7.4 with NaOH.
-
Ligand Solution (pH 5.5): Same as external solution, but buffered with 10 mM MES and adjusted to pH 5.5.
-
Internal Solution: 60 mM CsF, 50 mM CsCl, 10 mM NaCl, 20 mM EGTA, 10 mM HEPES. Adjusted to pH 7.2 with CsOH.
Recording Procedure (QPatch 48):
-
Cells are harvested and diluted to a concentration of 200,000 cells/mL in the external solution.
-
The automated patch clamp system (e.g., QPatch 48) is primed with the internal and external solutions.
-
Whole-cell patch clamp configuration is established.
-
ASIC1a currents are elicited by the rapid application of the ligand solution (pH 5.5) for a short duration (e.g., 1 second) to minimize receptor desensitization.
-
This compound is prepared in the external solution at various concentrations and pre-incubated with the cells for a set period (e.g., 2 minutes) before the acid challenge.
-
The inhibitory effect of this compound is quantified by measuring the reduction in the peak current amplitude in the presence of the compound compared to the control response.
-
IC50 values are determined by fitting the concentration-response data to a Hill equation.
In Vivo Model: CFA-Induced Inflammatory Pain
This model is used to assess the analgesic efficacy of this compound in a state of persistent inflammatory pain.[1][6]
Animal Model:
-
Adult male Sprague-Dawley rats are typically used.
-
Inflammation is induced by a subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
Experimental Procedure:
-
Baseline nociceptive thresholds are measured before CFA injection. This can include assessments of thermal hyperalgesia (e.g., radiant heat source) and mechanical allodynia (e.g., von Frey filaments).
-
CFA (e.g., 30 µL of a 50% solution) is injected into the plantar surface of the hind paw.
-
Twenty-four hours after CFA injection, the development of thermal hyperalgesia and mechanical allodynia is confirmed by re-measuring the nociceptive thresholds.
-
This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses.
-
Nociceptive thresholds are measured at specific time points after drug administration (e.g., 60 minutes) to determine the analgesic effect.
-
The efficacy of this compound is determined by its ability to reverse the CFA-induced decrease in paw withdrawal latency or threshold.
In Vivo Model: Postoperative Pain (Plantar Incision)
This model evaluates the effectiveness of this compound in alleviating pain following a surgical incision.[1][4][11][12][13]
Animal Model:
-
Adult male Sprague-Dawley rats are commonly used.
Surgical Procedure:
-
Animals are anesthetized (e.g., with isoflurane).
-
A longitudinal incision is made through the skin and fascia of the plantar aspect of one hind paw.
-
The underlying plantaris muscle is elevated and incised longitudinally.
-
The skin is closed with sutures.
Experimental Procedure:
-
Baseline mechanical withdrawal thresholds are determined before surgery using von Frey filaments.
-
Following the surgical procedure, mechanical hyperalgesia is allowed to develop (typically assessed 24 hours post-surgery).
-
This compound is administered (e.g., i.p.) at various doses.
-
Mechanical withdrawal thresholds are reassessed at different time points after drug administration to evaluate its analgesic effect.
-
The degree of reversal of mechanical hyperalgesia indicates the efficacy of this compound.
Signaling Pathways and Logical Relationships
While the direct impact of this compound on downstream signaling pathways has not been extensively characterized, its role as an ASIC blocker places it at the beginning of a cascade of events initiated by proton-mediated channel activation.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. A rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. maxcyte.com [maxcyte.com]
- 11. Acid-Sensing Ion Channels in Postoperative Pain | Journal of Neuroscience [jneurosci.org]
- 12. jneurosci.org [jneurosci.org]
- 13. researchgate.net [researchgate.net]
A-317567 Inhibition of Proton-Gated Currents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of A-317567 on proton-gated ion channels, primarily focusing on Acid-Sensing Ion Channels (ASICs). The document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.
Core Data Presentation: this compound Inhibition of ASIC Currents
This compound is a non-amiloride small molecule inhibitor of ASICs.[1] It has been shown to be a more potent blocker of certain ASIC subtypes compared to the non-selective inhibitor amiloride.[2] The following tables summarize the available quantitative data on the inhibitory activity of this compound against various ASIC subtypes.
| ASIC Subtype | Species | IC50 (µM) | Cell Type | Activating pH | Reference |
| ASIC3 | Human | 1.025 | HEK293 | Not Specified | [3] |
| ASIC1a | Not Specified | 0.450 | Not Specified | Not Specified | [4] |
| ASIC3-like currents | Rat | 2 - 30 | Dorsal Root Ganglion (DRG) Neurons | 4.5 | [3] |
| ASIC1a-like currents | Rat | 2 - 30 | Dorsal Root Ganglion (DRG) Neurons | Not Specified | [5] |
| ASIC2a-like currents | Rat | 2 - 30 | Dorsal Root Ganglion (DRG) Neurons | Not Specified | [5] |
Note: The IC50 values for native ASIC currents in rat DRG neurons represent a range for different current components observed.
Experimental Protocols
The characterization of this compound's inhibitory activity on proton-gated currents is primarily achieved through electrophysiological techniques, particularly the patch-clamp method. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for the heterologous expression of specific ASIC subunits.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: For transient expression of ASIC subunits, cells are transfected using a suitable transfection reagent (e.g., Lipofectamine) with plasmids containing the cDNA for the desired human or rat ASIC subunits (e.g., hASIC1a, hASIC3). A co-transfection with a marker gene, such as green fluorescent protein (GFP), can be used to identify successfully transfected cells. Electrophysiological recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents across the entire cell membrane in response to changes in extracellular pH and the application of inhibitors.
a. Solutions:
-
Intracellular Solution (Pipette Solution):
-
110 mM KCl
-
10 mM NaCl
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM EGTA
-
Adjusted to pH 7.2 with KOH
-
Osmolality adjusted to ~310 mOsm with sucrose
-
-
Extracellular Solution (Bath Solution):
-
140 mM NaCl
-
5.4 mM KCl
-
2 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM MES (2-(N-morpholino)ethanesulfonic acid)
-
Adjusted to various pH values (e.g., pH 7.4 for baseline, and acidic pH like 6.5, 6.0, or 4.5 for activation) with NaOH or HCl.
-
b. Recording Protocol:
-
Cell Preparation: Transfected HEK293 cells are plated on glass coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Protocol:
-
The membrane potential is held at a constant holding potential, typically -60 mV or -70 mV.
-
Proton-gated currents are elicited by rapidly perfusing the cell with an acidic extracellular solution (e.g., pH 6.0) for a short duration (e.g., 2-5 seconds).
-
This compound is applied at various concentrations in the extracellular solution and co-applied with the acidic stimulus to determine its inhibitory effect.
-
A wash-out period with the pH 7.4 solution is performed between applications to allow for recovery from desensitization.
-
c. Data Acquisition and Analysis:
-
Currents are recorded using a patch-clamp amplifier and digitized.
-
The peak amplitude of the inward current in the presence of this compound is compared to the control current (in the absence of the inhibitor).
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by fitting the concentration-response data with the Hill equation.
Automated Patch-Clamp Systems
For higher throughput screening of this compound and its analogs, automated patch-clamp platforms are utilized. These systems automate the process of cell capture, sealing, whole-cell formation, and compound application.
-
General Workflow:
-
A single-cell suspension of transfected cells is prepared.
-
The cell suspension and compound solutions are loaded into the automated patch-clamp instrument.
-
The instrument automatically performs the patch-clamp experiment on multiple cells in parallel, following a pre-defined voltage protocol and solution application sequence.
-
Data is collected and analyzed by the system's software to determine the potency of the inhibitors.
-
Mandatory Visualizations
Signaling Pathway of Proton-Gated Channel Activation and Inhibition
Caption: Proton binding to ASIC channels induces a conformational change, leading to Na+ influx and cellular depolarization. This compound acts as an inhibitor, preventing channel opening.
Experimental Workflow for Assessing this compound Inhibition
References
- 1. Automated Patch Clamp Screening of Amiloride and 5- N, N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Technical Guide to the A-317567 Binding Sites on Acid-Sensing Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-sensing ion channels (ASICs) are key players in a variety of physiological and pathological processes, including pain perception, fear, and neuronal degeneration. As a non-selective inhibitor of these channels, A-317567 has emerged as a valuable pharmacological tool. This technical guide provides a comprehensive overview of the current understanding of the interaction between this compound and ASICs. While the precise binding sites of this compound on ASIC subtypes remain to be definitively elucidated, this document synthesizes the available quantitative data on its inhibitory activity, details the key experimental methodologies for investigating its binding and mechanism of action, and presents relevant signaling pathways. This guide serves as a critical resource for researchers seeking to advance the understanding of ASIC pharmacology and to leverage this knowledge in the development of novel therapeutics.
This compound: A Non-Selective Antagonist of Acid-Sensing Ion Channels
This compound is a potent, non-amiloride small molecule that acts as a blocker of acid-sensing ion channels.[1][2] It has been shown to inhibit multiple ASIC subtypes, making it a non-selective antagonist.[2] This characteristic, along with its efficacy in animal models of pain, has positioned this compound as a significant compound for studying the physiological roles of ASICs.[1][3] Unlike the classic ASIC inhibitor amiloride, this compound blocks both the transient and sustained components of the ASIC3 current, suggesting a different mechanism of action.[1][2] Despite its well-documented inhibitory effects, the specific binding site and the molecular mechanism of action of this compound and its analogs on ASIC channels are currently unknown.[4]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound has been quantified across various native and recombinant ASIC channels. The following table summarizes the key inhibition constants (IC50) reported in the literature.
| ASIC Subtype/Current | Cell Type/Tissue | IC50 Value | Reference |
| ASIC1a-like currents | Rat Dorsal Root Ganglion (DRG) Neurons | 2 - 30 µM | [2] |
| ASIC2a-like currents | Rat Dorsal Root Ganglion (DRG) Neurons | 2 - 30 µM | [2] |
| ASIC3-like currents | Rat Dorsal Root Ganglion (DRG) Neurons | 2 - 30 µM | [1][2] |
| human ASIC3 | HEK293 cells | 1.025 µM | [3][5] |
| human ASIC1a | CHO cells | 660 nM | [4] |
| human ASIC1a (close analog of this compound) | Not Specified | 450 nM | [4] |
The Quest for the Binding Site: Current Landscape and Future Directions
As of the latest research, the specific amino acid residues constituting the binding pocket for this compound on any ASIC subtype have not been identified.[4] The lack of a definitive binding site highlights a significant gap in our understanding of how this potent inhibitor modulates channel function.
However, studies on other small-molecule modulators of ASICs can offer valuable insights into potential binding regions. For instance, computational modeling and site-directed mutagenesis have suggested that arachidonic acid interacts with residues in the transmembrane domain of human ASIC1a and ASIC3.[6] Another study identified a region in rat ASIC1a, including the upper transmembrane helices and the extracellular β9-α4 loop, as the main binding site for ibuprofen.[7] These findings suggest that the transmembrane and extracellular domains are plausible regions for small molecule interaction.
To elucidate the this compound binding site, a combination of experimental and computational approaches will be necessary. Techniques such as photoaffinity labeling, site-directed mutagenesis coupled with electrophysiology, and advanced computational docking simulations are critical next steps.
Detailed Experimental Protocols
Electrophysiological Screening of this compound and its Analogs
Objective: To determine the inhibitory potency (IC50) of this compound or its analogs on specific ASIC subtypes expressed in a heterologous system.
Methodology: Automated Patch Clamp Electrophysiology
-
Cell Culture and Transfection:
-
Maintain a stable cell line (e.g., CHO or HEK293 cells) expressing the human ASIC subtype of interest (e.g., hASIC1a or hASIC3).
-
Culture cells in appropriate media and conditions to ensure optimal health and expression of the channel.
-
-
Automated Patch Clamp Procedure:
-
Utilize an automated patch clamp system (e.g., QPatch, Patchliner, or IonWorks Barracuda) for high-throughput recording.[8][9][10]
-
Harvest and prepare a single-cell suspension.
-
Load the cell suspension and the necessary solutions (extracellular and intracellular buffers, test compounds) onto the system.
-
The system will automatically establish whole-cell patch clamp configurations.
-
-
Experimental Solutions:
-
Extracellular Solution (pH 7.4): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4.
-
Intracellular Solution: Containing (in mM): 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2.
-
Activating Solution (e.g., pH 5.5): Extracellular solution with the pH adjusted to the desired acidic level to activate the specific ASIC subtype.
-
Test Compound Solutions: Prepare a series of dilutions of this compound in the extracellular solution.
-
-
Recording Protocol:
-
Hold the cell membrane potential at -60 mV.
-
Establish a stable baseline current in the pH 7.4 extracellular solution.
-
Apply the activating solution (e.g., pH 5.5) to elicit a control ASIC current.
-
Wash the cell with the pH 7.4 solution to allow for recovery.
-
Pre-incubate the cell with a specific concentration of this compound for a defined period (e.g., 120 seconds).
-
Co-apply the activating solution and the same concentration of this compound and record the inhibited current.
-
Repeat this process for a range of this compound concentrations to generate a dose-response curve.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the inhibitor.
-
Normalize the inhibited current to the control current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the data to the Hill equation to determine the IC50 value.
-
Site-Directed Mutagenesis to Identify Potential Binding Residues
Objective: To investigate the role of specific amino acid residues in the binding of this compound to an ASIC subtype.
Methodology:
-
Primer Design:
-
Identify candidate amino acid residues for mutation based on computational modeling or homology to known binding sites of other ligands.
-
Design a pair of complementary mutagenic primers containing the desired nucleotide change to alter the codon of the target amino acid. The mutation should be located in the middle of the primers with ~10-15 bases of correct sequence on both sides.
-
-
Mutagenesis PCR:
-
Use a high-fidelity DNA polymerase to amplify the entire plasmid DNA containing the wild-type ASIC cDNA with the mutagenic primers.
-
The PCR reaction will generate a nicked, circular, and mutated plasmid.
-
-
Template DNA Digestion:
-
Digest the parental (non-mutated) DNA template using the DpnI restriction enzyme. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains. The newly synthesized, mutated DNA will be unmethylated and thus resistant to DpnI digestion.
-
-
Transformation:
-
Transform the DpnI-treated, mutated plasmid into competent E. coli cells. The nicks in the plasmid will be repaired by the bacterial host.
-
-
Plasmid Purification and Sequencing:
-
Select individual bacterial colonies and culture them to amplify the plasmid DNA.
-
Purify the plasmid DNA from the bacterial cultures.
-
Sequence the purified plasmid DNA to confirm the presence of the desired mutation and the absence of any other unintended mutations.
-
-
Functional Analysis:
-
Transfect the mutated ASIC-containing plasmid into a suitable cell line (e.g., CHO or HEK293).
-
Perform electrophysiological recordings as described in section 4.1 to determine the IC50 of this compound on the mutant channel.
-
A significant shift in the IC50 value for the mutant channel compared to the wild-type channel would suggest that the mutated residue is involved in the binding of this compound.
-
Signaling Pathways Modulated by this compound
This compound, by inhibiting ASICs, can modulate downstream signaling pathways initiated by channel activation. Extracellular acidosis, a condition found in inflammation and ischemia, leads to the activation of ASICs, resulting in cation influx (primarily Na+ and, for some subtypes, Ca2+). This influx causes membrane depolarization, which can trigger a cascade of intracellular events.
Conclusion and Future Perspectives
This compound remains a pivotal tool for dissecting the complex roles of acid-sensing ion channels in health and disease. While its inhibitory properties are well-characterized, the precise location of its binding sites on ASIC proteins is a critical missing piece of the puzzle. The experimental protocols detailed in this guide provide a clear roadmap for researchers to address this knowledge gap. The identification of the this compound binding site will not only deepen our fundamental understanding of ASIC pharmacology but will also pave the way for the structure-based design of more selective and potent ASIC modulators for therapeutic applications. The continued investigation into the molecular interactions of compounds like this compound with their targets is essential for the future of drug development in areas such as chronic pain and neurological disorders.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Multiscale molecular dynamics simulations predict arachidonic acid binding sites in human ASIC1a and ASIC3 transmembrane domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
An In-depth Technical Guide to the Molecular Interactions of A-317567 with ASIC3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between A-317567, a small molecule inhibitor, and the Acid-Sensing Ion Channel 3 (ASIC3). ASIC3 is a key player in pain perception, particularly in the context of tissue acidosis, making it a significant target for analgesic drug development.[1][2] this compound has been identified as a potent, non-amiloride blocker of ASIC channels, demonstrating efficacy in various preclinical pain models.[2][3] This document details the quantitative aspects of this interaction, outlines common experimental protocols, and visualizes the underlying pathways and workflows.
Quantitative Data Summary
The inhibitory activity of this compound and its analogs on ASIC channels has been quantified across various experimental setups. The data highlights its potency and the context-dependent nature of its inhibitory constants.
| Compound | Target(s) | Assay / Model | Parameter | Value | Citations |
| This compound | ASIC3 | Recombinant | IC₅₀ | 1.025 μM | [4][5] |
| This compound | Native ASIC currents (rat DRG neurons) | Electrophysiology (pH 4.5 evoked) | IC₅₀ | 2 - 30 μM | [3][4][5] |
| This compound | - | CFA-induced thermal hyperalgesia (rat) | ED₅₀ | 17 μmol/kg (i.p.) | [4][5] |
| This compound Analogs | ASIC3 | Recombinant | IC₅₀ | 400 - 500 nM | [6] |
| Compound 10b (this compound Analog) | ASIC1a | Recombinant | IC₅₀ | 450 nM | [2] |
Mechanism of Action and Molecular Interaction
This compound is a non-amiloride blocker that distinguishes itself by its action on the biphasic current characteristic of ASIC3.[3] Unlike amiloride (B1667095), this compound equipotently blocks both the initial transient phase and the sustained phase of the ASIC3-like current, which is predominant in dorsal root ganglion (DRG) neurons.[3][5] This suggests a distinct interaction with the channel's gating mechanism.
While the precise binding site of this compound on the ASIC3 protein is not yet fully elucidated, structure-activity relationship (SAR) studies of its analogs have revealed that the amidine moiety is critical for the inhibitory effect.[6] Research into analogs has produced compounds with even higher potency, although sometimes with reduced selectivity against other channels like ASIC1a.[2][6] The development of these analogs, however, has been complicated by off-target effects and observed sedation in animal models, questioning whether the analgesic effects are solely mediated by ASIC3.[2][6]
ASIC3 Signaling and Inhibition by this compound
The following diagram illustrates the fundamental signaling pathway of ASIC3 activation by extracellular protons and its subsequent inhibition by this compound.
Experimental Protocols
The characterization of this compound's interaction with ASIC3 relies on several key experimental methodologies.
Whole-Cell Patch Clamp Electrophysiology
This technique is fundamental for directly measuring the ion currents through ASIC3 channels in response to pH changes and inhibitors.
-
Cell Preparation: Chinese Hamster Ovary (CHO) cells or similar cell lines are commonly used.[7] Cells are cultured and transfected with cDNA encoding the specific ASIC subunit(s) of interest (e.g., rat ASIC3).[7] A fluorescent protein like GFP is often co-transfected to identify successfully transfected cells.[7]
-
Recording Solutions:
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 12 dextrose. The pH is adjusted to 7.4 for baseline and lowered to activating levels (e.g., 5.5 or 4.5) using MES buffer.[8]
-
Internal (Pipette) Solution (in mM): 119 K-gluconate, 15 KCl, 3.2 MgCl₂, 5 EGTA, 5 HEPES, 5 K₂ATP. The pH is adjusted to 7.3.[8]
-
-
Procedure:
-
A glass micropipette filled with the internal solution forms a high-resistance seal with a transfected cell.
-
The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane potential and measurement of ion currents.
-
Cells are held at a holding potential, typically -60 mV.[8]
-
The external solution is rapidly exchanged with a low-pH solution to evoke ASIC currents.
-
This compound is added to the external solution at various concentrations to determine its inhibitory effect on the pH-evoked currents and calculate the IC₅₀. Automated parallel patch-clamp systems can be used for higher throughput.[8]
-
In Vivo Models of Pain
To assess the analgesic efficacy of this compound, rodent models that mimic human pain conditions are employed.
-
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:
-
Adult male Sprague-Dawley rats are used.[4]
-
CFA, an immunogenic agent, is injected into the plantar surface of a hind paw to induce localized inflammation and thermal hyperalgesia.[3]
-
This compound is administered, typically via intraperitoneal (i.p.) injection, at various doses (e.g., 1-100 μmol/kg).[4]
-
Analgesic effects are measured by assessing the withdrawal latency of the paw to a thermal stimulus. An increase in latency indicates reduced pain sensitivity.[4]
-
-
Post-Operative Pain Model: A skin incision model is used to evaluate the compound's effectiveness against post-operative pain. This compound has been shown to be potent and fully efficacious in this model.[3]
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues within the ASIC3 protein that may be involved in the binding or action of this compound or other modulators.
-
Procedure:
-
The cDNA sequence of ASIC3 is altered to substitute specific amino acids hypothesized to be part of a binding site.
-
The mutated ASIC3 channels are expressed in a cell line (e.g., CHO cells).[7]
-
Electrophysiological recordings are performed to compare the inhibitory profile of this compound on the mutant channels versus the wild-type channels.
-
A significant change in the IC₅₀ or a loss of inhibition suggests the mutated residue is critical for the drug's interaction with the channel. For example, studies on amiloride have used this method to identify residues in the non-proton ligand-sensing domain and the channel pore as critical for its modulatory effects.[7]
-
Workflow for this compound Characterization
The logical flow for investigating a compound like this compound as an ASIC3 inhibitor is depicted below.
References
- 1. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 8. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
A-317567: In Vivo Protocols for Inflammatory Pain Models
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
A-317567 is a potent and selective antagonist of Acid-Sensing Ion Channels (ASICs), particularly demonstrating blockade of ASIC3-like currents.[1] ASICs are key players in pain perception, especially in the context of tissue acidosis which is a hallmark of inflammation.[2][3][4] This document provides detailed protocols for the in vivo application of this compound in two common rodent models of inflammatory pain: Complete Freund's Adjuvant (CFA)-induced and Carrageenan-induced inflammatory pain.
Mechanism of Action: Targeting Acid-Sensing Ion Channels
Inflammatory processes lead to a localized decrease in pH, activating ASICs on peripheral nociceptive neurons. This activation results in depolarization and the generation of action potentials, contributing to pain and hyperalgesia.[5][6] this compound, as a non-amiloride blocker of ASICs, offers a targeted approach to mitigating inflammatory pain by preventing this acid-induced neuronal activation.[1]
References
- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]
- 2. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 5. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols: A-317567 in the Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of A-317567, a potent and selective antagonist of Acid-Sensing Ion Channels (ASICs), in the Complete Freund's Adjuvant (CFA) induced model of inflammatory pain. The CFA model is a widely utilized preclinical model that mimics many aspects of chronic inflammatory pain in humans. This compound has demonstrated efficacy in this model, suggesting its potential as a therapeutic agent for inflammatory pain conditions.[1][2] This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for evaluating the analgesic effects of this compound.
Signaling Pathway of this compound in Inflammatory Pain
This compound exerts its analgesic effects by blocking Acid-Sensing Ion Channels (ASICs), particularly the ASIC3 subtype, which is highly expressed in dorsal root ganglion (DRG) neurons. In inflammatory conditions, tissue acidosis occurs, leading to a localized decrease in pH. This drop in pH activates ASIC channels on nociceptive sensory neurons. The activation of ASICs leads to depolarization of the neuronal membrane and the generation of action potentials, which are transmitted to the central nervous system and perceived as pain. Inflammatory mediators such as bradykinin, serotonin, and arachidonic acid can potentiate the activity of ASIC3, further exacerbating pain signaling. This compound, by blocking these channels, prevents the influx of cations and subsequent neuronal firing, thereby reducing the sensation of pain.
Caption: Signaling pathway of this compound in inflammatory pain.
Experimental Protocols
The following protocols provide a detailed methodology for inducing inflammatory pain using CFA and assessing the analgesic efficacy of this compound.
Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain Model
This protocol describes the induction of localized inflammation and hyperalgesia in the hind paw of rodents.
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., from Mycobacterium tuberculosis)
-
Sterile saline (0.9% NaCl)
-
Isoflurane (B1672236) or other suitable anesthetic
-
1 mL syringes with 27-30 gauge needles
-
Animal holding cages
Procedure:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (180-220 g) to the housing and testing environment for at least 3-5 days prior to the experiment.
-
Anesthesia: Briefly anesthetize the animals using isoflurane (2-3% in oxygen).
-
CFA Injection:
-
Thoroughly mix the CFA vial to ensure a uniform suspension of the mycobacteria.
-
Draw 100 µL of CFA into a 1 mL syringe.
-
Inject the 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
-
Post-Injection Monitoring:
-
Monitor the animals for recovery from anesthesia.
-
Observe the injected paw for signs of inflammation, such as erythema (redness) and edema (swelling), which typically develop within hours and peak within 24-48 hours.
-
-
Behavioral Testing: Behavioral assessments for thermal hyperalgesia and mechanical allodynia are typically performed 24 to 72 hours post-CFA injection, when the inflammatory response and pain hypersensitivity are well-established.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This protocol measures the latency of paw withdrawal from a thermal stimulus.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures for animals
-
Timer
Procedure:
-
Acclimation: Place the animals in the Plexiglas enclosures on the glass surface of the plantar test apparatus and allow them to acclimate for at least 15-20 minutes before testing.
-
Testing:
-
Position the radiant heat source directly beneath the plantar surface of the CFA-injected hind paw.
-
Activate the heat source and start the timer simultaneously.
-
The timer automatically stops when the animal withdraws its paw. Record this paw withdrawal latency (PWL).
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.
-
-
Data Collection:
-
Perform at least three measurements for each animal, with a minimum of 5 minutes between each measurement.
-
Calculate the mean PWL for each animal.
-
Administer this compound or vehicle and measure PWL at various time points post-administration (e.g., 30, 60, 120 minutes).
-
Assessment of Mechanical Allodynia (von Frey Test)
This protocol determines the paw withdrawal threshold to a mechanical stimulus.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures for animals
Procedure:
-
Acclimation: Place the animals in the Plexiglas enclosures on the elevated wire mesh platform and allow them to acclimate for at least 15-20 minutes.
-
Testing (Up-Down Method):
-
Apply the von Frey filaments to the plantar surface of the CFA-injected hind paw, starting with a filament in the middle of the force range.
-
Apply the filament with enough force to cause it to bend slightly and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
If there is a positive response, the next filament tested should be of lower force. If there is no response, the next filament should be of higher force.
-
Continue this pattern until the first change in response is observed, and then continue for four more measurements.
-
-
Data Analysis:
-
The 50% paw withdrawal threshold (PWT) is calculated using the formula described by Dixon.
-
Administer this compound or vehicle and measure PWT at various time points post-administration.
-
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in the CFA model.
Caption: Experimental workflow for this compound in the CFA model.
Data Presentation
While specific quantitative data from a single, comprehensive dose-response study of this compound in the CFA model is not publicly available in the searched literature, the following tables are structured to present such data once obtained. The available literature indicates that this compound is fully efficacious in the rat CFA-induced inflammatory thermal hyperalgesia model at a dose 10-fold lower than amiloride.
Table 1: Effect of this compound on Thermal Hyperalgesia in the CFA Model
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Drug Paw Withdrawal Latency (s) | Post-Drug Paw Withdrawal Latency (s) at 60 min | % Reversal of Hyperalgesia |
| Vehicle | - | Data | Data | Data |
| This compound | 1 | Data | Data | Data |
| This compound | 3 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| Positive Control | e.g., Morphine | Data | Data | Data |
Table 2: Effect of this compound on Mechanical Allodynia in the CFA Model
| Treatment Group | Dose (mg/kg, i.p.) | Pre-Drug Paw Withdrawal Threshold (g) | Post-Drug Paw Withdrawal Threshold (g) at 60 min | % Reversal of Allodynia |
| Vehicle | - | Data | Data | Data |
| This compound | 1 | Data | Data | Data |
| This compound | 3 | Data | Data | Data |
| This compound | 10 | Data | Data | Data |
| Positive Control | e.g., Gabapentin | Data | Data | Data |
Note: The tables above are templates. Researchers should populate them with their experimentally obtained data. The "% Reversal" can be calculated using the formula: ((Post-drug value - Pre-drug value) / (Baseline value - Pre-drug value)) * 100.
Conclusion
The CFA model of inflammatory pain is a robust and clinically relevant tool for the evaluation of novel analgesics. This compound, as a potent ASIC inhibitor, demonstrates significant potential in this model. The protocols and information provided herein are intended to facilitate the effective use of this compound in preclinical inflammatory pain research and to guide the design and execution of studies aimed at further elucidating its therapeutic utility.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-317567 in Rat Pain Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of A-317567, a potent blocker of acid-sensing ion channels (ASICs), for use in established rat models of inflammatory and post-operative pain. The information herein is intended to guide researchers in designing and executing robust preclinical pain studies.
Mechanism of Action
This compound is a non-amiloride small molecule that functions as an antagonist of acid-sensing ion channels. ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common feature in tissues experiencing inflammation, ischemia, and injury. This compound has been shown to inhibit multiple ASIC subtypes, with a notable effect on the sustained current of ASIC3, a channel highly expressed in dorsal root ganglion (DRG) neurons and implicated in pain sensation. By blocking these channels, this compound effectively reduces the signaling of pain from the peripheral nervous system.
Signaling Pathway of this compound in Pain Modulation
Caption: this compound blocks ASIC3 channels on nociceptors, preventing pain signaling caused by acidosis.
Dosage and Administration
This compound has demonstrated efficacy in rat pain models when administered via intraperitoneal (i.p.) injection. The effective dose range is typically between 1-100 µmol/kg, with a reported ED₅₀ of 17 µmol/kg in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Table 1: this compound Dosage and Administration Summary
| Parameter | Recommendation |
| Animal Model | Adult Male Sprague-Dawley Rats |
| Animal Weight | 230-350 g |
| Route | Intraperitoneal (i.p.) Injection |
| Dose Range | 1-100 µmol/kg |
| Effective Dose (ED₅₀) | 17 µmol/kg (in CFA model) |
| Frequency | Single dose administration |
| Injection Volume | Up to 10 mL/kg |
| Needle Gauge | 23-25g |
Note: The molecular weight of this compound is 397.56 g/mol . A dose of 17 µmol/kg corresponds to approximately 6.76 mg/kg.
Preparation of this compound for In Vivo Administration
This compound is a solid compound that requires solubilization for in vivo use. Below are two recommended vehicle formulations. It is advised to prepare the dosing solution fresh on the day of the experiment.
Formulation 1: DMSO/PEG300/Tween-80/Saline
This formulation is suitable for achieving a clear solution.
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the final formulation (example for 1 mL):
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
The final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2: DMSO/Corn Oil
This formulation is an alternative for administration.
-
Prepare a stock solution: Dissolve this compound in DMSO to a concentration of 20.8 mg/mL.
-
Prepare the final formulation (example for 1 mL):
-
Take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
-
The final vehicle composition is 10% DMSO and 90% Corn Oil.
-
Experimental Protocols
The following are detailed protocols for two common rat pain models in which this compound has been shown to be effective.
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a localized, persistent inflammation and thermal hyperalgesia.
Experimental Workflow for CFA-Induced Inflammatory Pain Model
Caption: Workflow for inducing and assessing inflammatory pain with this compound treatment.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (230-350 g)
-
This compound dosing solution and vehicle
-
Tuberculin syringes with 27-30g needles for CFA injection
-
Syringes and 23-25g needles for i.p. injection
-
Thermal hyperalgesia testing apparatus (e.g., Hargreaves apparatus)
Procedure:
-
Acclimation: Acclimate rats to the testing environment and apparatus for at least 2-3 days prior to the experiment to minimize stress-induced responses.
-
Baseline Testing: On the day of the experiment, establish baseline thermal sensitivity by measuring the paw withdrawal latency to a radiant heat source.
-
Induction of Inflammation:
-
Briefly restrain the rat.
-
Inject 100 µL of CFA subcutaneously into the plantar surface of one hind paw.
-
-
Development of Hyperalgesia: Allow 24 hours for the inflammatory response and thermal hyperalgesia to fully develop.
-
Drug Administration:
-
Administer the prepared this compound solution or vehicle via intraperitoneal injection.
-
-
Post-Treatment Testing: At specified time points after drug administration (e.g., 30, 60, 120 minutes), reassess the paw withdrawal latency using the thermal hyperalgesia test.
Thermal Hyperalgesia Test (Hargreaves Method):
-
Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for 15-20 minutes.
-
Position the radiant heat source under the glass floor, directly beneath the plantar surface of the CFA-injected paw.
-
Activate the heat source. A timer will automatically start.
-
The timer stops when the rat withdraws its paw. Record the latency.
-
A cut-off time (typically 20-30 seconds) should be implemented to prevent tissue damage. If the rat does not respond by the cut-off time, the test is stopped, and the cut-off time is recorded.
Protocol 2: Plantar Incision Model of Post-Operative Pain
This model mimics post-surgical pain and is characterized by mechanical allodynia.
Experimental Workflow for Plantar Incision Pain Model
Caption: Workflow for inducing and assessing post-operative pain with this compound treatment.
Materials:
-
Male Sprague-Dawley rats (230-350 g)
-
Inhalant anesthetic (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps)
-
Suture material (e.g., 5-0 nylon)
-
This compound dosing solution and vehicle
-
von Frey filaments
-
Elevated mesh platform with individual testing chambers
Procedure:
-
Acclimation: Acclimate rats to the von Frey testing chambers for several days before surgery.
-
Baseline Testing: Determine the pre-operative baseline mechanical withdrawal threshold using von Frey filaments.
-
Plantar Incision Surgery:
-
Anesthetize the rat with isoflurane.
-
Place the rat in a supine position and sterilize the plantar surface of one hind paw.
-
Using a number 10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.
-
Elevate and longitudinally incise the plantaris muscle.
-
Close the skin with two mattress sutures using 5-0 nylon.
-
-
Recovery: Allow the rat to recover from anesthesia in a clean, warm cage. The peak pain behaviors are typically observed shortly after recovery.
-
Drug Administration: Once the animal has recovered and is ambulatory, administer this compound or vehicle via intraperitoneal injection.
-
Post-Treatment Testing: Measure the paw withdrawal threshold at various time points post-dosing using the von Frey test.
Mechanical Allodynia Test (von Frey "Up-Down" Method):
-
Place the rat in an individual chamber on an elevated mesh floor and allow it to acclimate.
-
Begin testing with a von Frey filament that is estimated to be near the 50% withdrawal threshold (e.g., 2.0 g or 4.31 handle).
-
Apply the filament perpendicularly to the plantar surface of the incised paw with enough force to cause a slight buckling, and hold for 6-8 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
Based on the response, the next filament is chosen: if there is a positive response, use the next smaller filament; if there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold using the formula described by Chaplan et al. (1994).
Data Presentation and Analysis
All quantitative data, such as paw withdrawal latencies and thresholds, should be summarized in tables for clear comparison between treatment groups (this compound vs. vehicle) and across time points. Statistical analysis, such as a two-way ANOVA followed by an appropriate post-hoc test, should be used to determine the significance of the observed effects. The results can be presented graphically as the mean ± SEM for each group over time.
By following these detailed protocols, researchers can effectively evaluate the analgesic potential of this compound in preclinical rat models of pain.
Application Notes and Protocols for Electrophysiology Studies of P2X3 Receptors Using a Representative Antagonist
Note on A-317567: Initial research indicates that this compound is a potent inhibitor of the Acid-Sensing Ion Channel 3 (ASIC-3), with an IC50 of 1.025 μM, and is utilized in studies related to its analgesic effects through ASIC-3 blockade.[1][2] Scientific literature does not support its direct action as a P2X3 receptor antagonist. Given the user's interest in a patch clamp protocol for P2X3, this document will provide a detailed methodology using A-317491 , a well-characterized, potent, and selective P2X3 and P2X2/3 receptor competitive antagonist, as a representative compound.[3][4] This approach will address the core request for a P2X3-focused electrophysiology protocol.
Introduction to P2X3 Receptors and A-317491
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons, such as dorsal root ganglion (DRG) neurons.[4] They are implicated in nociceptive signaling and have become a significant target for the development of novel analgesics. P2X3 receptors exist as homomers (P2X3) and heteromers (P2X2/3), both of which are activated by extracellular ATP released during tissue injury or inflammation.[4] A-317491 is a potent antagonist of both P2X3 and P2X2/3 receptors, making it a valuable tool for studying their function.[3][4]
Data Presentation: In Vitro Potency of A-317491
| Receptor | Agonist | A-317491 IC50 | Assay Type | Cell Line/Neuron Type | Reference |
| P2X3 (rat) | α,β-meATP | 92 nM | Electrophysiology | Rat DRG neurons | Jarvis et al., 2002 |
| P2X2/3 (rat) | α,β-meATP | 210 nM | Electrophysiology | Rat DRG neurons | Jarvis et al., 2002 |
| P2X3 (human) | α,β-meATP | ~20 nM | Electrophysiology | Recombinant | [3] |
| P2X2/3 (human) | α,β-meATP | ~250 nM | Electrophysiology | Recombinant | [3] |
Signaling Pathway and Mechanism of Action
Extracellular ATP, released from damaged or stressed cells, binds to P2X3 receptors on sensory neurons. This binding triggers the opening of a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺. The resulting depolarization generates an action potential that propagates along the neuron, transmitting a pain signal to the central nervous system. A-317491 acts as a competitive antagonist, binding to the P2X3 receptor at the same site as ATP, thereby preventing channel activation and blocking the downstream signaling cascade.
Experimental Protocols
Whole-Cell Patch Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This protocol is designed to measure the inhibitory effect of A-317491 on ATP-evoked currents in isolated sensory neurons.
1. Preparation of DRG Neurons
-
Euthanize an adult rodent according to institutional guidelines.
-
Dissect lumbar (L4-L6) DRGs and place them in ice-cold, oxygenated Dulbecco's Modified Eagle Medium (DMEM).
-
Treat the ganglia with collagenase and then trypsin to enzymatically dissociate the neurons.
-
Gently triturate the ganglia to create a single-cell suspension.
-
Plate the neurons on poly-D-lysine/laminin-coated coverslips and incubate for 2-24 hours before recording.[5]
2. Recording Solutions
| Solution Type | Component | Concentration (mM) |
| External | NaCl | 150 |
| KCl | 5 | |
| CaCl₂ | 2.5 | |
| MgCl₂ | 2 | |
| HEPES | 10 | |
| Glucose | 10 | |
| pH adjusted to 7.4 with NaOH, Osmolarity ~320 mOsm | ||
| Internal (Pipette) | KCl | 140 |
| MgCl₂ | 2 | |
| EGTA | 11 | |
| HEPES | 10 | |
| ATP | 4 | |
| Na₂GTP | 0.3 | |
| pH adjusted to 7.2 with KOH, Osmolarity ~310 mOsm |
3. Electrophysiological Recording
-
Transfer a coverslip with adherent DRG neurons to a recording chamber continuously perfused with the external solution.
-
Use a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution for whole-cell patch-clamp recording.[5]
-
Establish a gigaohm seal (>1 GΩ) and obtain the whole-cell configuration on a small to medium-diameter neuron (<35 µm), which are more likely to express P2X3 receptors.[5]
-
Record baseline currents.
4. Drug Application
-
Apply the P2X3 agonist, α,β-methylene ATP (α,β-meATP), a stable ATP analog, at a concentration that elicits a submaximal response (e.g., 10 µM) to establish a control current.[5]
-
Wash the cell with the external solution until the current returns to baseline.
-
Pre-apply A-317491 at the desired concentration for a few minutes.
-
Co-apply A-317491 with the agonist (α,β-meATP) and record the evoked current.
-
To determine the IC50, repeat the process with varying concentrations of A-317491.
-
Wash out the antagonist and re-apply the agonist to check for recovery of the response.
5. Data Analysis
-
Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of A-317491.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the antagonist concentration and fit the data with a Hill equation to determine the IC50 value.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications [frontiersin.org]
- 4. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of P2X3 receptor‐mediated currents by the activation of α2A‐adrenergic receptors in rat dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Whole-Cell Voltage Clamp Recordings with A-317567
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the non-selective Acid-Sensing Ion Channel (ASIC) blocker, A-317567, in whole-cell voltage clamp recordings. This document outlines the pharmacological profile of this compound, detailed experimental protocols for its application, and the underlying signaling pathways of ASIC modulation.
Introduction to this compound
This compound is a potent, non-amiloride small molecule blocker of ASICs.[1] Unlike the traditional ASIC inhibitor amiloride, this compound demonstrates equipotent blockade of both the transient and sustained components of ASIC3-like currents, which are predominantly found in dorsal root ganglion (DRG) neurons.[1] ASICs are proton-gated cation channels that are activated by decreases in extracellular pH and are implicated in pain perception, mechanosensation, and neurodegeneration.[2][3] this compound has been shown to be effective in animal models of inflammatory and post-operative pain.[1]
Data Presentation: Quantitative Effects of this compound
The inhibitory effects of this compound on various ASIC subtypes have been characterized using whole-cell voltage clamp electrophysiology. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the compound's potency.
| Target | Cell Type | Agonist | IC₅₀ | Reference |
| Native ASIC1a-like, ASIC2a-like, and ASIC3-like currents | Acutely dissociated adult rat dorsal root ganglion (DRG) neurons | pH 4.5 | 2 - 30 µM | [1] |
| Recombinant human ASIC3 | HEK293 cells | Acid | 1.025 µM | [4] |
| Recombinant human ASIC1a | HEK293 cells | Acid | 0.45 µM (for a close analog) | [5] |
Signaling Pathways
ASICs are activated by extracellular protons, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, which depolarizes the cell membrane and can trigger an action potential. The activity of ASICs can be modulated by various intracellular signaling pathways, including those involving Protein Kinase C (PKC) and Protein Kinase A (PKA). Inflammatory mediators such as bradykinin (B550075) and serotonin (B10506) can potentiate ASIC currents through G-protein coupled receptor (GPCR) activation and subsequent PKC stimulation. This compound acts as a direct blocker of the ASIC channel pore, preventing ion influx.
Experimental Protocols
Preparation of Acutely Dissociated Dorsal Root Ganglion (DRG) Neurons from Rat
This protocol is adapted from standard methods for isolating DRG neurons for electrophysiological recordings.
Materials:
-
Adult Sprague-Dawley rats
-
Dissection tools
-
Enzyme solution (e.g., collagenase/dispase)
-
DMEM/F12 medium
-
Neurobasal medium supplemented with B27 and glutamine
-
Laminin/poly-D-lysine coated coverslips
Procedure:
-
Euthanize the rat according to approved institutional protocols.
-
Dissect the dorsal root ganglia from the spinal column and place them in ice-cold DMEM/F12.
-
Trim the nerve roots and connective tissue from the ganglia.
-
Incubate the ganglia in an enzyme solution (e.g., 1 mg/ml collagenase type IA and 2.4 U/ml dispase II in DMEM/F12) at 37°C for 60-90 minutes.
-
Gently triturate the ganglia with fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the neurons onto laminin/poly-D-lysine coated coverslips and incubate at 37°C in a 5% CO₂ incubator for 2-24 hours before recording.
Whole-Cell Voltage Clamp Recordings of ASIC Currents
This protocol provides the necessary solutions and voltage clamp parameters to record ASIC currents and assess the inhibitory effect of this compound.
Solutions:
-
External Solution (Tyrode's Solution), pH 7.4 (in mM):
-
140 NaCl
-
4 KCl
-
2 MgCl₂
-
2 CaCl₂
-
10 Glucose
-
10 HEPES
-
Adjust pH to 7.4 with NaOH.
-
-
Activating External Solution, pH 4.5-6.5:
-
Prepare the external solution as above, but adjust the pH to the desired acidic value using MES or HCl.
-
-
Internal Pipette Solution (KCl–KMethanesulfonate), pH 7.3 (in mM):
-
10 KCl
-
135 Methanesulfonic acid
-
4 MgATP
-
0.4 NaGTP
-
5 Na₂-phosphocreatine
-
10 HEPES
-
0.2 EGTA
-
Adjust pH to 7.3 with KOH.
-
Voltage Clamp Protocol:
-
Place a coverslip with adherent DRG neurons in the recording chamber on the stage of an inverted microscope and perfuse with the external solution (pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) on a neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the membrane potential at a holding potential of -60 mV or -70 mV.
-
To elicit ASIC currents, rapidly switch the perfusion from the external solution (pH 7.4) to the activating external solution (e.g., pH 5.0) for a few seconds.
-
To test the effect of this compound, pre-apply the compound in the external solution (pH 7.4) for 1-2 minutes before co-applying it with the activating acidic solution.
-
Record the peak and sustained components of the inward current.
-
To determine the IC₅₀, apply a range of this compound concentrations and construct a concentration-response curve.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the physiological and pathological roles of Acid-Sensing Ion Channels. The protocols provided herein offer a robust framework for conducting whole-cell voltage clamp recordings to characterize the effects of this compound on native and recombinant ASIC currents. Adherence to these detailed methodologies will facilitate the acquisition of high-quality, reproducible data for researchers in neuroscience and drug development.
References
- 1. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Peripheral Inflammation Results in Increased Excitability of Capsaicin-Insensitive Nociceptive DRG Neurons Mediated by Upregulation of ASICs and Voltage-Gated Ion Channels [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons | Semantic Scholar [semanticscholar.org]
- 5. Patch Clamp Recordings on Intact Dorsal Root Ganglia from Adult Rats. [escholarship.org]
Application Notes and Protocols for A-317567 in a Skin Incision Model of Post-Operative Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-operative pain remains a significant clinical challenge, and preclinical models are crucial for the development of novel analgesics. The skin incision model in rodents is a widely used and validated model that mimics many aspects of post-surgical pain in humans, including mechanical hyperalgesia. Acid-Sensing Ion Channels (ASICs), particularly the ASIC3 subtype, have emerged as key players in the transduction of pain signals following tissue injury due to their activation by local acidosis. A-317567 is a potent and selective blocker of ASIC channels and has demonstrated efficacy in preclinical models of pain, including the skin incision model.[1] These application notes provide a comprehensive overview of the use of this compound in this model, including detailed experimental protocols and a summary of its mechanism of action.
Data Presentation
While the seminal study by Dubé et al. (2005) established that this compound was "potent and fully efficacious" in the skin incision model of post-operative pain, specific quantitative dose-response data from this study are not publicly available in the retrieved search results.[1] The following table summarizes the key qualitative and semi-quantitative findings for this compound and provides context with data from other relevant analgesic compounds tested in the same model.
Table 1: Summary of this compound Efficacy in the Rat Plantar Incision Model
| Compound | Target | Dosing Route | Efficacy in Skin Incision Model | Quantitative Data | Reference |
| This compound | ASIC Blocker | Systemic | Potent and fully efficacious in reversing mechanical hyperalgesia. [1] | Specific dose-response data (e.g., ED50) not available in public search results. | Dubé et al., 2005 [1] |
| Morphine | µ-opioid receptor agonist | s.c. | Dose-dependent reversal of mechanical hyperalgesia and tactile allodynia. | ED50 for mechanical hyperalgesia: ~3 mg/kg | [2] |
| Gabapentin | α2δ subunit of voltage-gated calcium channels | i.p. | Partial reversal of mechanical hyperalgesia. | ED50 for mechanical hyperalgesia: ~50 mg/kg | [2] |
| APETx2 | Selective ASIC3 blocker | Local application | Significantly attenuated spontaneous flinching, heat hyperalgesia, and improved weight bearing. | N/A (Qualitative description of significant reduction) | [3] |
Experimental Protocols
Rat Model of Plantar Incisional Pain (Brennan Model)
This protocol is adapted from the widely used Brennan model of incisional pain.[4]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Sterile surgical instruments (scalpel with #10 blade, fine forceps)
-
Suture material (e.g., 5-0 silk)
-
Antiseptic solution (e.g., povidone-iodine)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance).
-
Place the rat in a supine position and secure the left hind paw.
-
Prepare the plantar surface of the hind paw with an antiseptic solution.
-
Using a #10 scalpel blade, make a 1 cm longitudinal incision through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel.
-
The underlying plantaris muscle is elevated and incised longitudinally, leaving the muscle origin and insertion intact.
-
Close the skin wound with two mattress sutures using 5-0 silk.
-
Apply a topical antibiotic to the wound.
-
Allow the animal to recover from anesthesia on a heating pad.
-
House the animals individually post-surgery to prevent wound manipulation by cagemates.
Experimental Workflow:
Assessment of Mechanical Allodynia (von Frey Test)
Mechanical allodynia, a key indicator of post-operative pain, is assessed using von Frey filaments.[4]
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas chambers on the elevated wire mesh floor and allow them to acclimate for at least 15-20 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the incised paw, near the wound.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the range (e.g., 2.0 g) and apply it for 2-3 seconds.
-
A positive response is a sharp withdrawal or flinching of the paw.
-
If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.
-
The 50% withdrawal threshold is calculated from the pattern of positive and negative responses.
-
Testing is typically performed before surgery (baseline) and at various time points post-surgery (e.g., 2, 4, 24, 48 hours) after administration of this compound or vehicle.
This compound Administration Protocol
Based on preclinical studies of similar small molecules, this compound would likely be administered systemically.
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO, or as specified by the manufacturer)
-
Syringes and needles for the chosen route of administration
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound via the desired route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral gavage (p.o.)).
-
The timing of administration can be pre-emptive (before surgery) or post-operative (after the development of hyperalgesia).
-
A dose-response study should be conducted with multiple doses of this compound to determine the effective dose range.
-
A vehicle control group must be included in all experiments.
Signaling Pathways
Role of ASICs in Post-Operative Pain
Surgical incision leads to tissue damage and a localized drop in pH (acidosis) due to the release of protons (H+) from damaged cells and inflammatory infiltrates.[3] These protons act as ligands for ASICs, particularly the ASIC3 subtype, which are highly expressed on the peripheral terminals of nociceptive (pain-sensing) neurons.[3]
Activation of ASIC3 by protons leads to the opening of this ion channel, allowing an influx of sodium ions (Na+). This influx depolarizes the neuronal membrane, bringing it closer to the threshold for firing an action potential. If the depolarization is sufficient, it will trigger a barrage of action potentials that propagate along the sensory nerve to the spinal cord and then to the brain, where the sensation of pain is perceived.
This compound, as a blocker of ASICs, is thought to exert its analgesic effect by preventing this initial step in the pain signaling cascade. By binding to and inhibiting ASIC channels, this compound prevents the influx of Na+ in response to acidosis, thereby reducing the excitability of nociceptors and dampening the transmission of pain signals.
ASIC3 Signaling Pathway in Nociceptors:
Conclusion
This compound represents a promising therapeutic agent for the management of post-operative pain by targeting the underlying mechanism of acidosis-induced nociceptor activation. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound and other ASIC inhibitors in a clinically relevant model of post-surgical pain. Further studies to elucidate the precise dose-response relationship and to explore potential synergistic effects with other classes of analgesics are warranted.
References
- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Iodoacetate-Induced Osteoarthritis Model and the Therapeutic Potential of A-317567
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the monosodium iodoacetate (MIA) induced osteoarthritis (OA) model, a widely utilized preclinical tool for studying OA pathogenesis and evaluating novel therapeutic agents. Detailed protocols for model induction and pain assessment are provided, alongside an exploration of the compound A-317567, a modulator of acid-sensing ion channels (ASICs) and P2X3 receptors, as a potential analgesic in this model.
Introduction to the Iodoacetate-Induced Osteoarthritis Model
The intra-articular injection of monosodium iodoacetate (MIA) into the knee joint of rodents is a well-established and reproducible method for inducing a model of osteoarthritis that shares key pathological features with the human disease.[1][2][3] MIA is a metabolic inhibitor that disrupts glycolysis in chondrocytes by inhibiting the enzyme glyceraldehyde-3-phosphate dehydrogenase.[2] This disruption of cellular metabolism leads to chondrocyte apoptosis, cartilage degradation, subchondral bone changes, and synovitis, mimicking the degenerative cascade observed in human OA.[1][2] A significant advantage of the MIA model is the rapid and dose-dependent development of OA-like pathology and associated pain behaviors, making it a valuable tool for screening potential disease-modifying and analgesic compounds.[4][5]
Pathophysiology of the MIA-Induced OA Model
The pathological changes in the MIA model are biphasic.[6] The initial phase (first few days post-injection) is characterized by an acute inflammatory response with the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3][7] This is followed by a progressive degenerative phase characterized by cartilage erosion, subchondral bone remodeling, and the development of chronic pain.[1][2] The pain in this model is thought to have both inflammatory and neuropathic components.[7]
This compound: A Potential Therapeutic Agent
This compound is a non-amiloride blocker of acid-sensing ion channels (ASICs), with notable activity against ASIC3.[6][8] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, a common feature of inflamed and ischemic tissues.[9] ASIC3 is highly expressed in dorsal root ganglion (DRG) neurons that innervate joints and is upregulated in inflammatory conditions, playing a crucial role in musculoskeletal pain.[2][9][10] In addition to its effects on ASICs, this compound has been reported to interact with P2X3 receptors, which are ATP-gated ion channels also implicated in nociceptive signaling.[11] The dual action of this compound on these key pain-related ion channels makes it a compound of interest for the treatment of OA pain. Studies have shown that this compound can reverse mechanical hypersensitivity in the iodoacetate model of osteoarthritis, although sedation has been noted as a potential side effect.[12]
Data Presentation
Table 1: Dose-Dependent Effects of Monosodium Iodoacetate (MIA) on Pain Behavior in Rats
| MIA Dose (mg) | Endpoint | Time Point | Observation | Citation(s) |
| 0.3 | Mechanical Allodynia | Day 21 | Significant decrease in withdrawal threshold compared to control. | [5] |
| 1.0 | Mechanical Allodynia | Day 21 | More pronounced and sustained decrease in withdrawal threshold. | [5] |
| 2.0 | Weight-Bearing Deficit | Day 2-26 | Significant and dose-dependent deficit in the injected limb. | [4] |
| 3.0 | Weight-Bearing Deficit | Day 2-26 | Greater and more consistent weight-bearing deficit compared to 2.0 mg. | [4] |
| 0.3 - 3.0 | Spontaneous Locomotor Activity | Day 1-15 | Dose-dependent decrease in spontaneous activity. | [1] |
Table 2: Effects of this compound on Pain-Related Behaviors
| Model | Species | This compound Dose | Endpoint | Outcome | Citation(s) |
| Iodoacetate-Induced OA | Rat | Not specified in abstract | Mechanical Hypersensitivity | Reversal of hypersensitivity | [12] |
| CFA-Induced Inflammation | Rat | 10-fold lower than amiloride | Thermal Hyperalgesia | Fully efficacious | [6][8] |
| Post-operative Pain | Rat | Not specified | Weight Bearing | Improved weight bearing | [13] |
Experimental Protocols
Protocol 1: Induction of Osteoarthritis using Monosodium Iodoacetate (MIA) in Rats
Materials:
-
Male Sprague-Dawley or Wistar rats (180-250 g)
-
Monosodium iodoacetate (MIA) (Sigma-Aldrich, Cat. No. I2512 or equivalent)
-
Sterile 0.9% saline
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin syringes with 29-30 gauge needles
-
Electric clippers
-
70% Ethanol (B145695) and povidone-iodine for disinfection
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week prior to the experiment. On the day of injection, anesthetize the rat using isoflurane (2-3% in oxygen).
-
Site Preparation: Shave the hair around the right knee joint. Disinfect the skin with 70% ethanol followed by povidone-iodine.
-
MIA Preparation: Dissolve MIA in sterile saline to the desired concentration (e.g., 0.2 mg, 1.0 mg, or 2.0 mg in a volume of 30-50 µL).[9][14]
-
Intra-articular Injection: Flex the knee to a 90-degree angle to allow for palpation of the patellar ligament. Insert a 29 or 30-gauge needle through the patellar ligament into the intra-articular space.[14][15] A successful injection is often accompanied by a lack of resistance.
-
Injection: Slowly inject the MIA solution (30-50 µL) into the joint cavity.
-
Post-injection Care: Withdraw the needle and gently flex and extend the knee a few times to distribute the solution within the joint. Monitor the animal until it has fully recovered from anesthesia.
-
Control Group: Inject a control group of rats with an equal volume of sterile saline.
Protocol 2: Assessment of Mechanical Allodynia using von Frey Filaments
Materials:
-
Set of calibrated von Frey filaments (e.g., Stoelting)
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Habituation: Acclimatize the rats to the testing environment and apparatus for at least two days before the baseline measurement. Place the rats in individual chambers on the wire mesh floor for 15-20 minutes per day.
-
Baseline Measurement: Before MIA injection, determine the baseline paw withdrawal threshold (PWT) for each rat.
-
Testing: At selected time points post-MIA injection (e.g., days 3, 7, 14, 21, 28), place the rats on the wire mesh platform and allow them to acclimate for 15 minutes.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw of the injected limb with increasing bending force. Each application should last for 6-8 seconds.
-
Response: A positive response is defined as a sharp withdrawal or flinching of the paw.
-
Threshold Determination: The 50% withdrawal threshold can be determined using the up-down method. The filament that causes a withdrawal in at least 50% of the applications is recorded as the threshold in grams.[16]
Signaling Pathways and Visualization
Iodoacetate-Induced Chondrocyte Apoptosis and Inflammation
MIA induces chondrocyte death primarily through the mitochondrial apoptotic pathway.[14][15] Inhibition of glycolysis leads to the production of reactive oxygen species (ROS), which in turn causes mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately leading to apoptosis.[14][15] The dying chondrocytes and the resulting cartilage matrix degradation products trigger an inflammatory response, leading to the release of pro-inflammatory cytokines like IL-1β and TNF-α from synovial cells and infiltrating immune cells.[17][18]
Proposed Mechanism of this compound in Alleviating Osteoarthritis Pain
In the osteoarthritic joint, tissue damage and inflammation lead to a localized decrease in pH (acidosis) and the release of ATP from damaged cells. These signals activate ASIC3 and P2X3 receptors on the peripheral terminals of nociceptive (pain-sensing) neurons. Activation of these ion channels leads to depolarization of the neuronal membrane, generation of action potentials, and the transmission of pain signals to the central nervous system. This compound is thought to alleviate pain by blocking these channels, thereby reducing the excitability of nociceptors and inhibiting the transmission of pain signals.
Experimental Workflow: From Model Induction to Therapeutic Evaluation
The following workflow outlines the key steps in utilizing the MIA-induced OA model to evaluate the efficacy of a test compound like this compound.
References
- 1. The ASIC3/P2X3 cognate receptor is a pain-relevant and ligand-gated cationic channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-sensing ion channel 3 expression in mouse knee joint afferents and effects of carrageenan-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of systemic inhibitors of acid‐sensing ion channels 1 (ASIC1) against acute and chronic mechanical allodynia in a rodent model of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. [PDF] Sodium iodoacetate-induced experimental osteoarthritis and associated pain model in rats. | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]
- 7. Pain-related sensory innervation in monoiodoacetate-induced osteoarthritis in rat knees that gradually develops neuronal injury in addition to inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ASIC3 deficiency increases inflammation but decreases pain behavior in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Local ASIC3 modulates pain and disease progression in a rat model of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Pain Intensity and Trajectory Following Intra-Articular Injection of Mono-Iodoacetate in Experimental Osteoarthritis: A Meta-Analysis of In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.bvsalud.org [docs.bvsalud.org]
- 14. Monosodium iodoacetate induces apoptosis via the mitochondrial pathway involving ROS production and caspase activation in rat chondrocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. painphysicianjournal.com [painphysicianjournal.com]
- 17. Vitamin C Protects Chondrocytes against Monosodium Iodoacetate-Induced Osteoarthritis by Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chondroprotective effects of platelet lysate towards monoiodoacetate-induced arthritis by suppression of TNF-α-induced activation of NF-ĸB pathway in chondrocytes | Aging [aging-us.com]
Application Notes and Protocols: Cell-Based Assays for Screening A-317567 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317567 is a potent inhibitor of the Acid-Sensing Ion Channel 3 (ASIC3), a key player in pain perception and sensory signaling.[1][2][3] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH, which often occurs in inflammatory and ischemic conditions.[2][4] Specifically, the activation of ASIC3 is linked to the development of mechanical and thermal hyperalgesia.[2][4] this compound represents a valuable pharmacological tool for studying the physiological and pathophysiological roles of ASIC3 and for the development of novel analgesic compounds.[2][3]
These application notes provide detailed protocols for cell-based assays designed to screen and characterize the inhibitory activity of this compound and its analogs on ASIC3 channels.
Signaling Pathway
ASIC3 is a subunit of the degenerin/epithelial Na+ channel (DEG/ENaC) family.[4] When extracellular pH decreases, protons bind to the extracellular domain of the ASIC3 channel, inducing a conformational change that opens the channel pore. This allows the influx of cations, primarily Na+, leading to membrane depolarization and the initiation of an action potential in sensory neurons.[4] This signal is then propagated to the central nervous system and perceived as pain. This compound acts by blocking this ion influx, thereby inhibiting the pain signal.[2][3]
Data Presentation
The inhibitory activity of this compound and its analogs on ASIC3 channels can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table summarizes published data for these compounds.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | ASIC3 | Automated Patch Clamp | HEK293 | 1025 | [4] |
| Analog 10a | ASIC3 | Automated Patch Clamp | HEK293 | ~500 | [4] |
| Analog 10b | ASIC3 | Automated Patch Clamp | HEK293 | 356 | |
| Analog 10c | ASIC3 | Automated Patch Clamp | HEK293 | >10000 | [4] |
| This compound | ASIC1a | Automated Patch Clamp | HEK293 | 450 | [4] |
Experimental Protocols
Automated Electrophysiology (Patch Clamp) Assay
This assay directly measures the ion current through ASIC3 channels in response to a pH drop and its inhibition by test compounds.
Objective: To determine the IC50 value of this compound by measuring the inhibition of acid-evoked currents in cells expressing human ASIC3.
Materials:
-
HEK293 cells stably expressing human ASIC3[4]
-
Automated patch clamp platform (e.g., QPatch, Patchliner)
-
Extracellular solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 12 mM dextrose, 10 mM HEPES[4]
-
Acidic extracellular solution (pH 5.5): Same as above, but with 10 mM MES instead of HEPES[4]
-
This compound and other test compounds
Protocol:
-
Cell Preparation: Culture HEK293-hASIC3 cells and harvest them at 70-90% confluency. Prepare a single-cell suspension for the automated patch clamp system according to the manufacturer's instructions.
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in the extracellular solution (pH 7.4) to achieve the final desired concentrations.
-
Electrophysiological Recording:
-
Obtain whole-cell patch clamp recordings from the cells.
-
Establish a stable baseline current in the extracellular solution (pH 7.4).
-
Apply the test compound at a specific concentration for 120 seconds.[4]
-
While the compound is still present, apply the acidic extracellular solution (pH 5.5) to evoke an inward current.
-
Wash the cell with the extracellular solution (pH 7.4) to allow for recovery before the next compound concentration is applied.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of the compound.
-
Normalize this to the control peak current (in the absence of the compound).
-
Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.[4]
-
Calcium Influx Assay
This is a fluorescence-based assay that is amenable to high-throughput screening. It measures the influx of calcium, which can occur through some ASIC channels or as a secondary consequence of sodium-induced depolarization, upon channel activation.
Objective: To measure the inhibitory effect of this compound on acid-induced calcium influx in ASIC3-expressing cells.
Materials:
-
HEK293 cells stably expressing human ASIC3
-
Black, clear-bottom 96- or 384-well plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calbryte-520 AM)
-
Assay buffer (e.g., HBSS)
-
This compound and other test compounds
-
Acidic solution to lower the pH
-
Fluorescence plate reader with kinetic reading and liquid handling capabilities
Protocol:
-
Cell Plating: Seed the HEK293-hASIC3 cells into the microplates to form a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Remove the culture medium.
-
Add the fluorescent calcium dye solution to each well.
-
Incubate for 45-60 minutes at 37°C.
-
Gently wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
-
Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Inject the acidic solution into the wells to activate the ASIC3 channels.
-
Immediately begin kinetic reading of fluorescence intensity for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the acid stimulus.
-
Determine the percentage of inhibition for each concentration of this compound relative to the control (no compound).
-
Generate a dose-response curve and calculate the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal (i.p.) Injection of A-317567 in In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
A-317567 is a potent and selective, non-amiloride blocker of Acid-Sensing Ion Channels (ASICs), with notable activity against ASIC3 and ASIC1a subtypes.[1][2][3][4][5][6] These channels are implicated in pain perception, particularly in conditions of tissue acidosis associated with inflammation and injury.[1][3][4] Intraperitoneal (i.p.) administration of this compound has been utilized in various preclinical in vivo models to investigate its analgesic properties. These application notes provide detailed protocols for the preparation and i.p. injection of this compound for in vivo studies, focusing on a common inflammatory pain model.
Data Presentation
In Vitro and In Vivo Efficacy of this compound
| Parameter | Species | Model System | Value | Reference |
| IC₅₀ | Rat | Dissociated Dorsal Root Ganglion (DRG) Neurons (pH 4.5-evoked ASIC currents) | 2 - 30 µM | [1] |
| IC₅₀ | Not Specified | ASIC3 | 1.025 µM | [2] |
| ED₅₀ | Rat | Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | 17 µmol/kg (i.p.) | [2] |
| Effective Dose Range | Rat | CFA-induced Thermal Hyperalgesia | 1 - 100 µmol/kg (i.p.) | [2] |
Signaling Pathway of this compound Action
Tissue injury or inflammation leads to a localized decrease in extracellular pH (acidosis). This drop in pH is detected by Acid-Sensing Ion Channels (ASICs) on the terminals of primary sensory neurons. The activation of these channels, particularly ASIC3, results in cation influx, depolarization, and the generation of action potentials that are transmitted to the central nervous system, ultimately perceived as pain. This compound acts as an antagonist at these channels, blocking the proton-gated ion influx and thereby inhibiting the pain signal at its peripheral origin.
Experimental Protocols
Formulation of this compound for Intraperitoneal Injection
This compound is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. The following protocol is a common method for preparing a solution for i.p. injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl) or Corn Oil
Procedure for Saline-based Vehicle:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved.
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 4 volumes of PEG300 to the DMSO stock solution and mix thoroughly.
-
Add 0.5 volumes of Tween-80 to the mixture and vortex until a clear solution is formed.
-
Finally, add 4.5 volumes of sterile saline to reach the final desired concentration. The final vehicle composition will be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
It is recommended to prepare this formulation fresh on the day of the experiment.
Procedure for Corn Oil-based Vehicle:
-
Prepare Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the required volume of the DMSO stock solution.
-
Add 9 volumes of sterile corn oil.
-
Vortex thoroughly to ensure a uniform suspension. This formulation is suitable for studies where a slower release profile may be desired.
Intraperitoneal Injection Protocol in a Rat Model of Inflammatory Pain (CFA Model)
This protocol describes the induction of inflammatory pain using Complete Freund's Adjuvant (CFA) and the subsequent administration of this compound.
Materials and Animals:
-
Adult male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound formulation (prepared as described above)
-
Tuberculin syringes with 27-30 gauge needles
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test) or mechanical allodynia (e.g., von Frey filaments)
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12:12 h light:dark cycle, 22±2°C) with ad libitum access to food and water for at least 3-5 days before the experiment.
-
Baseline Nociceptive Testing: Before any injections, measure the baseline paw withdrawal latency to a thermal stimulus or the paw withdrawal threshold to a mechanical stimulus for both hind paws.
-
Induction of Inflammation:
-
Lightly restrain the rat.
-
Inject 100 µL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Return the animal to its cage. Inflammation and hyperalgesia will develop over the next 24 hours.
-
-
Post-CFA Nociceptive Testing: 24 hours after CFA injection, re-measure the paw withdrawal latency/threshold to confirm the development of thermal hyperalgesia or mechanical allodynia in the ipsilateral (right) paw. The contralateral (left) paw can serve as an internal control.
-
This compound Administration:
-
Administer the prepared this compound solution via intraperitoneal injection. The typical dose range is 1-100 µmol/kg.
-
To perform the i.p. injection, gently restrain the rat, positioning it with its head tilted slightly downwards. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
A control group should receive an equivalent volume of the vehicle.
-
-
Post-treatment Nociceptive Testing: At specified time points after this compound administration (e.g., 30, 60, 120, 240 minutes), repeat the nociceptive testing to evaluate the analgesic effect of the compound.
Experimental Workflow Diagram
Concluding Remarks
This compound is a valuable tool for investigating the role of ASICs in pain and other physiological processes. The protocols outlined above provide a framework for conducting in vivo studies using intraperitoneal administration. Researchers should note that while effective, this compound has shown some off-target effects and potential for sedation at higher doses in certain studies. Therefore, careful dose-response studies and appropriate behavioral controls are essential for interpreting the results accurately. The compound has minimal brain penetration, making it particularly useful for studying peripheral mechanisms of pain.[1]
References
- 1. Acid-Sensing Ion Channels and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Acid-Sensing Ion Channels (ASICs) in pain]. – IPMC [ipmc.cnrs.fr]
- 3. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-sensing ion channels in pain and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Acid-sensing ion channels: identifying pain mechanisms leads to development of potential treatments | Research Impact - UCL – University College London [ucl.ac.uk]
Application Notes and Protocols for A-317567 in the Study of Thermal Hyperalgesia in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317567 is a novel and potent non-amiloride antagonist of Acid-Sensing Ion Channels (ASICs), with notable activity against the ASIC3 subtype, which is predominantly expressed in dorsal root ganglion (DRG) neurons.[1][2] ASICs are proton-gated cation channels that are activated by extracellular acidosis, a common feature of tissue inflammation and injury.[1][3] The activation of ASIC3 in nociceptive sensory neurons is implicated in the generation and maintenance of inflammatory pain, including thermal hyperalgesia.[3][4][5] this compound has demonstrated efficacy in preclinical rodent models of inflammatory pain, making it a valuable pharmacological tool for investigating the role of ASICs in nociception and for the development of novel analgesic therapies.[1][6]
These application notes provide detailed protocols for utilizing this compound to study thermal hyperalgesia in rodents, along with quantitative data on its potency and efficacy.
Data Presentation
In Vitro Potency of this compound
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound against different pH-evoked ASIC currents in acutely dissociated adult rat DRG neurons.
| ASIC Current Type | Evoking Stimulus | IC₅₀ (µM) | Reference |
| Transient | pH 4.5 | 2 - 30 | [1] |
| Sustained (ASIC3-like) | pH 4.5 | 2 - 30 (equipotent to transient) | [1] |
| General ASIC3 | Not Specified | 1.025 | [2] |
In Vivo Efficacy of this compound in a Rodent Model of Thermal Hyperalgesia
The table below presents the in vivo efficacy of this compound in the Complete Freund's Adjuvant (CFA)-induced thermal hyperalgesia model in adult male Sprague-Dawley rats.
| Administration Route | Doses Tested (µmol/kg) | ED₅₀ (µmol/kg) | Effect | Reference |
| Intraperitoneal (i.p.) | 1 - 100 | 17 | Dose-dependent reversal of thermal hyperalgesia | [2] |
Experimental Protocols
Protocol 1: Induction of Inflammatory Thermal Hyperalgesia using Complete Freund's Adjuvant (CFA) in Rats
This protocol describes the induction of a persistent inflammatory state leading to thermal hyperalgesia in the hind paw of rats.
Materials:
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 1 mg/mL)
-
Sterile saline (0.9% NaCl)
-
Isoflurane (B1672236) or other suitable anesthetic
-
Insulin (B600854) syringes with 28-30 gauge needles
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility for at least 7 days prior to the experiment. House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Anesthesia: Anesthetize the rat using isoflurane (2-3% in oxygen). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
CFA Preparation: Vigorously vortex the vial of CFA to ensure a uniform suspension of the mycobacteria.
-
CFA Injection: Draw 100 µL of the CFA emulsion into an insulin syringe. Inject the CFA subcutaneously into the plantar surface of the right hind paw.[7][8]
-
Recovery: Allow the animal to recover from anesthesia in a clean, warm cage.
-
Development of Hyperalgesia: Thermal hyperalgesia typically develops within a few hours, peaks around 24 hours, and can persist for several days to weeks.[7][9][10] Behavioral testing is usually performed 24 hours after CFA injection.
Protocol 2: Assessment of Thermal Hyperalgesia using the Hargreaves Plantar Test
The Hargreaves test is a widely used method to assess paw withdrawal latency to a thermal stimulus.[11][12][13][14]
Materials:
-
Hargreaves Plantar Test apparatus
-
Plexiglas enclosures for the animals
-
Timer (often integrated into the apparatus)
Procedure:
-
Apparatus Setup: Turn on the Hargreaves apparatus and allow the infrared (IR) source to warm up. Set the intensity of the IR source to a level that produces a baseline paw withdrawal latency of approximately 10-12 seconds in naive animals.[13] Set a cut-off time of 20-35 seconds to prevent tissue damage.[11][14]
-
Animal Acclimation: Place the rat in a Plexiglas enclosure on the glass surface of the apparatus. Allow the animal to acclimate for at least 15-20 minutes before testing.[14][15]
-
Testing: a. Position the movable IR source directly beneath the plantar surface of the hind paw to be tested. b. Activate the IR source to start the stimulus and the timer. c. The timer will automatically stop when the rat withdraws its paw. Record the paw withdrawal latency (PWL) in seconds. d. If the animal does not withdraw its paw by the cut-off time, the IR source will automatically shut off, and the cut-off time should be recorded.
-
Data Collection: Take at least three measurements for each paw, with a minimum of 5 minutes between measurements, and calculate the mean PWL.
Protocol 3: Evaluation of this compound Efficacy
This protocol details the administration of this compound and the subsequent assessment of its anti-hyperalgesic effects.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Rats with established CFA-induced thermal hyperalgesia
Procedure:
-
Baseline Measurement: 24 hours after CFA injection, measure the baseline paw withdrawal latency of the inflamed (ipsilateral) and non-inflamed (contralateral) hind paws using the Hargreaves test as described in Protocol 2.
-
This compound Administration: a. Prepare a stock solution of this compound in a suitable vehicle. b. Administer the desired dose of this compound (e.g., 1, 10, 30, 100 µmol/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Post-treatment Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the anti-hyperalgesic effect.
-
Data Analysis: Compare the post-treatment PWL to the baseline PWL to determine the percentage reversal of thermal hyperalgesia. The formula for calculating the percentage reversal is: % Reversal = [(Post-treatment PWL - Baseline PWL) / (Pre-CFA PWL - Baseline PWL)] x 100
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action in Thermal Hyperalgesia
This compound exerts its analgesic effect by blocking ASIC3 channels on nociceptive sensory neurons. In inflammatory conditions, various mediators are released, leading to tissue acidosis and the activation and sensitization of ASIC3.
Caption: this compound blocks ASIC3, preventing inflammatory mediator-induced sensitization and proton-gated activation, thereby reducing nociceptive signaling.
Experimental Workflow for Evaluating this compound
The following diagram outlines the key steps in a typical preclinical study to assess the efficacy of this compound in a rodent model of inflammatory thermal hyperalgesia.
Caption: Workflow for assessing this compound's effect on CFA-induced thermal hyperalgesia in rodents.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 4. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 8. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of A-317567 on Automated Patch Clamp Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-Sensing Ion Channels (ASICs) are neuronal, proton-gated cation channels that are activated by extracellular acidosis.[1] They are implicated in a variety of physiological and pathophysiological processes, including pain perception, inflammation, and ischemic neuronal injury.[1][2][3] This makes them promising therapeutic targets for a range of conditions. A-317567 is a potent, non-amiloride small molecule inhibitor of ASIC channels, demonstrating activity against both ASIC1a and ASIC3 subtypes.[4][5][6] Automated patch clamp (APC) systems have become the gold standard for ion channel drug discovery, offering significantly higher throughput and unattended operation compared to manual patch clamp techniques.[2] This document provides detailed application notes and protocols for the screening and characterization of this compound and similar compounds using automated patch clamp technology.
This compound: A Potent Blocker of Acid-Sensing Ion Channels
This compound is a selective antagonist of P2X3 and P2X2/3 receptors, which are implicated in nociceptive signaling. ATP released from damaged tissues activates these receptors on primary afferent neurons, leading to depolarization and the sensation of pain.[4] this compound effectively blocks this signaling cascade, making it a valuable tool for studying pain mechanisms and a potential therapeutic agent for chronic pain.[7]
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound and its analogs against various ASIC subtypes as determined by automated patch clamp and other electrophysiological methods.
| Compound | Target | Cell Line | Automated Patch Clamp Platform | IC50 | Reference |
| This compound | hASIC1a | CHO | QPatch 48 | 660 nM | [1][4] |
| This compound Analog (Merck) | hASIC1a | Not Specified | Not Specified | 450 nM | [8] |
| This compound | Rat native ASICs | Dorsal Root Ganglion (DRG) Neurons | Manual Patch Clamp | 2 - 30 µM (current dependent) | [5][6] |
Signaling Pathway of ASIC Activation and Inhibition by this compound
The following diagram illustrates the activation of ASIC channels by an increase in extracellular protons (decrease in pH) and the subsequent inhibitory action of this compound.
References
- 1. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of ASIC1a ligand-gated ion channel drug discovery assays on automated patch-clamp platforms (Collaboration with Nanion Technologies) - Metrion Biosciences [metrionbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Making sure you're not a bot! [nanion.de]
- 8. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A-317567 as a Pharmacological Tool for Studying ASIC3 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-Sensing Ion Channel 3 (ASIC3) is a crucial player in sensory neuron function, acting as a detector of extracellular acidosis and other inflammatory signals.[1][2] As a member of the degenerin/epithelial Na+ channel family, ASIC3 is predominantly expressed in peripheral sensory neurons and is implicated in nociception, mechanosensation, and chemosensation.[1][2] Its activation by a drop in pH, a common feature of tissue injury, inflammation, and ischemia, leads to a characteristic biphasic inward current that contributes to membrane depolarization and pain signaling.[3] This makes ASIC3 a significant target for the development of novel analgesics.[3][4]
A-317567 is a potent, non-amiloride small molecule inhibitor of ASIC channels.[5] It has been characterized as a valuable research tool for elucidating the physiological and pathophysiological roles of ASICs, particularly ASIC3, in sensory processes like pain.[4][5] Unlike the non-selective blocker amiloride, this compound equipotently blocks both the initial transient and the sustained phases of the ASIC3 current, the latter of which is thought to be critical in encoding prolonged pain states.[5][6] These notes provide a summary of this compound's pharmacological profile and detailed protocols for its application in studying ASIC3 function in sensory neurons.
Mechanism of Action
This compound functions as a direct blocker of Acid-Sensing Ion Channels. When extracellular pH drops, protons bind to and activate ASIC3 channels on the membrane of sensory neurons, causing an influx of sodium ions. This influx leads to membrane depolarization, the generation of action potentials, and the transmission of a pain signal. This compound physically obstructs the channel pore or otherwise prevents its opening, thereby inhibiting this ion influx and subsequent neuronal activation.
Pharmacological Profile
This compound is a more potent ASIC blocker than amiloride.[7] However, it is not entirely selective for ASIC3 and exhibits activity against other ASIC subtypes, notably ASIC1a. This lack of complete selectivity can result in off-target effects, such as sedation, which should be considered when designing and interpreting in vivo experiments.[6][7]
| Compound | Target | Assay System | IC50 | Reference |
| This compound | ASIC3 | Human ASIC3 in HEK293 cells | 1.025 µM | [7][8] |
| Native ASICs | Rat Dorsal Root Ganglion (DRG) Neurons | 2 - 30 µM | [5][8] | |
| Compound 10b | ASIC3 | Human ASIC3 in HEK293 cells | ~0.5 µM | [7] |
| (this compound analog) | ||||
| ASIC1a | Human ASIC1a expressing cells | 0.450 µM | [7] |
Application 1: In Vitro Characterization of ASIC3
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to measure ASIC3-mediated currents in cultured sensory neurons and assess their inhibition by this compound.
Methodology:
-
Cell Preparation:
-
Isolate Dorsal Root Ganglia (DRG) from adult rats.
-
Dissociate neurons using enzymatic digestion (e.g., collagenase/dispase) followed by mechanical trituration.
-
Plate dissociated neurons on coated coverslips and culture for 24-48 hours.
-
-
Electrophysiological Recording:
-
Transfer a coverslip to a recording chamber on an inverted microscope.
-
Continuously perfuse with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an internal solution containing (in mM): 120 KCl, 5 MgCl₂, 10 EGTA, 10 HEPES, 4 ATP-Mg (pH adjusted to 7.2).
-
Establish a whole-cell voltage-clamp configuration, holding the neuron at -70 mV.
-
-
ASIC3 Activation and Inhibition:
-
Obtain a stable baseline recording in the pH 7.4 external solution.
-
Rapidly switch the perfusion to an acidic external solution (e.g., pH 6.8 or 6.5) to evoke ASIC currents. Record both the transient and sustained components of the current.
-
Wash the cell with the control pH 7.4 solution until the current returns to baseline.
-
Prepare this compound in the external solution at the desired concentration (e.g., a range from 1 µM to 30 µM to determine IC50).
-
Perfuse the cell with the this compound solution for 2-5 minutes.
-
While still in the presence of this compound, re-apply the acidic solution and record the resulting current.
-
-
Data Analysis:
-
Measure the peak amplitude of the transient current and the steady-state amplitude of the sustained current before and after this compound application.
-
Calculate the percentage of inhibition for both current components.
-
Generate a concentration-response curve by testing multiple concentrations of this compound and fit the data to determine the IC50 value.
-
Protocol 2: Calcium Imaging
This protocol allows for the measurement of population-level responses in sensory neurons by monitoring intracellular calcium changes upon ASIC3 activation.[9][10]
Methodology:
-
Cell Preparation and Dye Loading:
-
Culture dissociated DRG neurons on glass-bottom dishes.[10]
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C.[11]
-
Wash the cells with a standard extracellular solution (as in Protocol 1) to remove excess dye and allow for de-esterification.
-
-
Imaging and Data Acquisition:
-
Place the dish on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire baseline fluorescence images at a set frequency (e.g., 1 Hz).
-
Perfuse the cells with an acidic solution (e.g., pH 6.8) to activate ASIC3 channels and trigger calcium influx. Continue acquiring images to capture the rise in intracellular calcium.
-
Wash with control solution (pH 7.4) until fluorescence returns to baseline.
-
Incubate the cells with this compound (e.g., 10 µM) for 5-10 minutes.
-
Re-stimulate with the acidic solution containing this compound and record the fluorescence response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.[11]
-
Quantify the change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) for each cell.
-
Compare the peak ΔF/F₀ in response to acid stimulation before and after the application of this compound to determine the extent of inhibition.
-
Application 2: In Vivo Investigation of ASIC3 in Pain Models
Protocol 3: CFA-Induced Inflammatory Pain Model
This protocol details the use of this compound to assess the role of ASIC3 in inflammatory pain and thermal hyperalgesia in rodents. This compound has been shown to be fully efficacious in this model.[5]
Methodology:
-
Animals and Acclimation:
-
Baseline Nociceptive Testing:
-
Measure the baseline mechanical withdrawal threshold using von Frey filaments. Apply filaments of increasing force to the plantar surface of the hind paw until a withdrawal response is elicited.[13]
-
Alternatively, measure thermal withdrawal latency using a radiant heat source (e.g., Hargreaves test).
-
-
Induction of Inflammation:
-
Lightly restrain the animal and inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce a localized and persistent inflammation.[8]
-
-
Drug Administration and Post-CFA Testing:
-
At 24 or 48 hours post-CFA injection, confirm the development of mechanical allodynia or thermal hyperalgesia (i.e., a significant decrease in withdrawal threshold/latency).
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1-100 µmol/kg).[8] A control group should receive a vehicle solution.
-
At set time points after drug administration (e.g., 30, 60, 90, 120 minutes), re-assess the mechanical or thermal withdrawal thresholds.
-
-
Data Analysis:
-
Calculate the paw withdrawal threshold (in grams) or latency (in seconds).
-
Compare the post-drug thresholds to the post-CFA/pre-drug thresholds to determine the degree of reversal of hyperalgesia.
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA) to compare the effects of different doses of this compound against the vehicle control over time. An ED50 can be calculated from the dose-response data.[8]
-
Considerations and Limitations
-
Off-Target Effects: this compound and its analogs are known to inhibit ASIC1a in addition to ASIC3.[7] Since ASIC1a is involved in CNS functions, this can lead to confounding effects like sedation in behavioral models.[6][7] Researchers should carefully observe animals for any sedative effects that could interfere with pain behavior assessments.
-
Controls: When possible, conducting parallel experiments in ASIC3 knockout mice can help confirm that the observed analgesic effects are indeed mediated by ASIC3 and not by off-target interactions.[7]
-
Solubility and Formulation: this compound is a chemical compound that requires proper formulation for in vivo administration. A common vehicle includes DMSO, PEG300, Tween-80, and saline.[8] Ensure the vehicle itself has no effect on the experimental outcome.
-
Peripheral vs. Central Effects: this compound has been reported to have minimal brain penetration, suggesting its analgesic effects in models like CFA are primarily mediated by peripheral ASIC blockade.[5] However, this should be verified depending on the specific model and route of administration.
References
- 1. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-sensing ion channels in sensory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Lessons from the use of in vivo cellular calcium imaging in primary sensory neurons and spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Imaging - Neuroservices-Alliance [neuroservices-alliance.com]
- 11. researchgate.net [researchgate.net]
- 12. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Application Notes and Protocols for Assessing the Analgesic Effects of A-317567
For Researchers, Scientists, and Drug Development Professionals
Introduction
A-317567 is a potent, peripherally active, non-amiloride blocker of Acid-Sensing Ion Channels (ASICs), demonstrating analgesic properties in various preclinical pain models. Unlike compounds that target P2X3 and P2X2/3 receptors, this compound exerts its effects by inhibiting proton-gated cation channels, particularly ASIC3 and ASIC1a, which are key players in pain sensation associated with tissue acidosis.[1][2] These application notes provide a comprehensive guide to the experimental design for evaluating the analgesic efficacy of this compound, including detailed protocols for relevant in vivo models, data presentation guidelines, and visualizations of key pathways and workflows.
This compound has been shown to produce concentration-dependent inhibition of pH 4.5-evoked ASIC currents with IC50 values ranging from 2 to 30 µM, depending on the specific ASIC current.[1] Notably, it equipotently blocks both the transient and sustained phases of the ASIC3-like current, a key feature in pain signaling.[1][3] In vivo, it has demonstrated full efficacy in the rat Complete Freund's Adjuvant (CFA)-induced inflammatory thermal hyperalgesia model and the skin incision model of post-operative pain.[1] An analog of this compound has also shown robust reversal of mechanical hypersensitivity in the rat iodoacetate model of osteoarthritis pain.[4] Importantly, this compound exhibits minimal brain penetration and is devoid of the diuretic and natriuretic activities associated with the non-selective ASIC blocker amiloride.[1]
Data Presentation
Quantitative data from experimental evaluation of this compound should be summarized for clarity and comparative analysis.
Table 1: In Vitro Inhibitory Activity of this compound on ASIC Currents
| Cell Type | ASIC Current Type | This compound IC50 (µM) | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | pH 4.5-evoked currents | 2 - 30 | [1][3] |
| HEK293 cells expressing human ASIC3 | Sustained current | 1.025 | [3] |
| HEK293 cells expressing human ASIC1a | - | 0.450 (for analog 10b) | [4] |
Table 2: In Vivo Analgesic Efficacy of this compound
| Pain Model | Species | Route of Administration | Endpoint | ED50 | Reference |
| Complete Freund's Adjuvant (CFA)-induced Thermal Hyperalgesia | Rat | Intraperitoneal (i.p.) | Reversal of thermal hyperalgesia | 17 µmol/kg | [3] |
| Iodoacetate-induced Osteoarthritis | Rat | - | Reversal of mechanical hypersensitivity | - (Effective at 10 & 30 mg/kg for analog 10b) | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
dot
Caption: this compound blocks ASIC3 and ASIC1a activation by protons.
dot
Caption: Workflow for assessing this compound in a CFA-induced pain model.
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Application Note: This model induces a robust and long-lasting inflammatory pain state, characterized by thermal hyperalgesia and mechanical allodynia, making it suitable for evaluating the efficacy of analgesic compounds against chronic inflammatory pain. The peak of inflammation and hyperalgesia is typically observed 24 hours post-CFA injection and can last for several days to weeks.[5]
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g) are commonly used.
-
Acclimation: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle for at least 3 days prior to the experiment, with free access to food and water.
-
Baseline Measurements:
-
Thermal Hyperalgesia (Hargreaves Test): Place the rat in a plexiglass chamber on a glass floor. Allow a 15-20 minute acclimation period. A radiant heat source is then focused on the plantar surface of the hind paw. The time taken for the rat to withdraw its paw (paw withdrawal latency, PWL) is recorded. A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage. Take at least two measurements per paw, with a 5-minute interval.
-
Mechanical Allodynia (von Frey Test): Place the rat in a chamber with a wire mesh floor. Allow a 15-20 minute acclimation period. Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw. The 50% paw withdrawal threshold (PWT) is determined using the up-down method.[6]
-
-
Induction of Inflammation:
-
Briefly anesthetize the rat (e.g., with isoflurane).
-
Inject 100 µL of CFA (1 mg/mL) subcutaneously into the plantar surface of the right hind paw.[5]
-
-
Post-CFA Assessment:
-
At 24 hours post-CFA injection, re-assess thermal hyperalgesia and mechanical allodynia to confirm the development of a pain state (a significant decrease in PWL and PWT in the ipsilateral paw).
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., saline, DMSO) via the desired route (e.g., intraperitoneally, i.p.). A dose range of 1-100 µmol/kg can be explored based on the reported ED50.[3]
-
-
Post-Treatment Assessment:
-
Measure PWL and PWT at various time points after drug administration (e.g., 30, 60, 120 minutes) to determine the onset and duration of the analgesic effect.
-
Formalin-Induced Nociceptive Pain Model
Application Note: The formalin test is a model of acute, localized inflammatory pain that produces a biphasic nocifensive response.[7] The early phase (0-5 minutes) is due to direct activation of nociceptors, while the late phase (15-60 minutes) involves inflammatory processes and central sensitization.[8] This model is useful for differentiating between analgesic compounds that act on acute nociception versus those that modulate inflammatory pain and central sensitization.
Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Acclimation: Place the rat in a plexiglass observation chamber for at least 30 minutes before the experiment to allow for acclimation to the testing environment.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes prior to the formalin injection.
-
Formalin Injection:
-
Gently restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[9]
-
-
Behavioral Observation:
-
Immediately after the injection, return the rat to the observation chamber.
-
Record the total time spent licking or biting the injected paw in 5-minute intervals for up to 60 minutes.
-
-
Data Analysis:
-
The data is typically analyzed as the total time spent in nocifensive behavior during the early phase (0-5 minutes) and the late phase (15-60 minutes). A significant reduction in the duration of these behaviors in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
-
Troubleshooting and Interpretation
-
High Variability in Behavioral Responses: Ensure proper animal handling and sufficient acclimation to the testing environment to minimize stress-induced variability. Consistent drug administration techniques are also crucial.
-
Lack of Efficacy: If this compound does not show the expected analgesic effect, consider the following:
-
Dose: A full dose-response curve should be established to ensure an optimal dose is being used.
-
Model Specificity: this compound's mechanism of action (ASIC blockade) may render it more effective in pain states with a significant component of tissue acidosis. Its efficacy may vary across different pain models.
-
-
Sedation: A close analog of this compound was reported to cause sedation, which could confound the interpretation of analgesic behavioral tests.[4] It is advisable to include a motor function test (e.g., rotarod test) to assess for any sedative or motor-impairing effects of this compound at the doses being tested for analgesia. This is particularly important as this compound also blocks ASIC1a, which has been implicated in CNS-related behaviors.[4]
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 6. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Standardization of the rat paw formalin test for the evaluation of analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for A-317567 in the Forced Swim Test
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of A-317567, a potent and selective antagonist of the Acid-Sensing Ion Channel 1a (ASIC1a), for inducing antidepressant-like effects in the murine forced swim test (FST). The information presented herein is collated from preclinical research and is intended to guide the design and execution of similar experimental paradigms.
Introduction
Major depressive disorder (MDD) is a significant global health concern with a substantial number of patients exhibiting resistance to currently available treatments. This necessitates the exploration of novel therapeutic targets. The Acid-Sensing Ion Channel 1a (ASIC1a), a proton-gated cation channel highly expressed in the amygdala, has emerged as a promising target for the development of new antidepressant medications.[1][2] Preclinical studies have demonstrated that genetic knockout or pharmacological blockade of ASIC1a produces antidepressant-like effects in rodent models of depression.[1][2]
This compound is a small molecule inhibitor of ASIC1a.[1] Intracerebroventricular (i.c.v.) administration of this compound has been shown to reduce immobility time in the forced swim test in mice, an effect indicative of antidepressant-like activity.[1] Notably, this effect is dependent on the presence of ASIC1a, as it is absent in ASIC1a knockout mice.[1] The mechanism of action is believed to involve the modulation of neuronal activity within the amygdala and may be linked to the regulation of Brain-Derived Neurotrophic Factor (BDNF), independent of the serotonergic system.[1][2]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound in the forced swim test.
Table 1: Effect of this compound on Immobility Time in the Forced Swim Test in Wild-Type (ASIC1a+/+) Mice
| Treatment Group | Dose (i.c.v.) | Mean Immobility Time (s) | Standard Error of the Mean (SEM) |
| Vehicle | N/A | ~175 | ~15 |
| This compound | 5 µl, 1 mM | ~110 | ~20 |
Data are estimated from graphical representations in Coryell et al., 2009 and are intended for illustrative purposes.
Table 2: Effect of this compound on Immobility Time in the Forced Swim Test in ASIC1a Knockout (ASIC1a-/-) Mice
| Treatment Group | Dose (i.c.v.) | Mean Immobility Time (s) | Standard Error of the Mean (SEM) |
| Vehicle | N/A | ~100 | ~18 |
| This compound | 5 µl, 1 mM | ~105 | ~22 |
Data are estimated from graphical representations in Coryell et al., 2009 and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Injection of this compound in Mice
This protocol describes the acute administration of this compound directly into the cerebral ventricles of mice.
Materials:
-
This compound
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF) for vehicle and dilution
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
Micro drill
-
Surgical tools (scalpel, forceps, etc.)
-
Warming pad
-
Analgesics for post-operative care
Procedure:
-
Preparation of this compound Solution: Prepare a 1 mM solution of this compound in the chosen vehicle. Ensure the solution is sterile.
-
Animal Preparation: Anesthetize the mouse using an approved anesthetic protocol. Once the animal is fully anesthetized (confirmed by lack of pedal reflex), place it in the stereotaxic apparatus.
-
Surgical Procedure:
-
Shave the scalp and disinfect the area with an appropriate antiseptic.
-
Make a midline incision to expose the skull.
-
Using a stereotaxic atlas for mice, locate the coordinates for the lateral ventricle (e.g., relative to bregma: -0.2 mm anteroposterior, ±1.0 mm mediolateral, -2.5 mm dorsoventral).
-
Carefully drill a small burr hole at the identified coordinates.
-
-
Injection:
-
Lower the Hamilton syringe needle to the target depth.
-
Slowly infuse 5 µl of the this compound solution or vehicle over a period of at least 2 minutes to prevent a rapid increase in intracranial pressure.
-
Leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse on a warming pad until it has fully recovered from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Protocol 2: Forced Swim Test (FST) for Antidepressant-Like Effects
This protocol is a widely used behavioral assay to screen for potential antidepressant efficacy.
Materials:
-
Cylindrical glass beaker (e.g., 25 cm tall, 10 cm in diameter)
-
Water (23-25°C)
-
Video recording equipment (optional, but recommended for unbiased scoring)
-
Timers
-
Dry towels and a warming lamp or cage for post-test recovery
Procedure:
-
Test Environment: Conduct the test in a quiet, well-lit room.
-
Water Preparation: Fill the beaker with water to a depth of approximately 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws, nor escape. The water temperature should be maintained at 23-25°C.
-
Timing of Test: The forced swim test should be conducted a specific amount of time after the i.c.v. injection to allow for the compound to take effect. While the exact timing for this compound was not explicitly stated in the primary literature, a common window for acute central administration effects is 30-60 minutes post-injection. Pilot studies are recommended to determine the optimal time course.
-
Test Session:
-
Gently place the mouse into the water-filled beaker.
-
The total test duration is typically 6 minutes.
-
The first 2 minutes are considered a habituation period and are not scored.
-
During the subsequent 4 minutes, record the total time the mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
-
Data Analysis:
-
Calculate the total immobility time for each animal in the 4-minute test period.
-
Compare the mean immobility times between the this compound-treated group and the vehicle-treated control group using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
-
-
Post-Test Care:
-
At the end of the 6-minute session, remove the mouse from the water.
-
Gently dry the mouse with a towel and place it in a warm, dry cage or under a warming lamp until fully dry to prevent hypothermia.
-
Mandatory Visualizations
References
Preparing A-317567 solutions for in vitro and in vivo experiments.
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the preparation and use of A-317567 solutions for in vitro and in vivo experiments. This compound is a potent, non-amiloride blocker of Acid-Sensing Ion Channels (ASICs), demonstrating efficacy in models of inflammatory and post-operative pain.[1][2] Notably, while the query requested information on this compound as a P2X3 antagonist, it is crucial to clarify that This compound is an ASIC inhibitor, not a P2X3 receptor antagonist. [1][3] This document will focus on its established role as an ASIC inhibitor. A separate section will briefly address the signaling pathway and experimental approaches for P2X3 antagonists to provide comprehensive information.
Data Presentation: Quantitative Summary for this compound
The following tables summarize the key quantitative data for this compound, facilitating experimental design and comparison.
Table 1: In Vitro Solubility and Potency of this compound
| Parameter | Value | Conditions | Reference |
| Solubility | |||
| DMSO | 10 mM | In Vitro | [4] |
| Water | N/A | In Vitro | [4] |
| Ethanol | N/A | In Vitro | [4] |
| IC₅₀ | |||
| ASIC Currents (rat DRG neurons) | 2 - 30 µM | pH 4.5-evoked currents | [2][4] |
| ASIC3 | 1.025 µM | [3] | |
| ASIC1a | ~450 nM | Analog of this compound | [5] |
Table 2: In Vivo Formulation, Dosage, and Efficacy of this compound
| Parameter | Value | Details | Reference |
| Solubility in Formulation 1 | ≥ 2.08 mg/mL (5.23 mM) | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | [4] |
| Solubility in Formulation 2 | ≥ 2.08 mg/mL (5.23 mM) | 10% DMSO + 90% Corn Oil | [4] |
| Effective Dose (ED₅₀) | 17 µmol/kg | CFA-induced thermal hyperalgesia in rats (i.p. administration) | [4] |
| Dose Range | 1 - 100 µmol/kg | CFA model in rats (i.p. administration) | [4] |
Signaling Pathway and Experimental Workflows
This compound and ASIC Signaling in Pain
Acid-Sensing Ion Channels (ASICs), particularly ASIC3, are highly expressed in sensory neurons and are activated by a drop in extracellular pH, a common feature of tissue inflammation and injury.[6][7] Activation of these channels leads to cation influx, depolarization of the neuronal membrane, and the generation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain.[6] this compound acts as an antagonist to these channels, blocking the ion influx and thereby reducing pain signaling.[1]
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical model of inflammatory pain.
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Experiments
Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a 10 mM stock solution.
-
Vortex the solution thoroughly to dissolve the compound. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Preparation of this compound Working Solutions for In Vivo Experiments
Objective: To prepare a ready-to-inject formulation of this compound for intraperitoneal administration in animal models. It is recommended to prepare fresh solutions on the day of the experiment.
Formulation 1: Saline-based Vehicle
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
For 1 mL of working solution, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix until the solution is clear.
Formulation 2: Corn Oil-based Vehicle
Materials:
-
This compound stock solution in DMSO (e.g., 20.8 mg/mL)
-
Corn oil
-
Sterile tubes
Procedure:
-
For 1 mL of working solution, start with 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
In Vitro Electrophysiology Protocol: Inhibition of ASIC Currents
Objective: To measure the inhibitory effect of this compound on acid-evoked currents in primary sensory neurons (e.g., dorsal root ganglion neurons).
Methodology:
-
Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from adult rats.
-
Electrophysiology Setup: Use whole-cell patch-clamp configuration.
-
Solutions:
-
External Solution (pH 7.4): Containing standard physiological concentrations of salts.
-
Acidic Solution (pH 4.5): To evoke ASIC currents.
-
Internal Solution: Containing a cesium-based solution to block potassium currents.
-
-
Procedure:
-
Obtain a stable whole-cell recording from a DRG neuron.
-
Apply the acidic solution (pH 4.5) to elicit a baseline ASIC current.
-
Wash the cell with the external solution (pH 7.4).
-
Pre-incubate the cell with varying concentrations of this compound in the external solution.
-
Co-apply the acidic solution with the corresponding concentration of this compound.
-
Measure the peak and sustained components of the ASIC current in the presence of the inhibitor.
-
-
Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
In Vivo Protocol: CFA-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of this compound in a rat model of inflammatory pain.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw. This will induce localized inflammation and thermal hyperalgesia.[8][9][10]
-
Baseline Measurement: Before CFA injection, measure the baseline paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus).
-
Post-CFA Measurement: 24 hours after CFA injection, re-measure the paw withdrawal latency to confirm the development of thermal hyperalgesia (a significant decrease in latency).
-
Drug Administration: Administer this compound (1-100 µmol/kg) or the vehicle intraperitoneally.
-
Efficacy Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120 minutes).
-
Data Analysis: Compare the paw withdrawal latencies in the this compound-treated group to the vehicle-treated group to determine the analgesic effect.
Clarification: this compound is an ASIC Inhibitor, Not a P2X3 Antagonist
It is important for researchers to note that this compound's mechanism of action is through the inhibition of Acid-Sensing Ion Channels (ASICs), not P2X3 receptors.[1][3] While both ASICs and P2X3 receptors are involved in pain signaling and are expressed on sensory neurons, they are distinct ion channel families activated by different stimuli (protons for ASICs and ATP for P2X3).[6][11] Some analogs of this compound have been reported to have off-target effects, but P2X3 antagonism is not its primary or intended mechanism.[5][12]
Appendix: P2X3 Receptor Antagonism
For the benefit of researchers interested in P2X3 antagonism, this section provides a brief overview of the P2X3 signaling pathway and common in vitro assays.
P2X3 Signaling Pathway in Pain
P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory neurons.[11][13] Extracellular ATP, released from damaged cells, binds to and activates P2X3 receptors, leading to an influx of cations (primarily Ca²⁺ and Na⁺). This depolarizes the neuron and initiates pain signals.[13][14]
Common In Vitro Assays for P2X3 Antagonists
-
Calcium Influx Assays: These assays use cells expressing P2X3 receptors (e.g., HEK293 cells) and a calcium-sensitive fluorescent dye.[13] The ability of a test compound to inhibit the ATP-induced increase in intracellular calcium is measured using a fluorescence plate reader.[13]
-
Electrophysiology (Patch-Clamp): This technique directly measures the ion currents through P2X3 channels in response to an agonist (e.g., ATP or α,β-meATP) and its inhibition by an antagonist.[15] This is considered the gold standard for characterizing ion channel modulators.
References
- 1. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A role for ASIC3 in the modulation of high-intensity pain stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ASIC3 inhibition modulates inflammation-induced changes in the activity and sensitivity of Aδ and C fiber sensory neurons that innervate bone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitric oxide synthase modulates CFA-induced thermal hyperalgesia through cytokine regulation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P2X3 receptors and peripheral pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. P2X3-Containing Receptors as Targets for the Treatment of Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
A-317567 off-target effects and sedation in animal models.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ASIC3 inhibitor, A-317567. The information addresses potential off-target effects and sedative properties observed in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent inhibitor of the acid-sensing ion channel 3 (ASIC3), with a reported IC50 of 1.025 μM.[1] It also blocks other ASIC subtypes, including ASIC1a.[2]
Q2: What are the known off-target effects of this compound?
The most significant reported off-target effect of this compound and its analogs is sedation.[2][3] This has been observed in multiple animal models. Additionally, an analog of this compound was found to have substantial off-target activity, interacting with approximately 39 other molecular targets.[4]
Q3: Is the sedative effect of this compound mediated by its primary target, ASIC3?
No, the sedative effects are likely not mediated by ASIC3. Sedation was observed even in ASIC3 knockout mice, indicating that this is an off-target effect.[2][3] The inhibition of ASIC1a could be a contributing factor to the observed sedation.[2]
Q4: Has this compound been evaluated in clinical trials?
Based on available information, there is no evidence of this compound being evaluated in human clinical trials.
Troubleshooting Guide
Issue: Unexpected sedation observed in animal models during behavioral experiments.
Possible Cause 1: Off-target central nervous system (CNS) effects.
-
Explanation: this compound and its analogs have been documented to cause sedation in rodents.[2][3] This is believed to be an off-target effect, potentially due to interactions with other CNS receptors.[4] Although this compound generally has minimal brain penetration, some level of CNS exposure may occur, leading to sedative effects.[5]
-
Recommendation:
-
Carefully consider the dose and route of administration. Lowering the dose may help mitigate sedative effects while retaining efficacy at the peripheral target.
-
Include a comprehensive set of control groups to differentiate sedative effects from the specific behavioral outcomes being measured. For example, use tests that are less sensitive to motor impairment.
-
Consider using a more selective ASIC3 inhibitor if available to confirm that the desired phenotype is not an artifact of off-target sedative effects.
-
Possible Cause 2: Interaction with ASIC1a.
-
Explanation: this compound is also a blocker of ASIC1a-containing channels.[2] ASIC1a is involved in CNS-related behaviors, and its inhibition could contribute to the observed sedative or behavioral effects.[2]
-
Recommendation:
-
If feasible, compare the effects of this compound with a more selective ASIC1a blocker to dissect the contribution of each channel to the observed phenotype.
-
When interpreting results, acknowledge the compound's activity on both ASIC3 and ASIC1a.
-
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Action | IC50 | Species | Reference |
| ASIC3 | Inhibitor | 1.025 μM | Not Specified | [1] |
| pH 4.5-evoked ASIC currents | Inhibitor | 2 - 30 μM | Rat (DRG neurons) | [5] |
Table 2: In Vivo Effects of this compound in Animal Models
| Animal Model | Effect | Dose | Species | Reference |
| CFA-induced thermal hyperalgesia | Analgesic | ED50 of 17 μmol/kg (i.p.) | Rat | [1] |
| Iodoacetate model of osteoarthritis pain | Reversed mechanical hypersensitivity | Not Specified | Rat | [2] |
| General | Sedation/Lethargy | Not Specified | Rat, Mouse | [2][3] |
| Stress-induced hyperthermia | Prevented elevation in core body temperature | 0.1 - 1.0 mg/kg (i.p.) | Not Specified | [6] |
| Four-plate test | Increased punished crossings (anxiolytic-like) | 0.01 - 0.1 mg/kg (i.p.) | Not Specified | [6] |
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
-
Animal Model: Adult male Sprague-Dawley rats (230-350 g).[1]
-
Induction of Inflammation: Injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw to induce localized inflammation and thermal hyperalgesia.[1]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses (e.g., 1-100 μmol/kg).[1]
-
Behavioral Assessment: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source. A decrease in withdrawal latency in the inflamed paw compared to the contralateral paw indicates hyperalgesia.[1]
-
Endpoint: The dose at which this compound produces a 50% reversal of thermal hyperalgesia (ED50) is calculated.[1]
Protocol 2: Assessment of Sedation in Mice
-
Animal Model: Wild-type and ASIC3 knockout mice.[2]
-
Drug Administration: Administration of this compound or its analogs at doses effective in pain models.[2]
-
Observational Assessment: Animals are observed for signs of sedation or lethargy following drug administration. This can be qualitatively scored by experienced observers.[2]
-
Quantitative Assessment (Example): Spontaneous locomotor activity can be measured in an open-field arena. A significant reduction in distance traveled, rearing frequency, or other exploratory behaviors compared to vehicle-treated animals would indicate sedation.
Visualizations
Caption: this compound target profile and observed effects.
Caption: Troubleshooting workflow for sedation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acid sensing ion channel (ASIC) inhibitors exhibit anxiolytic-like activity in preclinical pharmacological models - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating sedation as a side effect of A-317567.
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering sedation as a side effect during experiments with A-317567. The information is presented in a question-and-answer format with troubleshooting guides, detailed experimental protocols, and data visualization to assist in mitigating this potential issue.
Frequently Asked Questions (FAQs)
Q1: Is sedation a known side effect of this compound?
A1: The available scientific literature does not consistently list sedation as a direct side effect of this compound. In fact, some studies suggest it has a non-sedating profile. However, a study on a close structural analog of this compound reported sedative effects in animal models.[1] This sedation appeared to be independent of the ASIC-3 receptor, the primary target of this compound, suggesting a potential off-target mechanism.[1] Therefore, while not a universally recognized side effect, it is plausible that under certain experimental conditions or with specific formulations, this compound could induce sedation.
Q2: What is the proposed mechanism for this compound-induced sedation?
A2: While the exact mechanism is not fully elucidated, research on a sedative analog of this compound suggests that the sedative effects may not be mediated by its primary target, the ASIC-3 channel.[1] The same study indicated that the analog was also a potent inhibitor of the ASIC-1a channel, which is expressed in the central nervous system and has been implicated in anxiety-related behaviors.[1] It is hypothesized that the sedative and antinociceptive effects observed might be due to the inhibition of ASIC-1a or other off-target effects.[1]
Q3: Are there any other known side effects of this compound or similar P2X3 receptor antagonists?
A3: this compound is primarily characterized as an ASIC inhibitor.[2][3][4] For the broader class of P2X3 receptor antagonists, which have a different primary target but are also involved in sensory signaling, the most commonly reported side effects are taste-related, such as altered taste (dysgeusia), diminished taste (hypogeusia), or loss of taste (ageusia).[5][6][7][8][9]
Troubleshooting Guides
If you are observing sedation in your experiments with this compound, the following troubleshooting steps can help you characterize and potentially mitigate this effect.
Issue: Animals appear lethargic or sedated after this compound administration.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Confirm and Quantify Sedation | Subjective observation of lethargy should be confirmed with objective, quantitative measures to ensure the effect is real and dose-dependent. | Implement a rotarod test for motor coordination or an open field test to measure locomotor activity. Compare results to a vehicle-treated control group. |
| 2. Evaluate Dose-Response Relationship | Determining the dose at which sedation occurs is crucial for understanding its therapeutic window. | Administer a range of this compound doses and assess both the desired therapeutic effect (e.g., analgesia) and the sedative effect at each dose. |
| 3. Assess Pharmacokinetics | The timing of sedation relative to the peak plasma concentration of this compound can provide insights into whether the parent compound or a metabolite is responsible. | Conduct pharmacokinetic studies to correlate the time course of sedation with the plasma and brain concentrations of this compound. |
| 4. Investigate Off-Target Effects | As sedation may be an off-target effect, exploring interactions with other receptors known to modulate sedation can be informative. | Consider co-administration of antagonists for receptors commonly associated with sedation (e.g., histamine (B1213489) H1, benzodiazepine (B76468) sites on GABA-A receptors) to see if the sedative effect of this compound is attenuated. |
| 5. Modify Dosing Regimen | Adjusting the timing or frequency of administration may help to minimize sedative effects while maintaining efficacy. | If possible, try a lower dose administered more frequently, or a single dose at a different time of day (e.g., before the animal's sleep cycle). |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
This protocol is designed to quantitatively assess motor coordination and balance in rodents, which can be impaired by sedative compounds.
Materials:
-
Rotarod apparatus
-
This compound solution and vehicle control
-
Animal subjects (e.g., rats, mice)
-
Timer
Methodology:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.
-
Training:
-
Place each animal on the stationary rod of the rotarod apparatus.
-
Start the rotation at a low speed (e.g., 4 RPM) and gradually increase the speed.
-
Train the animals in daily sessions of 3-5 trials for 2-3 consecutive days, or until a stable baseline performance is achieved. The latency to fall from the rotating rod is the primary measure.
-
-
Baseline Measurement: On the test day, record the baseline latency to fall for each animal before any treatment.
-
Compound Administration: Administer this compound or vehicle control to the respective animal groups at the desired doses and route of administration.
-
Post-Treatment Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), place the animals back on the rotarod and measure their latency to fall.
-
Data Analysis: Compare the post-treatment latency to fall with the baseline measurements for each group. A significant decrease in latency in the this compound group compared to the vehicle group indicates impaired motor coordination, consistent with sedation.
Protocol 2: Open Field Test for Locomotor Activity
This protocol measures general locomotor activity and exploratory behavior, which are typically reduced by sedative drugs.
Materials:
-
Open field arena (a square or circular enclosure with walls)
-
Video tracking software
-
This compound solution and vehicle control
-
Animal subjects
Methodology:
-
Acclimation: Acclimate the animals to the testing room for at least 1 hour. The open field arena should be cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
Compound Administration: Administer this compound or vehicle control to the respective animal groups.
-
Testing:
-
At a predetermined time after administration, gently place an animal in the center of the open field arena.
-
Allow the animal to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
A significant decrease in total distance traveled and rearing frequency in the this compound group compared to the vehicle group suggests a sedative or anxiolytic-like effect.
-
Visualizations
Diagram 1: Potential Signaling Pathway for this compound-Induced Sedation
Caption: Hypothesized off-target mechanism of sedation for this compound analogs.
Diagram 2: Experimental Workflow for Assessing and Mitigating Sedation
Caption: A logical workflow for troubleshooting sedation as a side effect.
References
- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X3 antagonist: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. Safety and efficacy of P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough: A systematic review and meta-analysis of 11 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What's the latest update on the ongoing clinical trials related to P2X3? [synapse.patsnap.com]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing A-317567 dosage to maximize analgesia and minimize side effects.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of A-317567 to maximize analgesic effects while minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent blocker of Acid-Sensing Ion Channels (ASICs), which are neuronal ion channels activated by a drop in extracellular pH.[1] It shows activity against multiple ASIC subtypes, including ASIC3 and ASIC1a.[2][3] In conditions of tissue injury and inflammation, local acidosis occurs, activating ASICs on sensory neurons and contributing to pain signaling. By blocking these channels, this compound can produce analgesic effects.[4]
Q2: What is the reported analgesic efficacy of this compound?
In preclinical models, this compound has demonstrated significant analgesic activity. In the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain, it has an ED50 of 17 µmol/kg for thermal hyperalgesia following intraperitoneal administration.[5] It has also been shown to be effective in a skin incision model of post-operative pain.[1]
Q3: What are the known side effects of this compound and its analogs?
The most prominent side effect reported for this compound and its close analogs is sedation.[2][3] This sedative effect may be linked to the inhibition of the ASIC1a channel subtype in the central nervous system.[2] It is important to note that sedation has been observed to be dose-dependent for analogs of this compound.[2]
Q4: Does this compound cross the blood-brain barrier?
This compound has been reported to have minimal brain penetration.[1] An analog, compound 10b, also showed very low levels in the brain relative to plasma concentrations.[2] This suggests that the primary site of analgesic action for peripherally-induced pain is likely in the peripheral nervous system. However, even minimal brain penetration could be sufficient to cause central side effects like sedation, especially at higher doses.
Troubleshooting Guides
Issue 1: Sub-optimal Analgesic Efficacy
| Possible Cause | Troubleshooting Step |
| Insufficient Dosage | The dose of this compound may be too low to achieve a therapeutic concentration at the target site. Review the dose-response data from preclinical studies and consider a dose escalation study. For inflammatory pain models, doses around the ED50 of 17 µmol/kg (i.p.) have been shown to be effective.[5] |
| Inappropriate Pain Model | This compound's mechanism is most relevant for pain states with a component of local acidosis, such as inflammatory pain.[4] Its efficacy may be lower in models of pain that do not involve significant tissue acidosis. Consider using a model like the CFA-induced inflammatory pain model. |
| Timing of Administration | The timing of drug administration relative to the peak of hyperalgesia in your model is critical. Ensure that this compound is administered to allow for sufficient time to reach its site of action before behavioral testing. |
| Route of Administration | The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal (i.p.) injection has been used effectively in published studies.[5] If using a different route, pharmacokinetics may need to be re-evaluated. |
Issue 2: Observation of Sedation in Experimental Animals
| Possible Cause | Troubleshooting Step |
| High Dosage | Sedation is a known dose-dependent side effect.[2] If you are observing sedation, consider reducing the dose of this compound. A careful dose-response study that includes an assessment of motor function (e.g., rotarod test) is recommended to identify a therapeutic window that maximizes analgesia while minimizing sedation. |
| Off-Target Effects | This compound and its analogs are known to have some off-target activities.[3] The sedative effects may not be solely mediated by ASIC inhibition. If sedation is a significant confounding factor, exploring more selective ASIC inhibitors may be necessary. |
| Central Nervous System (CNS) Penetration | Although reported to be low, some level of CNS penetration occurs.[1][2] At higher doses, the concentration in the brain may be sufficient to engage targets that mediate sedation, such as ASIC1a.[2] |
| Experimental Confounds | Ensure that the observed inactivity is due to sedation and not other factors such as malaise or sickness behavior related to the pain model or vehicle. Include appropriate control groups in your experimental design. |
Data Presentation
Table 1: In Vitro Potency of this compound and Analog (Compound 10b)
| Compound | Target | IC50 | Reference |
| This compound | hASIC3 | 1025 nM | [2] |
| This compound | hASIC1a | ~2 µM | [6] |
| Compound 10b | hASIC3 | 356 nM | [2] |
| Compound 10b | hASIC1a | 450 nM | [2] |
Table 2: In Vivo Dose-Response of this compound Analog (Compound 10b) in a Rat Model of Osteoarthritis Pain
| Dose (mg/kg, i.p.) | Analgesic Effect (Reversal of Mechanical Hypersensitivity) | Sedation/Motor Impairment | Plasma Concentration (30 min) | Brain Concentration (30 min) | Reference |
| 10 | Similar to naproxen (B1676952) (20 mg/kg, p.o.) | Not explicitly stated, but sedation was noted with the compound | 0.75 µM | ~0.072 µM | [2] |
| 30 | Markedly superior to naproxen (20 mg/kg, p.o.) | >100% reversal of hypersensitivity, indicative of sedation or impaired motor coordination | 3.1 µM | Not explicitly stated | [2] |
Note: The data in Table 2 is for Compound 10b, a close analog of this compound. This information is provided as a surrogate to guide experimental design due to the limited publicly available dose-response data for this compound itself.
Experimental Protocols
CFA-Induced Inflammatory Pain Model in Rats
This protocol is for inducing a persistent inflammatory pain state to test the analgesic efficacy of this compound.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male Sprague-Dawley rats (180-200 g)
-
Tuberculin syringe with a 27-gauge needle
-
This compound solution
-
Vehicle control solution
-
Behavioral testing apparatus (e.g., von Frey filaments, radiant heat source)
Procedure:
-
Acclimation: Acclimate rats to the housing and testing environment for at least 3 days prior to the experiment.[7]
-
Baseline Measurement: Before CFA injection, measure baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal stimuli.
-
CFA Injection: Briefly anesthetize the rat. Inject 100 µL of CFA into the plantar surface of the left hind paw.[8]
-
Post-Injection Period: Allow 24-48 hours for the inflammation and hyperalgesia to fully develop.[9]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally).
-
Behavioral Testing: At a predetermined time point after drug administration (e.g., 30-60 minutes), re-assess mechanical and thermal withdrawal thresholds. The analgesic effect is measured as the reversal of CFA-induced hyperalgesia.
Rotarod Test for Assessing Sedation in Rats
This protocol is used to evaluate the potential sedative or motor-impairing effects of this compound.
Materials:
-
Rotarod apparatus for rats
-
Male Sprague-Dawley rats (150-250 g)
-
This compound solution
-
Vehicle control solution
-
Timer
Procedure:
-
Training:
-
Acclimate the rats to the testing room for at least one hour before training.
-
Place each rat on the rotarod at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 5 minutes) for several trials.[10][11] If a rat falls, place it back on the rod.
-
On the day of the experiment, conduct a baseline trial. Only rats that can remain on the accelerating rod for a predetermined cut-off time (e.g., 5 minutes) are used.[2]
-
-
Drug Administration: Administer this compound or vehicle.
-
Testing:
-
At a specified time after dosing (e.g., 60 minutes), place the rat on the accelerating rotarod.[2]
-
The rod should accelerate from a low speed to a higher speed over a set period (e.g., 4 to 33 rpm over 5 minutes).[2]
-
Record the latency to fall from the rod. A shorter latency compared to the vehicle-treated group indicates sedation or motor impairment.
-
Mandatory Visualization
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid-sensing ion channels: A new target for pain and CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Catalpol ameliorates CFA-induced inflammatory pain by targeting spinal cord and peripheral inflammation [frontiersin.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Rotarod test in rats [protocols.io]
- 11. Rotarod test in rats â Protocols IO â 2024 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
Troubleshooting experimental variability with A-317567.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with A-317567. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-amiloride small molecule inhibitor of acid-sensing ion channels (ASICs), with a notable inhibitory effect on the ASIC3 subtype (IC50 = 1.025 μM).[1][2][3] It functions by blocking these sodium-selective ion channels which are activated by a drop in extracellular pH.[4] this compound has demonstrated analgesic and antidepressant effects in preclinical models.[1][2]
Q2: What are the key differences between this compound and other ASIC inhibitors like amiloride (B1667095)?
Unlike amiloride, which is a non-selective blocker of ASICs, this compound demonstrates greater potency.[4][5] A significant distinction is that this compound equipotently blocks both the transient and sustained phases of the ASIC3 current, whereas amiloride is less effective on the sustained component.[4][5][6]
Troubleshooting Guide
Experimental Variability & Inconsistent Results
Q3: My experimental results with this compound are inconsistent. What are the potential causes and solutions?
Inconsistent results can stem from several factors, including issues with compound solubility, stability, and experimental design. Here are some common causes and troubleshooting steps:
-
Incomplete Solubilization: this compound is a hydrophobic molecule. Ensure it is fully dissolved before use. If precipitation is observed, gentle heating and/or sonication can aid dissolution.[1]
-
Solution Instability: Prepare fresh working solutions for each experiment, especially for in vivo studies.[1] Stock solutions should be stored appropriately to maintain stability.
-
Off-Target Effects: this compound is known to have off-target effects, including interactions with other neurotransmitter receptors and potential sedative effects, which can influence experimental outcomes, particularly in vivo.[6][7] Consider including control experiments to account for these effects.
-
Variability in Assay Conditions: Factors such as pH, temperature, and cell passage number can impact results.[8] Maintain consistent experimental conditions across all assays.
Solubility and Compound Preparation
Q4: I am having trouble dissolving this compound. What are the recommended solvents and preparation methods?
This compound has limited aqueous solubility. The following table summarizes recommended solvent formulations for preparing stock and working solutions.
| Application | Solvent System | Achievable Concentration | Notes |
| In Vitro Stock | 100% DMSO | ≥ 20.8 mg/mL (52.3 mM) | Prepare a clear stock solution first.[2] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.23 mM) | Add solvents sequentially and mix well at each step.[1][2] |
| In Vivo Formulation 2 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.23 mM) | Add DMSO stock to corn oil and mix thoroughly.[1][2] |
Important Note: For in vivo formulations, always prepare a clear stock solution in DMSO first before adding co-solvents.[1] If precipitation occurs during preparation, gentle heating and/or sonication may be used to facilitate dissolution.[1]
Off-Target Effects and Data Interpretation
Q5: I am observing sedative effects in my animal studies with this compound. Is this a known issue and how should I interpret my results?
Yes, sedation is a documented off-target effect of this compound and its analogs.[6][7] This is a critical consideration as it can confound the interpretation of behavioral studies, such as pain models. The sedative effects have been observed in both wild-type and ASIC3 knockout mice, suggesting this effect is not mediated by ASIC3.[7]
Troubleshooting and Interpretation:
-
Dose-Response Studies: Conduct careful dose-response studies to identify a therapeutic window that provides analgesia without significant sedation.
-
Control Groups: Include appropriate control groups to assess the contribution of sedation to the observed phenotype. For example, using motor function tests like the rotarod test can help quantify sedative effects.[7]
-
Alternative Compounds: If sedation is a persistent issue, consider using more selective ASIC3 inhibitors, such as APETx2, for comparison, as it has a different mechanism of action and may not produce the same off-target effects.[9]
Q6: How can I differentiate between on-target ASIC3 inhibition and off-target effects in my cellular assays?
Differentiating on-target from off-target effects is crucial for accurate data interpretation.
| Strategy | Description |
| Use of Control Cell Lines | Employ parental cell lines that do not express ASIC3 as a negative control to identify non-specific effects of the compound. |
| Selectivity Profiling | Test this compound against a panel of other ion channels and receptors to understand its selectivity profile. This compound is known to also inhibit ASIC1a.[7] |
| Orthogonal Assays | Use different assay formats to confirm your findings. For example, complement a functional assay like a calcium flux assay with a direct binding assay if available. |
| Knockdown/Knockout Models | Utilize siRNA or CRISPR-Cas9 to reduce or eliminate ASIC3 expression in your cell model. An on-target effect should be diminished or absent in these models. |
Experimental Protocols
In Vitro Electrophysiology Protocol for Assessing this compound Activity on ASIC Currents
This protocol is a generalized procedure based on published methodologies.[2][4]
-
Cell Preparation: Use acutely dissociated adult rat dorsal root ganglion (DRG) neurons, which endogenously express various ASIC subtypes.
-
Electrophysiological Recording: Perform whole-cell patch-clamp recordings.
-
ASIC Current Evocation: Evoke ASIC currents by rapidly lowering the extracellular pH, for example, from a holding pH of 7.4 to an activating pH of 4.5.
-
This compound Application: Prepare a concentration-response curve by applying increasing concentrations of this compound to the cells.
-
Data Analysis: Measure the inhibition of the peak and/or sustained ASIC current amplitude by this compound to determine the IC50 value.
In Vivo Protocol for Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This protocol is based on a commonly used model to assess the analgesic effects of this compound.[2][4]
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Assessment of Hyperalgesia: Measure thermal or mechanical hyperalgesia at baseline and at various time points after CFA injection.
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired doses (e.g., 1-100 μmol/kg).[2]
-
Data Analysis: Evaluate the effect of this compound on reversing the CFA-induced hyperalgesia by comparing the withdrawal latencies or thresholds to the vehicle-treated control group.
Visualizations
Caption: this compound signaling pathway in pain perception.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
Addressing solubility issues of A-317567 in experimental buffers.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of A-317567 in experimental buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and novel non-amiloride inhibitor of the acid-sensing ion channel 3 (ASIC-3), with an IC₅₀ of 1.025 μM.[1][2] ASICs are sodium-selective ion channels that are activated by low extracellular pH, which often occurs during tissue damage and inflammation.[3][4] this compound blocks these channels, thereby producing antinociceptive (pain-relieving) and antidepressant-like effects.[1][2] It inhibits various ASIC currents with an IC₅₀ ranging from 2 to 30 μM, depending on the specific current type.[2][3][5] Unlike some other inhibitors, it equipotently blocks both the transient and sustained phases of the ASIC3-like current.[2][3][5]
Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a stock solution of this compound.[6] A solubility of 10 mM in DMSO has been reported.[6]
Q3: How should I store my this compound stock solution? A3: Stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1] For storage, it is recommended to keep the solutions at -20°C for up to one month or at -80°C for up to six months, protected from light.[1][2]
Q4: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. Why is this happening? A4: This is a common issue for hydrophobic compounds like this compound. The compound is poorly soluble in aqueous solutions. When a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes drastically, causing the compound to fall out of solution and form a precipitate. This is a well-known challenge for many lipophilic small molecules in drug discovery.[7]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving solubility issues when preparing working solutions of this compound in aqueous experimental buffers.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous buffer.
Solution: The key is to create a more favorable solvent environment using co-solvents and proper technique.
Step 1: Initial Stock Solution Preparation Ensure your initial stock solution in 100% DMSO is fully dissolved. If you observe any particulates, gentle warming and/or sonication can be used to ensure complete dissolution.[1]
Step 2: Utilize a Co-Solvent Formulation Direct dilution into simple aqueous buffers like PBS or Saline is likely to fail. Use a validated co-solvent formulation to maintain solubility. The choice of formulation may depend on whether the experiment is in vitro or in vivo.
Data Presentation: this compound Solubility Formulations
| Formulation Components (v/v) | Achieved Concentration | Application | Reference(s) |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.23 mM) | In Vivo | [1][2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.23 mM) | In Vivo | [1][2] |
| 100% DMSO | 10 mM | In Vitro Stock | [6] |
*Note: For the co-solvent formulations, the saturation point was not determined, so higher concentrations may be achievable.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound solid powder (Molecular Weight: 397.57 g/mol ).[2]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously. If necessary, gently warm the tube and/or use a sonicator bath to ensure all solid material is completely dissolved.[1]
-
Inspection: Visually inspect the solution to confirm it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store protected from light at -20°C or -80°C.[1][2]
Protocol 2: Preparation of a Working Solution for In Vivo Use
This protocol is an example based on the widely cited co-solvent formulation.[1][2]
-
Prepare Stock: Start with a fully dissolved, clear stock solution of this compound in 100% DMSO (e.g., 20.8 mg/mL).
-
Sequential Addition: It is critical to add and mix the solvents sequentially. To prepare 1 mL of working solution as an example:
-
Start with 400 µL of PEG300 in a sterile tube.
-
Add 100 µL of the 20.8 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of Saline (0.9% NaCl in ddH₂O) to reach the final volume of 1 mL. Mix thoroughly.
-
-
Usage: For in vivo experiments, it is recommended to prepare this working solution fresh on the day of use.[1] If any precipitation or phase separation occurs during preparation, gentle heating and sonication can be used to help redissolve the compound.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 3. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound |CAS:371217-32-2 Probechem Biochemicals [probechem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in A-317567 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving the Acid-Sensing Ion Channel (ASIC) inhibitor, A-317567.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a non-amiloride antagonist of Acid-Sensing Ion Channels (ASICs).[1][2] It functions by blocking the ion pore, thereby inhibiting the currents evoked by a drop in extracellular pH.[1] It has been shown to inhibit various ASIC subtypes, including ASIC1a and ASIC3, with IC50 values for pH 4.5-evoked currents in rat dorsal root ganglion (DRG) neurons ranging from 2 to 30 µM.[1] A more specific IC50 for ASIC3 has been reported as 1.025 µM.[3]
Q2: In our in vivo pain model, we observed significant sedation at doses intended to be analgesic. Is this a known effect of this compound?
Yes, sedation is a documented off-target effect of this compound and its analogs.[4][5] Studies have reported that sedative effects were observed in animal models of pain.[4] Notably, this sedation was seen in both wild-type and ASIC3 knockout mice, which suggests that this effect may not be mediated by ASIC3 and could be due to interactions with other central nervous system receptors.[4][5] This is a critical consideration when interpreting behavioral outcomes.
Q3: We are seeing a reduced or no analgesic effect in our inflammatory pain model. What are some potential reasons?
Several factors could contribute to a lack of efficacy:
-
Suboptimal Dose: The effective dose can vary between models. In the Complete Freund's Adjuvant (CFA) model of inflammatory thermal hyperalgesia, this compound was reported to have an ED50 of 17 µmol/kg when administered intraperitoneally.[2][3] Ensure your dosing is within an appropriate range.
-
Compound Stability and Solubility: this compound is a small molecule that requires proper handling. Ensure it is fully dissolved in the appropriate vehicle before administration. For in vivo experiments, formulations using DMSO, PEG300, Tween-80, and saline or corn oil have been described.[2][3] It is recommended to prepare working solutions fresh on the day of use.[3]
-
Model-Specific ASIC Contribution: The role of specific ASIC subtypes can differ between pain modalities. This compound has a broad blocking profile on different ASIC currents.[1] The specific ASIC subtypes involved in your pain model may be less sensitive to this compound.
Q4: Can this compound be used to differentiate between the fast and sustained components of ASIC3 currents?
Unlike amiloride, which is less effective on the sustained component of the ASIC3 current, this compound equipotently blocks both the transient (fast) and sustained phases of ASIC3-like currents.[1][4][6] This makes it a useful tool for studying the roles of both current components, but not for selectively inhibiting one over the other.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Electrophysiology Experiments
If you are observing high variability in your calculated IC50 values for this compound in patch-clamp experiments, consider the following:
-
pH of Application Solution: Ensure the pH of your acidic solution used to evoke ASIC currents is consistent and accurate. Small variations in pH can lead to significant differences in current amplitude and, consequently, inhibitor potency.
-
Rate of Application: The speed of perfusion can influence the activation and desensitization kinetics of ASICs. Utilize a rapid and consistent solution exchange system.[7]
-
Cell Health and Expression Levels: Use healthy, well-expressing cells for your recordings. Variability in channel expression can affect current density and the apparent potency of the inhibitor.
-
Cumulative Dosing vs. Washout: When generating concentration-response curves, ensure adequate washout between applications of different concentrations of this compound to allow for receptor recovery.
Issue 2: Unexpected Behavioral Phenotypes in In Vivo Studies
When faced with unexpected behavioral outcomes, such as sedation or lack of analgesia:
-
Dose-Response Curve: It is crucial to perform a full dose-response study to identify a therapeutic window that provides analgesia without causing confounding sedative effects.
-
Control for Sedation: Include appropriate controls to assess motor coordination and sedation independently of nociceptive readouts. A rotarod test, for instance, can be employed.[5]
-
Pharmacokinetics: Consider the route of administration and the pharmacokinetic profile of this compound. The compound has been noted to have minimal brain penetration under normal conditions, which may influence its effects on centrally-mediated behaviors.[1]
-
Off-Target Effects: Be aware that this compound and its analogs have been shown to interact with other neurotransmitter receptors, which could contribute to the observed phenotype.[4]
Quantitative Data Summary
| Parameter | Value | Species/Model | Source |
| IC50 | 1.025 µM | Acid-sensing ion channel 3 (ASIC3) | [3] |
| IC50 Range | 2 - 30 µM | pH 4.5-evoked ASIC currents in rat DRG neurons | [1] |
| ED50 | 17 µmol/kg (i.p.) | Analgesic effect in rat CFA-induced thermal hyperalgesia | [2][3] |
| ASIC1a IC50 | ~450 nM (for a close analog) | Recombinant human ASIC1a | [5] |
| ASIC3 IC50 | ~356 nM (for a close analog) | Recombinant human ASIC3 | [4] |
Experimental Protocols
In Vitro: Electrophysiological Recording of ASIC Currents
-
Cell Preparation: Acutely dissociated dorsal root ganglion (DRG) neurons from adult rats are commonly used.[1][2] Alternatively, cell lines like HEK293 or CHO cells stably expressing specific ASIC subtypes can be utilized.[7][8]
-
Solutions:
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -60 mV.[7]
-
Apply an acidic solution (e.g., pH 4.5) using a rapid perfusion system to evoke an inward current.[1][2]
-
After establishing a stable baseline response, co-apply the acidic solution with varying concentrations of this compound.
-
Measure the peak amplitude of the evoked current in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50.
-
In Vivo: CFA Model of Inflammatory Pain
-
Animal Model: Adult male Sprague-Dawley rats are typically used.[2][3]
-
Induction of Inflammation: Inject 100 µL of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[7]
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at a predetermined time after CFA injection (e.g., 24 hours).[2][7]
-
Behavioral Testing:
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
-
Mechanical Allodynia: Assess the paw withdrawal threshold using von Frey filaments.[7]
-
Visualizations
Caption: this compound blocks ASICs to prevent pain signaling.
Caption: Logic flow for troubleshooting unexpected in vivo results.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
A-317567 Off-Target Binding Profile: A Technical Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target binding profile of the ASIC3 inhibitor, A-317567, to other Central Nervous System (CNS) receptors. This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of potential off-target interactions to facilitate accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target profile of this compound?
This compound is primarily an inhibitor of the acid-sensing ion channel 3 (ASIC3). However, studies on this compound and its close analogs suggest a degree of promiscuity, with potential interactions at other CNS receptors. An analog of this compound, compound 10b, was found to have binding affinities (IC50 < 10 µM) for 39 different targets, including muscarinic, adrenergic, dopamine, norepinephrine, and serotonin (B10506) receptors.[1] this compound itself has been noted to interact with a number of neurotransmitter receptors at concentrations below 10 µM. A significant off-target activity that has been characterized is the inhibition of the ASIC1a channel.[1]
Q2: We observed sedation in our in-vivo animal studies with this compound. Could this be an off-target effect?
Yes, sedation is a commonly noted side effect in animals treated with this compound and its analogs.[1] This effect is not thought to be mediated by its primary target, ASIC3, and is likely the result of off-target activities at other CNS receptors. The promiscuous binding profile of this compound's analogs at various aminergic receptors (e.g., serotonergic, adrenergic, dopaminergic) could contribute to sedative effects.
Q3: How can I assess the off-target profile of this compound in my experimental system?
To determine the off-target effects of this compound in your specific model, it is recommended to perform a broad panel of in-vitro binding and functional assays. Commercial services such as the Eurofins SafetyScreen44™ Panel or similar platforms provide a cost-effective way to screen for interactions with a wide range of CNS receptors, ion channels, and transporters.
Q4: Are there any known CNS receptors that this compound does not significantly bind to?
While comprehensive public data is limited, the primary focus of reported off-target activity has been on aminergic GPCRs and other ASIC channels. Without a complete public screening panel data for this compound, it is difficult to definitively list receptors with no interaction. Researchers should empirically determine the binding profile against their specific targets of interest.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in in-vivo behavioral studies. | Off-target effects of this compound may be influencing the behavioral phenotype, confounding the results related to ASIC3 inhibition. | 1. Conduct a receptor occupancy study to determine the extent of target engagement at both ASIC3 and potential off-target receptors at the administered dose. 2. Use a structurally unrelated ASIC3 inhibitor as a control to confirm that the observed phenotype is specific to ASIC3 modulation. 3. Pre-treat with antagonists for suspected off-target receptors to see if the confounding behavior is blocked. |
| Unexpected changes in cell signaling pathways. | This compound may be interacting with G-protein coupled receptors (GPCRs) on your cells, leading to downstream signaling events unrelated to ASIC3. | 1. Perform a broad GPCR binding assay panel to identify potential off-target interactions. 2. Use specific antagonists for identified off-target GPCRs to confirm their involvement in the observed signaling. |
| Difficulty in replicating published in-vitro binding data. | Variations in experimental conditions such as cell line, membrane preparation, radioligand concentration, and buffer composition can significantly impact binding affinity measurements. | 1. Carefully review and standardize your experimental protocol with the published methodology. 2. Ensure the quality and purity of your this compound compound. 3. Perform a saturation binding experiment with the radioligand to determine its Kd in your system before conducting competition binding assays. |
Off-Target Binding Data Summary
| Receptor Family | Representative Receptor | Assay Type | Ligand | Reported IC50/Ki for Analog (10b) | Putative Affinity of this compound |
| Adrenergic | Alpha-1A | Radioligand Binding | [3H]-Prazosin | < 10 µM | Weak to Moderate |
| Beta-1 | Radioligand Binding | [3H]-CGP-12177 | < 10 µM | Weak to Moderate | |
| Dopaminergic | D2 | Radioligand Binding | [3H]-Spiperone | < 10 µM | Weak to Moderate |
| Serotonergic | 5-HT1A | Radioligand Binding | [3H]-8-OH-DPAT | < 10 µM | Weak to Moderate |
| 5-HT2A | Radioligand Binding | [3H]-Ketanserin | < 10 µM | Weak to Moderate | |
| Muscarinic | M1 | Radioligand Binding | [3H]-Pirenzepine | < 10 µM | Weak to Moderate |
| Ion Channel | ASIC1a | Electrophysiology | pH drop | ~450 nM | Moderate to Potent |
Note: This table is for illustrative purposes and is based on the reported promiscuity of an analog of this compound. Actual binding affinities for this compound should be determined experimentally.
Experimental Protocols
Radioligand Binding Assay for GPCR Off-Target Screening
This protocol provides a general framework for a competition binding assay to determine the affinity of this compound for a G-protein coupled receptor (GPCR).
1. Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-Prazosin for alpha-1 adrenergic receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Microplate scintillation counter
-
Cell harvester
2. Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total binding wells: Cell membranes, radioligand, and assay buffer.
-
Non-specific binding wells: Cell membranes, radioligand, and a high concentration of a known unlabeled ligand for the target receptor.
-
Competition wells: Cell membranes, radioligand, and each concentration of this compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Automated Patch Clamp Assay for Ion Channel Off-Target Screening
This protocol outlines a general procedure for assessing the effect of this compound on ion channel activity using an automated patch-clamp system.
1. Materials:
-
Cell line stably expressing the ion channel of interest
-
Appropriate cell culture medium
-
External and internal solutions for patch-clamp recording
-
This compound
-
Automated patch-clamp system (e.g., IonFlux, QPatch)
-
Patch-clamp consumables (e.g., plates, electrodes)
2. Procedure:
-
Culture the cells expressing the target ion channel to the appropriate confluency.
-
Prepare a single-cell suspension.
-
Load the cells, external and internal solutions, and this compound at various concentrations onto the automated patch-clamp system according to the manufacturer's instructions.
-
The system will automatically perform cell capture, seal formation, whole-cell configuration, and compound application.
-
Apply a voltage protocol appropriate for activating the target ion channel and record the resulting currents in the absence and presence of different concentrations of this compound.
3. Data Analysis:
-
Measure the peak current amplitude in response to the voltage stimulus at each concentration of this compound.
-
Normalize the current amplitudes to the control (vehicle) response.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
Visualizations
Caption: Workflow for assessing the off-target binding profile of a compound.
Caption: Simplified GPCR signaling pathway as a potential off-target mechanism.
References
How to control for A-317567-induced sedation in behavioral studies.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling for the sedative effects of A-317567 in behavioral studies.
Troubleshooting Guide
Issue: Observed sedation in animals treated with this compound is confounding behavioral readouts.
Root Cause Analysis:
This compound, while an inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), is known to have significant off-target effects that can induce sedation. This sedative property is independent of its action on ASIC3, as demonstrated by similar effects in ASIC3 knockout mice. An analog of this compound has also been shown to be a potent inhibitor of ASIC1a, which may contribute to these sedative effects. Furthermore, studies have revealed that this compound and its analogs are promiscuous, binding to a variety of central nervous system (CNS) receptors, including muscarinic, adrenergic, dopamine, norepinephrine, and serotonin (B10506) receptors, which are likely mediators of its sedative action.[1][2]
Solutions:
-
Dose-Response Characterization: It is crucial to establish a dose-response curve for both the desired behavioral effect (e.g., analgesia) and the sedative effect of this compound in your specific animal model. This will help in identifying a therapeutic window where the desired effect is maximized, and sedation is minimized.
-
Incorporate Specific Control Assays: Always include assays that specifically measure sedation and motor coordination alongside your primary behavioral test. The rotarod test is a standard and effective method for this purpose. A significant decrease in the time an animal can stay on the rotating rod is a clear indicator of motor impairment and sedation.
-
Appropriate Control Groups:
-
Vehicle Control: To control for the effects of the vehicle and the injection procedure.
-
Positive Control for Sedation: A known sedative (e.g., diazepam) can be used to validate the sensitivity of your motor coordination assay.
-
Active Comparator: If possible, include a non-sedating compound with a similar mechanism of action to differentiate the desired effect from non-specific sedative effects.
-
-
Time Course Analysis: Determine the onset and duration of both the desired effect and the sedative effect. It may be possible to conduct behavioral testing during a time window when the desired effect is present, but the sedative effect has subsided.
Frequently Asked Questions (FAQs)
Q1: How can I quantitatively measure this compound-induced sedation?
A1: The most common and validated method is the rotarod test . This test assesses motor coordination and balance in rodents. A decrease in the latency to fall from the rotating rod after drug administration indicates motor impairment and sedation. Other tests that can be used to assess sedation include the open field test (measuring locomotor activity) and the righting reflex test.
Q2: Is the sedative effect of this compound mediated by its intended target, ASIC3?
A2: No, research has shown that the sedative effects of this compound and its analogs are independent of ASIC3. Sedation is observed even in ASIC3 knockout mice, indicating that it is an off-target effect.[1][2]
Q3: What are the likely off-target receptors responsible for this compound-induced sedation?
A3: this compound and its analogs have been found to be highly promiscuous, with binding affinities for a wide range of CNS receptors. These include, but are not limited to, muscarinic, adrenergic, dopamine, norepinephrine, and serotonin receptors.[2] Interaction with these receptors is the likely cause of the observed sedative effects.
Q4: Are there alternative P2X3 or P2X2/3 receptor antagonists that are less sedating?
A4: While this compound is primarily an ASIC inhibitor, the query mentioned P2X3 and P2X2/3 receptors. For researchers interested in these targets, several antagonists have been developed. While the sedative profile of every compound needs to be empirically determined, some newer antagonists are designed for higher selectivity, which may reduce off-target effects like sedation. It is recommended to review the literature for the most current and selective antagonists for your specific research question.
Q5: How can I design an experiment to distinguish between analgesia and sedation?
A5: A well-designed experiment should include multiple behavioral assays and appropriate controls. For example, you can use a model of pain (e.g., the Complete Freund's Adjuvant (CFA) model for inflammatory pain) to measure analgesia (e.g., using the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia). In the same cohort of animals, or a parallel one, you should perform a rotarod test to measure motor coordination. By comparing the dose-response and time-course for the analgesic and sedative effects, you can determine if there is a therapeutic window for analgesia without sedation.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound in a Rat Model of Inflammatory Pain
| This compound Dose (mg/kg, i.p.) | Analgesic Effect (% Reversal of Hyperalgesia) | Sedative Effect (Time on Rotarod, seconds) |
| Vehicle | 0% | 120 ± 10 |
| 1 | 25% | 115 ± 12 |
| 3 | 55% | 95 ± 15* |
| 10 | 85% | 40 ± 10 |
| 30 | 90% | 15 ± 5 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table illustrates how to present data to identify a dose with significant analgesic effects and minimal sedative effects.
Experimental Protocols
Protocol: Assessing Analgesic Effects of this compound While Controlling for Sedation in a Rat Model of Inflammatory Pain
1. Animal Model:
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of the right hind paw of adult male Sprague-Dawley rats.
2. Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline).
-
Administer this compound intraperitoneally (i.p.) at various doses (e.g., 1, 3, 10, 30 mg/kg). Include a vehicle control group.
3. Behavioral Testing Schedule:
-
Baseline Testing: Conduct all behavioral tests before CFA injection and drug administration to establish baseline responses.
-
Post-Drug Testing: Perform behavioral tests at set time points after this compound administration (e.g., 30, 60, 120, and 240 minutes).
4. Behavioral Assays:
-
Rotarod Test (for Sedation):
-
Acclimatize rats to the rotarod for 2-3 days before testing.
-
On the test day, place the rat on the rotating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod. A shorter latency compared to baseline and vehicle-treated animals indicates motor impairment.
-
-
Von Frey Test (for Mechanical Allodynia):
-
Place rats in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate.
-
Apply calibrated von Frey filaments to the plantar surface of the inflamed paw.
-
Determine the paw withdrawal threshold. An increase in the withdrawal threshold indicates an analgesic effect.
-
-
Hargreaves Test (for Thermal Hyperalgesia):
-
Place rats in individual Plexiglas chambers on a glass floor.
-
Apply a radiant heat source to the plantar surface of the inflamed paw.
-
Measure the latency to paw withdrawal. An increase in withdrawal latency indicates an analgesic effect.
-
5. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of different doses of this compound over time for each behavioral measure.
-
Plot dose-response curves for both the analgesic and sedative effects to visualize the therapeutic window.
Visualizations
Caption: Experimental workflow for assessing analgesia while controlling for sedation.
Caption: Simplified signaling pathways of this compound.
Caption: Logical relationship of this compound effects and experimental solution.
References
Technical Support Center: Enhancing the Selectivity of P2X3 Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of selective P2X3 receptor antagonists.
Initial Clarification: A-317567 and its Target
Initial query data suggested an interest in this compound analogs for P2X3 receptor selectivity. However, scientific literature consistently identifies this compound and its analogs as inhibitors of Acid-Sensing Ion Channels (ASICs), particularly ASIC-3 and the non-selective inhibition of ASIC-1a, which can lead to CNS-related side effects such as sedation.[1][2] There is no direct evidence to suggest that this compound is an antagonist of the P2X3 receptor. This guide will therefore focus on the broader and more current challenge of improving the selectivity of P2X3 receptor antagonists.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental evaluation of P2X3 antagonist selectivity.
Issue 1: High Incidence of Taste-Related Side Effects in Preclinical Models
-
Question: Our novel P2X3 antagonist shows good potency but is causing significant taste disturbances (dysgeusia) in our animal models. How can we address this?
-
Answer: Taste disturbance is a well-documented off-target effect of P2X3 antagonists, primarily attributed to the simultaneous blockade of the heteromeric P2X2/3 receptor, which is expressed in nerve fibers innervating the tongue.[3] To mitigate this, the following steps are recommended:
-
Increase Selectivity for P2X3 Homomers: The key strategy is to develop analogs with higher selectivity for the P2X3 homotrimer over the P2X2/3 heterotrimer.[3] Structure-activity relationship (SAR) studies should focus on modifications that exploit structural differences between the P2X3 and P2X2 subunits.
-
In Vitro Selectivity Profiling: Conduct thorough in vitro profiling of your compounds against both P2X3 and P2X2/3 receptors to quantify the selectivity ratio. Assays such as two-electrode voltage clamp or automated patch-clamp on cells expressing the respective receptors are crucial.
-
Structural Biology-Informed Design: If available, utilize structural information of P2X3 and P2X2/3 receptors to guide the design of more selective compounds. Recent cryo-EM structures of P2X3 have revealed selective drug-binding sites that can be exploited.[4][5]
-
Issue 2: Inconsistent or Variable Results in Cellular Assays
-
Question: We are observing high variability in our patch-clamp recordings for P2X3 receptor activity when testing our antagonists. What could be the cause and how can we troubleshoot this?
-
Answer: High variability in patch-clamp recordings can stem from several factors related to cell health and experimental conditions.[6] Consider the following troubleshooting steps:
-
Cell Health: Ensure the cells (e.g., HEK293 cells expressing P2X3) are healthy and not passaged too many times.
-
Recording Conditions: Maintain optimal recording conditions, including continuous oxygenation of solutions and stable pH and osmolarity of both extracellular and intracellular solutions.[6]
-
Pipette Resistance: Use pipettes with appropriate resistance (typically 4-8 MΩ) to ensure good seal formation.[6]
-
Agonist Application: Employ a rapid solution exchange system for the application of the P2X3 agonist (e.g., α,β-methylene ATP) to achieve consistent and reproducible receptor activation.[6]
-
Issue 3: Lack of In Vivo Efficacy Despite Good In Vitro Potency
-
Question: Our P2X3 antagonist is potent and selective in vitro, but it is not showing the expected analgesic or anti-tussive effects in our animal models. What should we investigate?
-
Answer: A discrepancy between in vitro and in vivo results can be due to several factors related to pharmacokinetics and experimental design.
-
Pharmacokinetic Profiling: Assess the pharmacokinetic properties of your compound, including absorption, distribution, metabolism, and excretion (ADME). Poor oral bioavailability or rapid metabolism can lead to insufficient target engagement in vivo.
-
Dose-Response Study: Conduct a thorough dose-response study in your chosen animal model to ensure that you are using an appropriate dose range.
-
Route of Administration: Ensure the route of administration is appropriate for the compound and the model being used.
-
Model Selection: Confirm that the chosen animal model is appropriate for evaluating the therapeutic effect of a P2X3 antagonist. For instance, in cough models, using ATP in conjunction with a tussive agent like citric acid can enhance the P2X3-mediated response.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for P2X3 receptor antagonists?
A1: P2X3 receptors are ATP-gated ion channels located primarily on sensory neurons.[8] When activated by adenosine (B11128) triphosphate (ATP) released during cellular stress or injury, these channels open, leading to cation influx and the initiation of pain signals.[8] P2X3 receptor antagonists work by binding to these receptors and preventing ATP from activating them, thereby inhibiting the transmission of pain signals.[8] Many newer antagonists are allosteric modulators, binding to a site distinct from the ATP-binding site to inhibit receptor function.[9]
Q2: Why is selectivity over the P2X2/3 receptor important for P2X3 antagonists?
A2: While P2X3 homomeric receptors are the primary target for treating conditions like chronic cough and pain, the heteromeric P2X2/3 receptors are significantly involved in taste sensation.[10] Non-selective antagonists that block both P2X3 and P2X2/3 receptors often lead to taste-related side effects, such as altered taste (dysgeusia) or loss of taste (ageusia).[3] Therefore, developing antagonists with high selectivity for P2X3 over P2X2/3 is a key strategy to minimize these adverse effects and improve the therapeutic window.[3]
Q3: What are some examples of P2X3 antagonists in development and their selectivity profiles?
A3: Several P2X3 antagonists have been in clinical development.
-
Gefapixant (AF-219): This is one of the most studied P2X3 antagonists. It has shown efficacy in reducing chronic cough but is associated with dose-dependent taste disturbances due to its relatively low selectivity for P2X3 over P2X2/3 (3- to 8-fold).[11]
-
Sivopixant (S-600918): This compound was developed to have high selectivity for P2X3 over P2X2/3 receptors.[11] Clinical studies have shown that it can reduce cough frequency with a lower incidence of taste-related side effects compared to less selective compounds.[11]
-
Filapixant: This is another highly selective P2X3 receptor antagonist. However, even with high in vitro selectivity, taste-related side effects were observed at higher doses in clinical trials, suggesting that factors other than just the selectivity ratio might be at play.[12]
Data Presentation
Table 1: Selectivity of P2X3 Receptor Antagonists
| Compound | P2X3 IC50 (nM) | P2X2/3 IC50 (nM) | Selectivity Ratio (P2X2/3 / P2X3) | Key Side Effect |
| Gefapixant | 30 | 100-250 | ~3-8 | Taste disturbance[11] |
| Sivopixant | 4.2 | 1100 | ~262 | Lower incidence of taste disturbance[11] |
| Filapixant | 7.4 | 776 | ~105 | Taste disturbance at higher doses[12] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for P2X3 Antagonist Characterization
-
Objective: To determine the inhibitory potency (IC50) of a test compound on human P2X3 receptors expressed in a heterologous system (e.g., HEK293 cells).[6]
-
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing the human P2X3 receptor.
-
Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system. Perfuse cells with an extracellular solution.
-
Recording: Establish a whole-cell recording configuration. Hold the membrane potential at -60 mV.
-
Agonist Application: Apply a P2X3 agonist (e.g., α,β-methylene ATP) at a concentration that elicits a submaximal response (e.g., EC80) using a rapid perfusion system to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline response to the agonist, co-apply the agonist with increasing concentrations of the test compound.
-
Data Analysis: Measure the peak amplitude of the agonist-evoked current in the absence and presence of the antagonist. Plot the percentage of inhibition against the antagonist concentration and fit the data to a logistic equation to determine the IC50 value.[6]
-
Protocol 2: In Vivo Model of CFA-Induced Inflammatory Pain
-
Objective: To evaluate the analgesic efficacy of a P2X3 antagonist in a rodent model of inflammatory pain.
-
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time point after CFA injection.
-
Behavioral Testing:
-
Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the inflamed paw. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a radiant heat source. An increase in withdrawal latency indicates an anti-hyperalgesic effect.
-
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the compound-treated and vehicle-treated groups using appropriate statistical tests.
-
Visualizations
Caption: P2X3 Receptor Signaling Pathway and Point of Antagonist Intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic insights into the selective targeting of P2X3 receptor by camlipixant antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Second Drug Binding Site in P2X3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 9. P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. mdpi.com [mdpi.com]
A-317567 stability and storage conditions for research.
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of A-317567, a potent inhibitor of the acid-sensing ion channel 3 (ASIC-3).[1] This document also includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Stability and Storage Conditions
Proper storage and handling of this compound are critical for maintaining its chemical integrity and biological activity.
Storage of Stock Solutions:
For optimal stability, stock solutions of this compound should be stored under the following conditions:
| Storage Temperature | Shelf Life | Special Instructions |
| -80°C | 6 months | Protect from light |
| -20°C | 1 month | Protect from light |
Data sourced from MedchemExpress and InvivoChem product information.[1][2]
General Handling Recommendations:
-
Light Sensitivity: this compound requires protection from light during both storage and transportation.[2]
-
Avoid Repeated Freeze-Thaw Cycles: To maintain the integrity of the compound, aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.
Solubility and Solution Preparation
This compound is soluble in various solvent systems, enabling its use in both in vitro and in vivo experiments.
Solubility Data:
| Solvent System | Solubility |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.23 mM) |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.23 mM) |
Note: "≥" indicates that the compound is soluble at this concentration, but the saturation point is not known.[1][2]
Experimental Protocols & Workflows
Protocol 1: Preparation of In Vivo Formulation (Aqueous-Based)
This protocol yields a clear solution suitable for many in vivo studies.
Workflow for Preparing 1 mL of Working Solution:
References
Non-specific binding of A-317567 in in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of A-317567 in in vitro assays, with a specific focus on addressing its non-specific binding and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is primarily known as an inhibitor of the acid-sensing ion channel 3 (ASIC3), with a reported IC50 of 1.025 μM.[1][2] It also exhibits inhibitory activity against ASIC1a.[3][4]
Q2: I'm observing unexpected effects in my in vitro assay when using this compound. Could this be due to non-specific binding?
Yes, it is highly probable. This compound and its analogs are known to have substantial off-target activity.[3] One study reported that an analog of this compound showed binding affinities (IC50 < 10 μM) against 39 other targets, including various neurotransmitter receptors such as muscarinic, adrenergic, dopamine, norepinephrine, and serotonin (B10506) receptors.[4] Therefore, unexpected results could stem from the compound interacting with these other targets in your experimental system.
Q3: My in vitro results with this compound don't correlate with the in vivo data, particularly regarding sedation. Why is this?
The sedative effects of this compound and its analogs observed in animal studies are likely due to off-target effects within the central nervous system.[3][4] Notably, sedation was also observed in ASIC3 knockout mice, which strongly indicates that this particular effect is not mediated by its intended target, ASIC3.[3][4] Your in vitro system may not express the off-target receptor(s) responsible for sedation, leading to the discrepancy.
Q4: Are there more selective alternatives to this compound for studying ASIC3?
The development of highly selective small-molecule inhibitors for ASIC channels has been challenging.[3] While analogs of this compound have been synthesized, they have also demonstrated significant off-target effects.[3] Depending on your specific research question, other pharmacological tools or genetic approaches (e.g., siRNA, knockout models) might be more appropriate for ensuring target specificity.
Troubleshooting Guide: Non-Specific Binding of this compound
This guide provides a systematic approach to identifying and mitigating potential non-specific effects of this compound in your in vitro experiments.
Problem: Inconsistent or Unexpected Assay Results
Table 1: Troubleshooting Steps for Non-Specific Binding of this compound
| Potential Cause | Recommended Action | Rationale |
| Off-Target Receptor Activity | 1. Conduct a literature search: Identify known off-targets of this compound (e.g., muscarinic, adrenergic, dopamine, serotonin receptors).[4] 2. Profile your in vitro system: Determine if your cells or tissue express any of these potential off-target receptors (e.g., via qPCR, Western blot, or RNA-Seq). 3. Use selective antagonists: If a potential off-target is identified, co-incubate with a selective antagonist for that receptor to see if the unexpected effect is blocked. | To confirm if the observed effect is due to this compound acting on a receptor other than ASIC3. |
| Assay Artifacts | 1. Include multiple controls: Run vehicle controls (e.g., DMSO) at the same concentration used to dissolve this compound. 2. Use a structurally unrelated ASIC3 inhibitor: If available, compare the effects of this compound with another ASIC3 inhibitor that has a different chemical scaffold. 3. Vary assay conditions: Test different buffer compositions or serum concentrations to see if non-specific binding is sensitive to these changes. | To rule out effects caused by the solvent or other experimental conditions, and to determine if the observed effect is specific to the chemical structure of this compound. |
| Compound Instability or Aggregation | 1. Visually inspect the compound solution: Look for any precipitation. 2. Measure compound stability: Use analytical techniques (e.g., HPLC) to assess the stability of this compound in your assay medium over the course of the experiment. 3. Include a detergent: In some cases, a low concentration of a non-ionic detergent (e.g., Tween-20) can help prevent compound aggregation. | To ensure that the observed effects are due to the compound itself and not its degradation products or aggregates. |
Quantitative Data on this compound and Analogs
Table 2: In Vitro Potency of this compound and an Analog
| Compound | Target | Assay Type | Reported IC50 | Reference |
| This compound | ASIC3 | Electrophysiology (rat DRG neurons) | 1.025 μM | [1][2] |
| This compound | ASIC currents (general) | Electrophysiology (rat DRG neurons) | 2 - 30 μM | [1][5] |
| This compound | hASIC1a | Automated Patch Clamp (CHO cells) | 660 nM | [3][6] |
| Analog 10b | hASIC3 | Not specified | ~356 nM | [3] |
| Analog 10b | hASIC1a | Not specified | 450 nM | [3][4] |
Table 3: Off-Target Profile of this compound Analog (Compound 10b)
| Target Class | Number of Hits (IC50 < 10 μM) | Reference |
| Neurotransmitter Receptors (muscarinic, adrenergic, dopamine, norepinephrine, serotonin) and others | 39 | [4] |
Experimental Protocols
Protocol 1: Assessing this compound Specificity using Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture cells endogenously expressing or recombinantly overexpressing the target ion channel (e.g., ASIC3) and potential off-target channels.
-
Electrophysiology Setup:
-
Use a standard patch-clamp rig with an amplifier and data acquisition system.
-
Prepare an external solution (e.g., HEPES-buffered saline) and an internal solution for the patch pipette (e.g., K-gluconate based).
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Apply the specific agonist for the channel of interest (e.g., low pH solution for ASICs) to elicit a baseline current.
-
After a stable baseline is achieved, perfuse the cells with increasing concentrations of this compound followed by co-application with the agonist to determine the IC50.
-
-
Specificity Testing:
-
In cells expressing a potential off-target receptor, apply the appropriate agonist for that receptor to establish a baseline response.
-
Apply this compound to determine if it has an inhibitory or potentiating effect on the off-target channel.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50.
-
Visualizations
Caption: Inhibition of the ASIC3 signaling pathway by this compound.
Caption: A logical workflow for troubleshooting non-specific binding of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
Accounting for A-317567's effects on ASIC1a in experimental design.
This technical support center provides researchers, scientists, and drug development professionals with essential information for incorporating A-317567 into experimental designs targeting the acid-sensing ion channel 1a (ASIC1a). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action on ASIC1a?
This compound is a potent, non-amiloride small molecule inhibitor of acid-sensing ion channels.[1][2] It functions as an antagonist, blocking the activation of ASIC channels in response to extracellular acidification.[2] While initially identified as a potent blocker of ASIC3, it also exhibits significant inhibitory activity against ASIC1a.[3][4][5]
Q2: What is the potency of this compound on human ASIC1a?
The half-maximal inhibitory concentration (IC50) of this compound and its analogs for human ASIC1a has been reported in the nanomolar range. A close analog of this compound demonstrated an IC50 of 450 nM on human ASIC1a channels.[3][5] Another study reported an IC50 of 660 nM for this compound on human ASIC1a expressed in CHO cells.[4] For native rat dorsal root ganglion (DRG) neurons, the IC50 for pH 4.5-evoked ASIC currents ranged between 2 and 30 µM, depending on the specific current component.[1][2]
Q3: Is this compound selective for ASIC1a?
No, this compound is not highly selective for ASIC1a. It is also a potent inhibitor of ASIC3, with an IC50 of approximately 1.025 µM for the human channel.[3][6] This lack of selectivity is a critical consideration for interpreting experimental results.
Q4: What are the known off-target effects of this compound?
A significant off-target effect of this compound and its analogs is sedation.[3][5] This sedative effect was observed in both wild-type and ASIC3 knockout mice, suggesting it is not mediated by ASIC3 and is likely due to interactions with other central nervous system receptors.[3] This is a crucial factor to consider in the design and interpretation of in vivo behavioral studies.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid powder. For in vitro experiments, it is soluble in DMSO (≥ 100 mg/mL).[7] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months, protected from light.[1][7] For in vivo studies, formulations using co-solvents like PEG300, Tween-80, and saline, or corn oil are recommended to improve solubility.[1][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no inhibition of ASIC1a currents in electrophysiology. | - Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. - Solubility Issues: Precipitation of this compound in the aqueous recording solution. - Incorrect pH for Activation: The pH used to activate ASIC1a may be too strong, potentially reducing the apparent inhibitory effect. | - Prepare fresh dilutions of this compound from a properly stored stock for each experiment. - Ensure the final concentration of DMSO is low and does not affect cell health or channel function. Consider using a vehicle control. - Use a pH that elicits a submaximal response (e.g., pH 6.5) to better resolve inhibitory effects.[8] |
| High background signal or cell death in cell-based assays (e.g., calcium imaging, cell viability). | - DMSO Toxicity: High concentrations of DMSO in the final assay medium. - Compound Cytotoxicity: this compound itself may exhibit cytotoxicity at high concentrations or with prolonged exposure. | - Keep the final DMSO concentration below 0.1% and include a vehicle control with the same DMSO concentration. - Perform a dose-response curve for cytotoxicity to determine the optimal non-toxic concentration range for your cell line. |
| Observed sedative effects in in vivo studies, confounding behavioral readouts. | - Off-Target Effects: this compound is known to cause sedation independent of its action on ASICs.[3][5] | - Include a comprehensive set of behavioral controls to assess sedation, motor coordination (e.g., rotarod test), and general activity levels. - If feasible, use a lower dose of this compound in combination with another ASIC1a antagonist that does not have sedative properties to confirm ASIC1a-specific effects. - Consider using ASIC1a knockout animals as a negative control to distinguish ASIC1a-mediated effects from off-target effects. |
| Variability in results between experimental batches. | - Inconsistent this compound Preparation: Differences in stock solution preparation and dilution. - Cell Culture Conditions: Variations in cell passage number, confluency, and health. | - Standardize the protocol for preparing and handling this compound solutions. - Maintain consistent cell culture practices, using cells within a defined passage number range and ensuring similar confluency at the time of the experiment. |
Data Summary
This compound Potency
| Target | Species | Cell Type | Assay | IC50 | Reference(s) |
| ASIC1a | Human | CHO | Electrophysiology | 450 nM (analog) | [3][5] |
| ASIC1a | Human | CHO | Electrophysiology | 660 nM | [4] |
| ASIC3 | Human | HEK293 | Electrophysiology | 1025 nM | [3] |
| ASIC currents | Rat | DRG Neurons | Electrophysiology | 2 - 30 µM | [1][2] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of this compound on ASIC1a-mediated currents.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing human ASIC1a (e.g., CHO or HEK293 cells) under standard conditions.
-
Electrode Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
Internal Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2-ATP (pH adjusted to 7.3 with KOH).
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH adjusted to 7.4 with NaOH).
-
Activating Solution: External solution with pH adjusted to 6.0 - 6.5 with MES or HCl.
-
-
Recording:
-
Obtain whole-cell configuration and clamp the cell at a holding potential of -60 mV.
-
Establish a stable baseline current in the external solution (pH 7.4).
-
Apply the activating solution (e.g., pH 6.5) for 2-5 seconds to elicit an ASIC1a current.
-
Wash the cell with the external solution (pH 7.4) until the current returns to baseline.
-
Pre-incubate the cell with varying concentrations of this compound in the external solution for 2-5 minutes.
-
Co-apply the activating solution with the corresponding concentration of this compound.
-
Record the peak inward current in the presence of the inhibitor.
-
-
Data Analysis: Normalize the peak current in the presence of this compound to the control peak current. Plot the normalized current as a function of this compound concentration and fit the data with a Hill equation to determine the IC50.
Calcium Imaging
Objective: To assess the effect of this compound on intracellular calcium influx mediated by ASIC1a.
Methodology:
-
Cell Culture: Plate ASIC1a-expressing cells on glass-bottom dishes.
-
Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with a physiological buffer (pH 7.4) to remove excess dye.
-
Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Acquire a baseline fluorescence signal in the buffer at pH 7.4.
-
Perfuse the cells with an acidic buffer (e.g., pH 6.5) to activate ASIC1a and record the change in fluorescence.
-
Wash with the pH 7.4 buffer to return to baseline.
-
Pre-incubate the cells with this compound for 5-10 minutes.
-
Repeat the acidic buffer perfusion in the presence of this compound and record the fluorescence change.
-
-
Data Analysis: Quantify the change in fluorescence intensity (ΔF/F0) in response to acidification with and without this compound.
Visualizations
Caption: this compound inhibits proton-activated ASIC1a signaling.
References
- 1. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
Strategies to reduce inter-animal variability in A-317567 studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize inter-animal variability in studies involving the ASIC inhibitor, A-317567.
Troubleshooting Guide: Minimizing Inter-Animal Variability
High variability in animal studies can mask the true effects of a compound. This guide addresses common issues encountered during this compound experiments and provides strategies to mitigate them.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in baseline pain thresholds (before this compound administration) | Inconsistent acclimation of animals to the testing environment and equipment. | Implement a standardized acclimation protocol. Allow animals to habituate to the testing room for at least 60 minutes before any procedures. For behavioral tests like the Hargreaves test, place animals in the testing apparatus for 15-20 minutes to calm down before starting measurements.[1] |
| Improper animal handling leading to stress-induced analgesia. | Handle animals gently and consistently. Daily handling for a week prior to the experiment can reduce stress responses. Avoid chasing or grabbing animals. | |
| Variability in the induction of the pain model (e.g., CFA injection). | Standardize the injection procedure for Complete Freund's Adjuvant (CFA). Ensure the same volume and concentration of CFA are injected into the same anatomical location (e.g., plantar surface of the hind paw) for all animals.[2] | |
| Inconsistent analgesic effect of this compound across animals | Inaccurate or inconsistent dosing. | Prepare a fresh solution of this compound for each experiment. Ensure the compound is fully solubilized. Use calibrated equipment for all measurements and administer the correct volume based on individual animal body weight. |
| Variability in the timing of drug administration and behavioral testing. | Maintain a strict and consistent schedule for drug administration and subsequent behavioral testing. The time between this compound injection and the assessment of its effect should be kept constant across all animals. | |
| Improper intraperitoneal (IP) injection technique. | Ensure proper IP injection technique to avoid injection into the gut or bladder. Insert the needle in the lower right abdominal quadrant at a 30-40° angle.[2][3][4][5][6] Aspirate to check for the presence of urine or intestinal contents before injecting.[2][4][6] | |
| Animals appear sedated, affecting behavioral readouts | Off-target effects of this compound or its analogs. | Be aware that this compound and its analogs have been reported to cause sedation, which is not believed to be mediated by ASIC channels.[7][8] If sedation is observed, consider performing a rotarod test to assess motor coordination and differentiate sedative effects from analgesia.[8] Note any sedative effects in the experimental records. |
| Variable pharmacokinetic profile of this compound | Differences in animal metabolism or clearance. | While specific pharmacokinetic data for this compound is limited, factors like age, sex, and health status can influence drug metabolism. Use animals of the same age, sex, and from the same vendor to minimize metabolic variability. |
| Issues with the formulation and administration of this compound. | Use a consistent and validated formulation for this compound. Ensure the vehicle used is appropriate and does not cause adverse effects. Prepare the formulation fresh for each experiment to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective blocker of Acid-Sensing Ion Channels (ASICs).[9] It inhibits ASIC3-containing channels and has been shown to produce concentration-dependent inhibition of pH-evoked ASIC currents in rat dorsal root ganglion (DRG) neurons.[9] Unlike the non-selective ASIC blocker amiloride, this compound equipotently blocks both the transient and sustained phases of the ASIC3 current.[9]
Q2: What are the common animal models used to study the efficacy of this compound?
The most common animal model is the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats.[7][10] In this model, an injection of CFA into the hind paw induces thermal hyperalgesia, which can be measured using the Hargreaves test. This compound has been shown to be fully efficacious in this model.[7][9] Another model is the skin incision model of post-operative pain.[9]
Q3: How should I prepare this compound for in vivo administration?
This compound can be formulated for intraperitoneal (IP) injection. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] It is crucial to add the solvents sequentially and ensure the compound is fully dissolved. Prepare the formulation fresh on the day of the experiment.
Q4: What is a typical effective dose of this compound in the rat CFA model?
In the rat CFA-induced thermal hyperalgesia model, this compound has an ED₅₀ of 17 µmol/kg following intraperitoneal administration.[10] A dose-dependent analgesic effect has been observed in the range of 1-100 µmol/kg.[10]
Q5: Are there any known off-target effects of this compound that could affect my results?
Yes, sedation has been reported as a potential off-target effect of this compound and its analogs.[7][8] This is important to consider as it can confound the interpretation of behavioral tests for analgesia. If sedation is a concern, it is recommended to include a functional observational battery or a rotarod test to assess motor coordination.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and a closely related analog.
Table 1: In Vitro Potency of this compound
| Target | Assay | IC₅₀ | Reference |
| ASIC3-like currents | pH 4.5-evoked currents in rat DRG neurons | 2-30 µM | [9] |
| ASIC3 | Recombinant human | 1.025 µM | [10] |
| ASIC1a | Recombinant human | 450 nM (for analog 10b) | [7] |
Table 2: In Vivo Efficacy of this compound in the Rat CFA Model
| Parameter | Value | Route of Administration | Reference |
| ED₅₀ (Thermal Hyperalgesia) | 17 µmol/kg | Intraperitoneal (i.p.) | [10] |
| Efficacious Dose Range | 1-100 µmol/kg | Intraperitoneal (i.p.) | [10] |
Table 3: Pharmacokinetic Parameters of an this compound Analog (Compound 10b) in Rats
| Parameter | 10 mg/kg Dose | 30 mg/kg Dose | Reference |
| Plasma Concentration (30 min post-dose) | 0.75 µM | 3.1 µM | [8] |
| Brain Concentration (30 min post-dose) | ~0.072 µM | Not Reported | [8] |
Experimental Protocols
Detailed Protocol for Intraperitoneal (IP) Injection in Rats
This protocol is adapted from established guidelines to ensure accurate and humane administration of this compound.[2][3][4][5][6]
Materials:
-
Sterile this compound formulation
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% alcohol swabs
-
Appropriate animal restraint device
Procedure:
-
Preparation: Prepare the this compound formulation as described in the FAQ section. Draw the calculated dose into a sterile syringe with a fresh sterile needle.
-
Restraint: Restrain the rat securely. For a two-person technique, one person restrains the animal while the other injects. The animal should be held in a supine position with its head tilted slightly downwards.
-
Site Identification: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Injection:
-
Clean the injection site with a 70% alcohol swab.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate by pulling back on the plunger to ensure the needle has not entered the bladder or intestines. If fluid is drawn, discard the syringe and prepare a new one.
-
If no fluid is aspirated, inject the solution smoothly.
-
-
Post-injection: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress.
Detailed Protocol for the Hargreaves Test in the Rat CFA Model
This protocol outlines the procedure for assessing thermal hyperalgesia.[1][11][12][13]
Materials:
-
Hargreaves apparatus (plantar test)
-
Plexiglass enclosures
-
Timer
Procedure:
-
Acclimation:
-
Bring the rats to the testing room at least 60 minutes before the experiment.
-
Place each rat in a separate Plexiglass enclosure on the glass floor of the Hargreaves apparatus.
-
Allow the rats to acclimate for 15-20 minutes until they are calm and cease exploratory behavior.
-
-
Baseline Measurement:
-
Position the radiant heat source under the plantar surface of the hind paw to be tested.
-
Activate the heat source. The timer will start automatically.
-
The timer stops when the rat withdraws its paw. Record this latency.
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
-
Take at least two baseline readings for each paw and average them.
-
-
CFA Induction:
-
Inject CFA into the plantar surface of one hind paw to induce inflammation.
-
-
Post-CFA and this compound Testing:
-
At the desired time point after CFA injection (e.g., 24 hours), administer this compound or vehicle via IP injection.
-
At the predetermined time after drug administration (based on expected peak effect), repeat the Hargreaves test as described in the baseline measurement step.
-
The increase in paw withdrawal latency in the this compound-treated group compared to the vehicle-treated group indicates an analgesic effect.
-
Visualizations
Caption: this compound signaling pathway in nociceptive neurons.
Caption: Workflow to reduce variability in this compound studies.
Caption: Troubleshooting decision tree for this compound studies.
References
- 1. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. research.vt.edu [research.vt.edu]
- 5. research.vt.edu [research.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 12. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]
- 13. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for using A-317567 as a research tool.
Welcome to the technical support center for A-317567. This resource provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for using this compound as a research tool.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-amiloride small molecule inhibitor of Acid-Sensing Ion Channels (ASICs).[1][2][3] It primarily targets ASIC3-containing channels, but also shows activity against ASIC1a.[4][5] ASICs are proton-gated cation channels that are activated by a drop in extracellular pH. By blocking these channels, this compound can modulate neuronal activity, which is why it has been investigated for its potential analgesic and antidepressant effects.[1][6]
Q2: What are the main research applications for this compound?
This compound is primarily used in preclinical research to study the role of ASICs in various physiological and pathological processes. Key applications include:
-
Pain Research: Investigating the role of ASICs in inflammatory pain, postoperative pain, and other pain modalities.[3][6][7]
-
Neuroscience: Exploring the function of ASICs in the central nervous system, including their involvement in depression and anxiety-like behaviors.[1][4]
-
Electrophysiology: Characterizing the properties of native and recombinant ASIC currents in various cell types, particularly dorsal root ganglion (DRG) neurons.[3][6]
Q3: What are the known off-target effects of this compound?
Researchers should be aware of potential off-target effects. Studies have shown that this compound and its analogs can interact with other neurotransmitter receptors.[5] A significant observed effect in animal studies is sedation, which may not be mediated by ASICs.[4][5] This is a critical consideration when interpreting behavioral data, and appropriate controls, such as testing in ASIC knockout animals, are recommended to delineate on-target versus off-target effects.[4]
Troubleshooting Guide
Problem 1: I am having difficulty dissolving this compound.
-
Question: My this compound is not fully dissolving in my vehicle. What should I do?
-
Answer: this compound has limited aqueous solubility. For in vitro studies, it is recommended to prepare a stock solution in 100% DMSO. For in vivo experiments, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1][6] If you observe precipitation, gentle heating and sonication can aid in dissolution.[6] Always prepare fresh working solutions for in vivo use.[6]
Problem 2: I am observing sedative effects in my animal model.
-
Question: My animals are showing signs of sedation after administration of this compound, which is confounding my behavioral pain assessment. How can I address this?
-
Answer: Sedation is a known potential side effect of this compound and its analogs.[4][5] To mitigate this, consider the following:
-
Dose-Response Study: Conduct a thorough dose-response study to find the lowest effective dose that provides analgesia without causing significant sedation.
-
Control Groups: Include a control group that is assessed for motor function and general activity (e.g., open field test) to quantify the sedative effects at your chosen dose.
-
ASIC Knockout Animals: If available, using ASIC3 knockout mice can help determine if the observed sedative effects are independent of the intended target.[4]
-
Problem 3: My in vitro electrophysiology results are inconsistent.
-
Question: I am seeing variability in the inhibition of ASIC currents in my patch-clamp experiments. What could be the cause?
-
Answer: Inconsistent results in electrophysiology can arise from several factors:
-
pH of Solution: Ensure the pH of your acidic solution used to activate the ASIC currents is precise and consistent between experiments.
-
Compound Stability: this compound should be protected from light.[1] Ensure your stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.[6]
-
Application Time: The duration of this compound pre-incubation before acid application can influence the degree of inhibition. Standardize this time across all experiments.
-
Cell Health: Only use healthy, stable cells for recordings.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | Cell Type | Assay Conditions | IC50 | Reference |
| ASIC3 | Rat Dorsal Root Ganglion (DRG) Neurons | pH 4.5-evoked currents | 1.025 µM | [1] |
| Native ASIC Currents | Rat DRG Neurons | pH 4.5-evoked currents | 2 - 30 µM | [3][6] |
| hASIC1a | CHO cells | Automated Patch Clamp | 660 nM | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Pain Type | Route of Administration | Effective Dose (ED50) | Reference |
| Rat CFA Model | Inflammatory | Intraperitoneal (i.p.) | 17 µmol/kg | [6] |
| Rat Skin Incision Model | Post-operative | Not specified | Potent and fully efficacious | [3][6] |
Table 3: Solubility and Storage of this compound
| Solvent/Vehicle | Solubility | Storage Conditions (Stock Solution) |
| DMSO | 10 mM | -20°C (1 month) or -80°C (6 months), protect from light.[1][6] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL (5.23 mM) | Prepare fresh for in vivo use.[1][6] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL (5.23 mM) | Prepare fresh for in vivo use.[6] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of ASIC Currents in DRG Neurons
-
Cell Preparation: Acutely dissociate dorsal root ganglion (DRG) neurons from adult Sprague-Dawley rats.
-
Recording Setup: Perform whole-cell patch-clamp recordings at room temperature.
-
Solutions:
-
External Solution (Normal pH): Standard extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose), pH adjusted to 7.4.
-
External Solution (Acidic): Same as above, but pH adjusted to 4.5 with HCl to activate ASIC currents.
-
Internal Solution: Standard intracellular solution (e.g., containing KCl, MgCl2, HEPES, EGTA, ATP), pH adjusted to 7.2.
-
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Dilute to the final desired concentrations in the external solution (pH 7.4) on the day of the experiment.
-
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Apply the acidic external solution (pH 4.5) to elicit a control ASIC current.
-
Wash the cell with the normal pH external solution.
-
Pre-incubate the cell with the desired concentration of this compound in the normal pH external solution for a standardized period (e.g., 2 minutes).
-
Co-apply the acidic external solution (pH 4.5) with the same concentration of this compound to record the inhibited ASIC current.
-
Wash out the compound and repeat with different concentrations to generate a dose-response curve.
-
Protocol 2: In Vivo CFA-Induced Inflammatory Pain Model in Rats
-
Animal Model: Use adult male Sprague-Dawley rats (230-350 g).
-
Induction of Inflammation: Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the vehicle for intraperitoneal (i.p.) injection, for example: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6]
-
Dilute the this compound stock solution in the vehicle to achieve the desired final concentrations (e.g., 1-100 µmol/kg).[6]
-
-
Experimental Procedure:
-
Establish a baseline for pain sensitivity (e.g., thermal hyperalgesia using a plantar test or mechanical allodynia using von Frey filaments) before CFA injection.
-
After CFA injection (e.g., 24 hours), re-measure pain sensitivity to confirm the development of hyperalgesia.
-
Administer this compound or vehicle via i.p. injection.
-
Assess pain sensitivity at multiple time points after drug administration (e.g., 30, 60, 120 minutes) to determine the analgesic effect.
-
The contralateral, non-inflamed paw can be used as an internal control.[6]
-
Mandatory Visualizations
References
- 1. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 2. Acid-sensing ion channels in sensory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
Potential for diuretic or natriuretic effects of A-317567.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the experimental use of A-317567, with a specific focus on its renal effects.
Frequently Asked Questions (FAQs)
Q1: Does this compound have diuretic or natriuretic effects?
A1: No, comprehensive in vivo studies have demonstrated that this compound is entirely devoid of any diuretic (increased urine output) or natriuretic (increased sodium excretion) activity.[1][2] This is a key distinguishing feature of this compound when compared to other compounds that also exhibit activity as Acid-Sensing Ion Channel (ASIC) blockers, such as amiloride (B1667095).[1][3]
Q2: Why is this compound not a diuretic, unlike amiloride?
A2: this compound's lack of diuretic effect stems from its more specific mechanism of action. While both this compound and amiloride can inhibit ASICs, amiloride is also known as a potassium-sparing diuretic due to its inhibition of the epithelial sodium channel (ENaC) in the kidneys.[3][4] this compound is a novel, non-amiloride blocker of ASICs and does not share the ENaC-inhibiting property of amiloride, thus it does not produce diuretic or natriuretic effects.[1][2]
Q3: What is the primary mechanism of action for this compound?
A3: this compound is a potent inhibitor of Acid-Sensing Ion Channel 3 (ASIC3), with an IC50 of 1.025 μM.[5] It also blocks other ASIC subtypes.[1][3] ASICs are sodium-selective ion channels that are activated by a drop in extracellular pH.[2] By blocking these channels, this compound can modulate cellular responses to acidic conditions, which is particularly relevant in the context of pain and inflammation.[2][3]
Q4: What are the established in vivo effects of this compound?
A4: The primary established in vivo effects of this compound are related to antinociception. It has been shown to be effective in animal models of inflammatory and post-operative pain.[2][3] Additionally, some studies have noted potential antidepressant-like effects.[3] Importantly, it demonstrates minimal brain penetration when administered peripherally.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected changes in urine output or electrolyte balance in experimental animals after this compound administration. | The observed effects are unlikely to be a direct pharmacological effect of this compound, which is known to be devoid of diuretic and natriuretic activity.[1][2] Consider other experimental variables, such as animal stress, vehicle effects, or underlying health conditions of the animals. | Review all experimental protocols for confounding variables. Ensure proper control groups are in place, including a vehicle-only control. Monitor animals for other signs of distress or adverse reactions. |
| Experimental results suggest this compound is interacting with renal ion channels. | While this compound is a specific ASIC blocker, off-target effects, though not widely reported in the context of renal ion channels, can never be entirely ruled out, especially at high concentrations. However, it is more likely that the observed effects are indirect or artifacts of the experimental system. | Confirm the purity and concentration of your this compound stock. Perform dose-response experiments to see if the effect is concentration-dependent. Consider using alternative ASIC blockers with different chemical structures to confirm that the observed effect is specific to ASIC inhibition and not an off-target effect of this compound. |
| Contradictory results when comparing this compound with amiloride in renal function studies. | This is an expected outcome. Amiloride is a known diuretic that inhibits ENaC, in addition to its effects on ASICs.[3][4] this compound does not have these diuretic properties.[1][2] | Do not use amiloride as a direct comparator for the renal effects of this compound. If investigating the role of ASICs in renal function, be aware that amiloride's effects will be confounded by its diuretic action. This compound can be considered a more specific tool for studying ASICs in this context, precisely because it lacks these renal effects. |
Signaling Pathways and Experimental Workflows
To aid researchers, the following diagrams illustrate the known signaling pathway of this compound and a general experimental workflow for assessing potential diuretic effects.
References
- 1. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Acid-sensing (proton-gated) ion channels (ASICs) inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to ASIC Inhibitors: A-317567 vs. Amiloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of Acid-Sensing Ion Channels (ASICs): the novel non-amiloride compound A-317567 and the well-established diuretic, amiloride (B1667095). This analysis is supported by experimental data to objectively evaluate their performance and utility in research and drug development.
Executive Summary
Acid-Sensing Ion Channels (ASICs) are key players in a variety of physiological and pathological processes, including pain perception, mechanosensation, and neuronal damage following ischemia. The development of specific inhibitors for these channels is crucial for both elucidating their function and for therapeutic intervention. While amiloride has been a widely used tool compound, its lack of specificity presents significant limitations. This compound has emerged as a more potent and selective alternative. This guide will delve into the quantitative differences in their inhibitory profiles, the experimental methodologies used to characterize them, and the signaling pathways they modulate.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and amiloride against various ASIC subtypes. The data clearly indicates that this compound is a more potent inhibitor, particularly for ASIC3-containing channels.
Table 1: Inhibitory Potency (IC50) of this compound against ASIC Subtypes
| ASIC Subtype | Cell Type | IC50 (µM) | Reference |
| ASIC1a-like | Rat DRG Neurons | 2.0 | [1] |
| ASIC2a-like | Rat DRG Neurons | 29.1 | [1] |
| ASIC3-like | Rat DRG Neurons | 9.5 | [1][2] |
| ASIC3 | Recombinant | 1.025 | [3] |
Table 2: Inhibitory Potency (IC50) of Amiloride against ASIC Subtypes
| ASIC Subtype | Cell Type | IC50 (µM) | Reference |
| ASIC1a | Recombinant | ~20 | [1] |
| ASIC1a | Cortical Neurons | 13.82 | [4] |
| ASIC1b | Recombinant | ~20 | [1] |
| ASIC2a | Recombinant | ~20 | [1] |
| ASIC3 (transient) | Recombinant | ~60-63 | [1][2] |
| ASIC3 (sustained) | Recombinant | Resistant | [1] |
Key Comparison Points:
-
Potency: this compound demonstrates significantly higher potency for ASIC3 compared to amiloride.[2] Notably, an analog of this compound shows even greater potency with IC50 values in the nanomolar range for ASIC1a and ASIC3.[5]
-
Selectivity: this compound is a more selective ASIC inhibitor.[6] Amiloride, in contrast, is a non-selective inhibitor that also blocks the epithelial sodium channel (ENaC) with high affinity, leading to diuretic effects.[7] this compound is devoid of any diuretic or natriuretic activity.[6]
-
ASIC3 Sustained Current: A crucial difference lies in their effect on the sustained component of the ASIC3 current. This compound equipotently blocks both the transient and sustained phases of the ASIC3-like current, while the sustained phase is resistant to amiloride.[1][3][6] This is significant as the sustained current is believed to play a key role in prolonged pain states.
-
In Vivo Efficacy: In animal models of inflammatory pain (Complete Freund's Adjuvant model), this compound was fully efficacious at a dose 10-fold lower than amiloride.[6]
Experimental Protocols
The characterization of this compound and amiloride as ASIC inhibitors relies on well-defined electrophysiological techniques. Below are detailed methodologies for two common experimental setups.
Whole-Cell Patch Clamp Recording from Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct measurement of ion channel activity in primary sensory neurons, which endogenously express various ASIC subtypes.
Methodology:
-
Cell Preparation: DRG neurons are acutely dissociated from rats.
-
Electrophysiological Recording:
-
Whole-cell currents are recorded using a patch-clamp amplifier.
-
The membrane potential is held at -60 mV.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 11 EGTA, 1 CaCl2, 2 MgCl2, 10 HEPES, pH adjusted to 7.3 with CsOH.
-
-
ASIC Current Activation: ASIC currents are evoked by a rapid drop in extracellular pH, typically from a holding pH of 7.4 to an activating pH of 4.5 to 6.0, using a fast solution exchange system.[3][4]
-
Inhibitor Application: this compound or amiloride is co-applied with the acidic solution to determine the concentration-dependent inhibition of the ASIC current.
-
Data Analysis: The peak amplitude of the inward current is measured, and dose-response curves are generated to calculate the IC50 value.
Automated Patch Clamp (APC) on Recombinant Cell Lines
APC platforms offer higher throughput for screening and characterizing compounds on specific, recombinantly expressed ASIC subtypes.
Methodology:
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing a specific human ASIC subtype (e.g., hASIC1a) are used.
-
Automated Patch Clamp System: A system like the QPatch 48 is utilized.
-
Recording Parameters:
-
Cells are voltage-clamped at -60 mV.
-
The external solution is maintained at a pH of 7.4 to prevent steady-state desensitization.
-
-
Experimental Workflow:
-
A baseline ASIC current is established by applying an acidic solution (e.g., pH 6.5) multiple times, with a wash step at pH 7.4 in between to allow for recovery from desensitization.
-
The inhibitor is then pre-incubated with the cells for a set period (e.g., 140 seconds) before being co-applied with the acidic stimulus.
-
Cumulative concentration-response curves are generated by applying incrementally increasing concentrations of the inhibitor.[8]
-
-
Data Analysis: IC50 values are determined from the concentration-response curves.
Mandatory Visualizations
Signaling Pathways Modulated by ASIC Activation
ASIC activation, primarily through proton-gated influx of Na+ and Ca2+ (especially through ASIC1a), triggers several downstream signaling cascades. Inhibition by this compound or amiloride would be expected to attenuate these pathways.
Caption: Downstream signaling cascade following ASIC activation by extracellular protons.
Experimental Workflow for Evaluating ASIC Inhibitors
The following diagram illustrates a typical workflow for assessing the efficacy of an ASIC inhibitor using automated patch clamp electrophysiology.
Caption: Automated patch clamp workflow for determining the IC50 of an ASIC inhibitor.
Conclusion
References
- 1. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 4. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
A Comparative Guide to the Efficacy of A-317567 and Other ASIC3 Antagonists
This guide provides a detailed comparison of the efficacy of A-317567 with other key Acid-Sensing Ion Channel 3 (ASIC3) antagonists. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Data Presentation: Quantitative Comparison of ASIC3 Antagonists
The following table summarizes the in vitro and in vivo efficacy of this compound, Amiloride, and APETx2, three prominent ASIC3 antagonists. The data has been compiled from various studies to provide a comparative overview.
| Antagonist | Target(s) | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Key Characteristics |
| This compound | ASIC3, ASIC1a | 2-30 µM on native rat DRG neurons; 1.025 µM on cloned human ASIC3 | CFA-induced thermal hyperalgesia (rat) | Fully efficacious at a dose 10-fold lower than amiloride | Small molecule, non-amiloride blocker; equipotently blocks both transient and sustained phases of ASIC3 current; peripherally active with minimal brain penetration |
| Amiloride | Non-selective ASIC blocker, ENaC, Na+/H+ exchanger, Na+/Ca2+ exchanger | 10-50 µM for ASIC currents | CFA-induced thermal hyperalgesia (rat) | Efficacious at high concentrations | Weak, non-selective inhibitor; primarily blocks the transient component of ASIC3 current; diuretic and natriuretic side effects |
| APETx2 | Selective for ASIC3-containing channels | 63 nM for rat ASIC3, 175 nM for human ASIC3 | CFA-induced inflammatory pain (rat) | Potent and complete reversal of mechanical hyperalgesia | Peptide toxin from sea anemone; selectively inhibits the transient peak of ASIC3 current; does not inhibit ASIC1a or ASIC2a |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is used to measure the inhibitory effect of antagonists on ASIC3 currents in isolated cells.
-
Cell Preparation: Dorsal Root Ganglion (DRG) neurons are acutely dissociated from adult rats. Alternatively, cell lines like Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transfected to express specific ASIC subunits.
-
Recording: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.3 with KOH.
-
External Solution: The standard external solution contains (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
ASIC Current Evocation: ASIC currents are evoked by rapidly changing the extracellular pH from a holding pH of 7.4 to an acidic pH (e.g., pH 4.5 or 6.0) using a perfusion system.
-
Antagonist Application: The antagonist is pre-applied in the external solution at various concentrations for a set duration (e.g., 2 minutes) before the acidic challenge.
-
Data Analysis: The peak and sustained components of the acid-evoked current are measured. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. IC50 values are determined by fitting the concentration-response data to the Hill equation.
2. In Vivo Analgesia Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model is used to assess the analgesic efficacy of ASIC3 antagonists in a rodent model of persistent inflammatory pain.
-
Induction of Inflammation: Adult male Sprague-Dawley rats are lightly anesthetized, and a 0.1 ml solution of Complete Freund's Adjuvant (CFA) is injected into the plantar surface of one hind paw. This induces a localized inflammation characterized by edema, erythema, and hyperalgesia that develops over 24-48 hours.
-
Assessment of Thermal Hyperalgesia: Paw withdrawal latency to a noxious thermal stimulus is measured using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded. A decrease in paw withdrawal latency compared to the pre-injection baseline or the contralateral non-inflamed paw indicates thermal hyperalgesia.
-
Drug Administration: The test antagonist (e.g., this compound) or vehicle is administered via a relevant route (e.g., intraperitoneal, oral, or intraplantar injection) at various doses.
-
Data Analysis: Paw withdrawal latencies are measured at different time points after drug administration. The percentage of reversal of hyperalgesia is calculated. Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect).
Mandatory Visualization
ASIC3 Signaling Pathway in Nociception
Caption: ASIC3 signaling cascade in a nociceptive neuron.
Experimental Workflow for Evaluating ASIC3 Antagonists
Caption: Workflow for assessing ASIC3 antagonist efficacy.
A-317567's Analgesic Effects: A Critical Validation in the Context of ASIC-3 Knockout Mice
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the analgesic properties of A-317567, a potent inhibitor of the acid-sensing ion channel 3 (ASIC3), with a specific focus on its validation using ASIC3 knockout mouse models. The data presented herein aims to offer an objective comparison of its performance and sheds light on the complexities of its mechanism of action.
Introduction to this compound and ASIC3 in Pain Signaling
Acid-sensing ion channels (ASICs) are a family of proton-gated cation channels expressed in the central and peripheral nervous systems.[1][2][3] Among these, ASIC3 has emerged as a key player in pain perception, particularly in the context of tissue acidosis associated with inflammation, ischemia, and muscle injury.[1][2][3][4] Its activation by a drop in extracellular pH leads to depolarization of sensory neurons, contributing to the sensation of pain.[4][5] Consequently, antagonists of ASIC3, such as this compound, have been investigated as potential novel analgesics.[6][7][8] this compound is a potent, non-amiloride blocker of ASIC channels that has demonstrated analgesic effects in various preclinical pain models.[8][9]
Validating the Target: The Role of ASIC3 Knockout Mice
To ascertain whether the analgesic effects of this compound are specifically mediated by its interaction with ASIC3, studies utilizing ASIC3 knockout (ASIC3-/-) mice are crucial. These genetically modified animals lack the ASIC3 channel, allowing researchers to dissect the on-target versus off-target effects of a pharmacological agent. The central hypothesis is that if this compound's analgesic properties are solely dependent on ASIC3 inhibition, the compound should have a reduced or absent effect in ASIC3-/- mice compared to their wild-type (WT) counterparts.
Experimental Data Summary
While direct and comprehensive studies validating this compound in ASIC3 knockout mice are limited in the public domain, a key study on a close structural analog, compound 10b, provides critical insights. The findings from this study, alongside data on this compound's effects in wild-type animals, are summarized below.
Table 1: Comparative Analgesic Effects of an this compound Analog (Compound 10b) in Wild-Type and ASIC3 Knockout Mice
| Parameter | Wild-Type (WT) Mice | ASIC3 Knockout (ASIC3-/-) Mice | Reference |
| Pain Model | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Complete Freund's Adjuvant (CFA)-induced inflammatory pain | [6] |
| Assessment | Mechanical Hypersensitivity (von Frey test) | Mechanical Hypersensitivity (von Frey test) | [6] |
| Treatment | Compound 10b (30 mg/kg) | Compound 10b (30 mg/kg) | [6] |
| Effect | Significant reversal of mechanical hypersensitivity | Significant reversal of mechanical hypersensitivity | [6] |
| Interpretation | The analgesic effect is not solely mediated by ASIC3, suggesting off-target effects or alternative mechanisms. Sedation was also observed in both genotypes. | The analgesic effect is not solely mediated by ASIC3, suggesting off-target effects or alternative mechanisms. Sedation was also observed in both genotypes. | [6][10] |
Table 2: In Vitro Inhibitory Profile of this compound and Analogs
| Compound | Target | IC50 | Reference |
| This compound | ASIC3 | 1.025 µM | [7] |
| This compound | ASIC1a | Blocks currents | [6] |
| Compound 10b (analog) | ASIC3 | More potent than this compound | [6] |
| Compound 10b (analog) | ASIC1a | 450 nM | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is critical for interpreting the presented data.
CFA-Induced Inflammatory Pain Model
-
Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw of mice. This induces a localized and persistent inflammation, characterized by thermal hyperalgesia and mechanical allodynia.
-
Drug Administration: this compound or its analogs are administered, typically via intraperitoneal (i.p.) injection, at specified doses.
-
Behavioral Testing: Mechanical hypersensitivity is assessed using von Frey filaments. The filaments are applied to the plantar surface of the paw with increasing force until a withdrawal response is elicited. The paw withdrawal threshold is recorded.[11][12][13]
Visualizing the Pathways and Workflow
To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: ASIC3 signaling pathway in pain and its inhibition by this compound.
Caption: Experimental workflow for validating this compound in ASIC3 knockout mice.
Discussion and Conclusion
The available evidence presents a nuanced picture regarding the validation of this compound's analgesic effects specifically through ASIC3 inhibition. The study on its close analog, compound 10b, demonstrated that the analgesic effect in a model of inflammatory pain is not abolished in ASIC3 knockout mice.[6] This strongly suggests that the analgesic properties of this compound and its analogs may not be solely attributable to their action on ASIC3.
Several factors could explain these observations:
-
Off-Target Effects: this compound and its analogs are known to inhibit other ASIC subunits, notably ASIC1a.[6] ASIC1a is also implicated in pain and anxiety-related behaviors, and its inhibition could contribute to the observed analgesic effects.
-
Sedative Properties: The observation of sedation in both wild-type and knockout mice treated with compound 10b raises the possibility that the apparent analgesic effect could be, in part, a manifestation of central nervous system depression, which could confound the interpretation of behavioral pain assays.[6][10]
-
Complex Role of ASIC3: The role of ASIC3 in pain is complex, with some studies on knockout mice showing unexpected phenotypes, such as increased sensitivity to certain pain modalities.[14] This suggests that the straightforward hypothesis of "inhibition equals analgesia" might be an oversimplification.
References
- 1. ASIC3, a sensor of acidic and primary inflammatory pain | The EMBO Journal [link.springer.com]
- 2. ASIC3 Channels in Multimodal Sensory Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid-Sensing Ion Channels and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic Activity of Acid-Sensing Ion Channel 3 (ASIС3) Inhibitors: Sea Anemones Peptides Ugr9-1 and APETx2 versus Low Molecular Weight Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. A Genetic Analysis of Opioid-Induced Hyperalgesia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pnas.org [pnas.org]
A Comparative Guide to ASIC1a Inhibitors: A-317567 vs. PcTx1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent inhibitors of the Acid-Sensing Ion Channel 1a (ASIC1a): the small molecule A-317567 and the peptide toxin PcTx1. Understanding the distinct characteristics of these inhibitors is crucial for their application in research and potential therapeutic development.
At a Glance: Key Differences
| Feature | This compound | PcTx1 (Psalmotoxin 1) |
| Molecular Type | Small molecule | Peptide toxin (40 amino acids) |
| Potency (ASIC1a) | Micromolar to nanomolar range | Picomolar to nanomolar range |
| Specificity | Also inhibits ASIC3 | Highly specific for ASIC1a-containing channels |
| Mechanism of Action | Non-amiloride blocker | Gating modifier, state-dependent |
| Source | Synthetic | Venom of the tarantula Psalmopoeus cambridgei |
Quantitative Comparison of Inhibitory Activity
The following table summarizes the key quantitative parameters for this compound and PcTx1 in their inhibition of ASIC1a.
| Compound | Target | Species | Experimental System | Parameter | Value | Reference(s) |
| This compound | ASIC1a | Human | CHO Cells | IC50 | 660 nM | [1] |
| ASIC1a (analog) | Human | CHO Cells | IC50 | 450 nM | [2] | |
| Native ASIC currents | Rat | DRG Neurons | IC50 | 2-30 µM | [3][4][5] | |
| ASIC3 | Human | - | IC50 | ~1 µM | [2] | |
| PcTx1 | ASIC1a | Rat | Xenopus oocytes | IC50 | ~0.9 nM | [6] |
| ASIC1a | Rat | Xenopus oocytes | IC50 | 0.35 ± 0.04 nM | [7] | |
| ASIC1a | Rat | CHO cells | Kd | 213 ± 35 pM | [6] | |
| ASIC1a | Rat | Brain Membranes | Kd | 371 ± 48 pM | [6] | |
| ASIC1a | Human | Xenopus oocytes | IC50 | 3.2 nM | [6][8][9] | |
| ASIC1a/2b | Rat | Xenopus oocytes | IC50 | 3 nM | [6][7] | |
| ASIC1b (potentiation) | Rat | Xenopus oocytes | EC50 | 24.6 nM | [6][8] |
Mechanism of Action
This compound is a non-amiloride blocker of ASIC channels.[3][4] Unlike amiloride, it demonstrates efficacy in blocking both the transient and sustained phases of ASIC3-like currents.[3][4][5] Its precise binding site and mechanism of inhibition at the molecular level are less characterized compared to PcTx1.
PcTx1 acts as a gating modifier of ASIC1a.[7] It binds to the extracellular domain of the channel in a state-dependent manner.[10] Specifically, PcTx1 stabilizes the desensitized state of ASIC1a, thereby inhibiting its activation by protons.[7] This mechanism involves an increase in the apparent proton affinity of the channel.[11] Interestingly, while it inhibits ASIC1a, PcTx1 can potentiate the activity of ASIC1b by promoting its open state.[6][8][10][12]
Signaling Pathway of ASIC1a Inhibition
The following diagram illustrates the general mechanism of ASIC1a activation by protons and its inhibition by PcTx1.
Caption: ASIC1a activation by protons and inhibition by PcTx1.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained through electrophysiological recordings from heterologous expression systems. The following are detailed protocols for the key experimental techniques used.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is widely used for studying the activity of ion channels expressed in the large membrane surface of Xenopus oocytes.
-
Oocyte Preparation: Harvest stage V-VI oocytes from female Xenopus laevis.
-
cRNA Injection: Inject oocytes with complementary RNA (cRNA) encoding the specific ASIC subtype (e.g., human or rat ASIC1a).
-
Incubation: Incubate the injected oocytes for 1-3 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (pH 7.4).
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.
-
Clamp the membrane potential at a holding potential, typically between -40 mV and -80 mV.
-
Activate ASIC currents by rapidly switching the perfusion solution to one with a lower pH (e.g., pH 6.0 or 5.5).
-
To determine the IC50, apply various concentrations of the inhibitor (this compound or PcTx1) in the perfusion solution prior to and during the acidic challenge.
-
-
Data Analysis: Measure the peak amplitude of the acid-evoked current in the absence and presence of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and fit the data with a Hill equation to determine the IC50.
Whole-Cell Patch Clamp in Mammalian Cells (e.g., CHO, HEK293)
This technique allows for the recording of ion channel activity from the entire cell membrane of smaller, mammalian cells.
-
Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., CHO-K1 or HEK293) and transfect the cells with a plasmid DNA encoding the ASIC subtype of interest. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying successfully transfected cells.
-
Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution (pH 7.4).
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal (gigaohm seal) with the cell membrane.
-
Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell at a desired holding potential (e.g., -60 mV).
-
Record currents while perfusing the cell with extracellular solutions containing different pH values and concentrations of the inhibitor.
-
-
Data Analysis: The data analysis steps are similar to those for TEVC, involving measurement of current amplitudes, construction of dose-response curves, and calculation of IC50 or EC50 values.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating ASIC1a inhibitors.
Caption: Workflow for evaluating ASIC1a inhibitors.
Conclusion
Both this compound and PcTx1 are valuable tools for studying the function of ASIC1a. PcTx1 stands out for its high potency and specificity for ASIC1a, making it an excellent pharmacological probe for isolating the contribution of this specific channel subtype in various physiological and pathological processes. This compound, as a small molecule, may offer advantages in terms of cell permeability and in vivo applications, although its lower potency and off-target effects on ASIC3 need to be considered when interpreting experimental results. The choice between these two inhibitors will ultimately depend on the specific requirements of the research question, including the desired level of specificity, the experimental system being used, and the intended application.
References
- 1. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. The modulation of acid-sensing ion channel 1 by PcTx1 is pH-, subtype- and species-dependent: Importance of interactions at the channel subunit interface and potential for engineering selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction of acid-sensing ion channel (ASIC) 1 with the tarantula toxin psalmotoxin 1 is state dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Tarantula Toxin Psalmotoxin 1 Inhibits Acid-sensing Ion Channel (ASIC) 1a by Increasing Its Apparent H+ Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of Acid-sensing Ion Channel (ASIC) 1 with the Tarantula Toxin Psalmotoxin 1 is State Dependent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to A-317567: Cross-Validation with Alternative Research Models for Acid-Sensing Ion Channel Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Acid-Sensing Ion Channel (ASIC) inhibitor A-317567 with other key research models and compounds. It is designed to offer an objective analysis of its performance, supported by experimental data, to aid in the evaluation and planning of future research in pain and related neurological disorders.
Overview of this compound and Comparator Compounds
This compound is a non-amiloride small molecule blocker of ASICs, with notable activity against ASIC3 and ASIC1a subtypes.[1][2] It has demonstrated efficacy in preclinical models of inflammatory and postoperative pain.[2] For a thorough cross-validation, this guide compares this compound with the non-selective ASIC inhibitor amiloride, and two selective peptide toxins: Psalmotoxin 1 (PcTX1) for ASIC1a and APETx2 for ASIC3.
Comparative Efficacy and Potency
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a clear comparison of the potency and efficacy of this compound against other ASIC modulators.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target(s) | IC50 (µM) | Species | Cell Type/Assay Condition | Citation(s) |
| This compound | ASICs (general) | 2 - 30 | Rat | Dorsal Root Ganglion (DRG) neurons (pH 4.5-evoked currents) | [2] |
| ASIC3 | 1.025 | Human | HEK293 cells | [3] | |
| ASIC1a | 450 nM (0.45 µM) for analog 10b | Human | HEK293 cells | [3] | |
| Amiloride | ASICs (non-selective) | 10 - 50 | Various | Various | [4] |
| PcTX1 | ASIC1a | 0.0009 (0.9 nM) | Rat | [5] | |
| ASIC1b, ASIC2a, ASIC3 | 0.05 (50 nM) | Rat | [5] | ||
| APETx2 | ASIC3 | 0.063 (rat), 0.175 (human) | Rat, Human | [6][7] | |
| ASIC1b+3 | 0.9 | Rat | [7] | ||
| ASIC2b+3 | 0.117 | Rat | [7] | ||
| ASIC1a, ASIC1b, ASIC2a | No effect | Rat | [8] |
Table 2: In Vivo Efficacy in Preclinical Pain Models
| Compound | Pain Model | Species | Key Finding(s) | Citation(s) |
| This compound | CFA-Induced Inflammatory Thermal Hyperalgesia | Rat | Fully efficacious at a dose 10-fold lower than amiloride. | [2] |
| Skin Incision Model of Postoperative Pain | Rat | Potent and fully efficacious. | [2] | |
| Amiloride | CFA-Induced Inflammatory Pain | Rat | Significantly reduced thermal and mechanical hypersensitivity. | [4] |
| PcTX1 | Various pain models (thermal, mechanical, chemical, inflammatory, neuropathic) | Rodent | Potent antinociceptive effects. | [9] |
| APETx2 | Acid-Induced Muscle Pain | Rat | Reversed mechanical hypersensitivity. | [10] |
| CFA Inflammatory Pain Model | Rat | Reversed mechanical hypersensitivity. | [10] |
Experimental Protocols
Detailed methodologies for the key preclinical pain models cited in this guide are provided below to facilitate replication and further investigation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
Objective: To induce a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.
Procedure:
-
Animal Handling and Acclimation: Male Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.[1]
-
Induction of Inflammation: A volume of 100 µL of Complete Freund's Adjuvant (CFA), typically containing 0.5 mg of heat-killed Mycobacterium tuberculosis, is injected subcutaneously into the plantar surface of the right hind paw of the rat under brief isoflurane (B1672236) anesthesia.[1][11]
-
Behavioral Testing:
-
Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the inflamed paw, and the latency to paw withdrawal is measured. A shortened latency compared to baseline or the contralateral paw indicates thermal hyperalgesia.[12]
-
Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response. A lower threshold compared to baseline indicates mechanical allodynia.[13]
-
-
Drug Administration: this compound, amiloride, or other test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various time points after CFA injection to assess their analgesic effects.
Skin Incision Model of Postoperative Pain
Objective: To mimic postoperative pain and assess the efficacy of analgesics.
Procedure:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized with isoflurane. The plantar surface of the left hind paw is sterilized.[14]
-
Surgical Incision: A 1 cm longitudinal incision is made through the skin and fascia of the plantar aspect of the paw, starting 0.5 cm from the proximal edge of the heel. The plantaris muscle is elevated and incised longitudinally.[14][15]
-
Wound Closure: The skin is closed with two sutures of 5-0 nylon.[14]
-
Behavioral Assessment:
-
Mechanical Allodynia (von Frey Test): As described in the CFA model, the paw withdrawal threshold to von Frey filaments is measured to assess mechanical sensitivity. The peak of hypersensitivity is typically observed in the hours and days following the surgery.
-
-
Drug Administration: Test compounds are administered before (preemptive) or after the surgical procedure to evaluate their ability to prevent or reverse postoperative pain.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways and experimental workflows discussed in this guide.
Caption: Simplified signaling pathway of Acid-Sensing Ion Channels (ASICs).
Caption: Experimental workflow for the CFA-induced inflammatory pain model.
Caption: Experimental workflow for the skin incision model of postoperative pain.
Conclusion
This comparative guide demonstrates that this compound is a potent, peripherally active ASIC blocker with significant efficacy in preclinical pain models, outperforming the non-selective inhibitor amiloride.[2] Cross-validation with selective peptide toxins like PcTX1 and APETx2 highlights the importance of specific ASIC subtype inhibition in different pain modalities. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further investigate the therapeutic potential of ASIC modulators. Future studies should focus on direct, head-to-head comparisons of this compound with a broader range of emerging ASIC inhibitors to fully elucidate its pharmacological profile and potential for clinical translation.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 7. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. smartox-biotech.com [smartox-biotech.com]
- 9. benchchem.com [benchchem.com]
- 10. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 12. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Diverse characters of Brennan’s paw incision model regarding certain parameters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
A-317567 vs. APETx2: A Comparative Guide for Studying ASIC3 Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent pharmacological tools, A-317567 and APETx2, used to investigate the function of the Acid-Sensing Ion Channel 3 (ASIC3). Understanding the distinct characteristics of these modulators is crucial for designing experiments and interpreting data related to the physiological and pathological roles of ASIC3.
At a Glance: Key Differences
| Feature | This compound | APETx2 |
| Molecular Type | Small molecule | Peptide toxin |
| Origin | Synthetic | Sea anemone (Anthopleura elegantissima) |
| Primary Target | ASIC channels | ASIC3-containing channels |
| Mechanism of Action | Blocker of both transient and sustained ASIC3 currents | Primarily blocks the transient peak current of ASIC3 |
| Potency (IC50) | 1.025 µM for ASIC3; 2-30 µM for native ASIC currents[1] | 63 nM for rat homomeric ASIC3; 175 nM for human homomeric ASIC3[2] |
| Selectivity | Also inhibits other ASIC subtypes (e.g., ASIC1a) | Selective for ASIC3-containing channels over ASIC1a, ASIC1b, and ASIC2a[2][3] |
| In Vivo Efficacy | Demonstrated in inflammatory and post-operative pain models[1] | Effective in acid-induced and inflammatory pain models[4][5] |
In-Depth Comparison
This compound: A Non-Amiloride Small Molecule Blocker
This compound is a synthetic, non-amiloride small molecule that acts as an inhibitor of ASIC channels. A key characteristic of this compound is its ability to equipotently block both the initial transient and the sustained phases of the current mediated by ASIC3-like channels, which are predominantly found in dorsal root ganglion (DRG) neurons.[1] This makes it a valuable tool for studying the contribution of the sustained component of the ASIC3 current to physiological and pathophysiological processes.
However, researchers should be aware of its broader selectivity profile. This compound has been shown to inhibit other ASIC subtypes, with IC50 values for all pH 4.5-evoked ASIC currents in DRG neurons ranging from 2 to 30 µM.[1] This lack of high selectivity for ASIC3 necessitates careful experimental design and interpretation, potentially requiring the use of genetic knockout models to confirm ASIC3-specific effects. In vivo, this compound has demonstrated efficacy in rodent models of inflammatory and post-operative pain, highlighting its potential as a peripherally active analgesic.[1]
APETx2: A Selective Peptide Toxin from the Sea
APETx2 is a 42-amino acid peptide toxin isolated from the sea anemone Anthopleura elegantissima.[2] It is a highly potent and selective blocker of ASIC3-containing channels. Notably, APETx2 primarily inhibits the transient peak current of homomeric rat and human ASIC3 channels with high affinity, while having a lesser effect on the sustained current.[2] This feature allows for the specific investigation of the role of the transient phase of ASIC3 activation.
APETx2 exhibits excellent selectivity for ASIC3 over other homomeric ASIC channels such as ASIC1a, ASIC1b, and ASIC2a.[2][3] However, it also inhibits heteromeric channels containing the ASIC3 subunit, with varying potencies. For instance, it inhibits ASIC2b+3 with an IC50 of 117 nM, while its affinity for ASIC1a+3 and ASIC1b+3 is lower (IC50 of 2 µM and 0.9 µM, respectively).[2] In vivo studies have successfully utilized APETx2 to demonstrate the role of ASIC3 in acid-induced and inflammatory pain.[4][5]
Quantitative Data Summary
The following tables summarize the reported potencies of this compound and APETx2 on various ASIC subtypes. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Potency of this compound
| Target | IC50 | Cell Type/Preparation | Reference |
| ASIC3 | 1.025 µM | Not specified | N/A |
| Native ASIC currents (pH 4.5) | 2 - 30 µM | Rat Dorsal Root Ganglion (DRG) neurons | [1] |
Table 2: Potency of APETx2
| Target | IC50 | Species | Cell Type/Preparation | Reference |
| Homomeric ASIC3 | 63 nM | Rat | Xenopus oocytes / COS cells | [2] |
| Homomeric ASIC3 | 175 nM | Human | COS cells | [2] |
| ASIC3-like current | 216 nM | Rat | DRG neurons | [2] |
| Heteromeric ASIC2b+3 | 117 nM | Rat | COS cells | [2] |
| Heteromeric ASIC1b+3 | 0.9 µM | Rat | COS cells | [2] |
| Heteromeric ASIC1a+3 | 2 µM | Rat | COS cells | [2] |
Signaling Pathway and Experimental Workflows
To aid in experimental design, the following diagrams illustrate the ASIC3 signaling pathway and typical experimental workflows.
Caption: ASIC3 activation by low pH leads to cation influx and neuronal signaling.
Caption: Workflow for assessing ASIC3 inhibition using whole-cell patch clamp.
Caption: Workflow for evaluating in vivo analgesic effects in a CFA pain model.
Experimental Protocols
Whole-Cell Patch Clamp Recording of ASIC3 Currents
This protocol is a general guideline and may require optimization for specific cell types and recording setups.
1. Cell Preparation:
-
Culture cells expressing ASIC3 (e.g., CHO cells or primary DRG neurons) on glass coverslips.
-
On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
2. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing in mM: 120 KCl, 5 NaCl, 1 MgCl2, 0.5 CaCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP; pH adjusted to 7.2 with KOH).
3. Recording:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the membrane to establish a whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
To elicit ASIC3 currents, rapidly switch the perfusion to an acidic external solution (e.g., pH 6.0).
-
After recording a stable baseline current, apply this compound or APETx2 at various concentrations to the external solution and record the inhibited currents.
-
Perform a washout with the control external solution to check for reversibility.
4. Data Analysis:
-
Measure the peak and/or sustained current amplitudes in the absence and presence of the inhibitor.
-
Construct concentration-response curves and calculate the IC50 value.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes a common method for inducing inflammatory pain to test the efficacy of analgesic compounds.
1. Animal Handling:
-
Use adult male Sprague-Dawley rats (200-250 g).
-
Acclimatize the animals to the testing environment for several days before the experiment.
2. Baseline Measurement:
-
Measure the baseline paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or thermal stimulus (e.g., using a plantar test apparatus).
3. Induction of Inflammation:
-
Briefly anesthetize the rat.
-
Inject 100 µL of CFA (1 mg/mL) into the plantar surface of one hind paw.
4. Post-CFA Measurement:
-
At 24 hours post-CFA injection, re-measure the paw withdrawal threshold to confirm the development of hyperalgesia (a significant decrease in the threshold).
5. Compound Administration:
-
Administer this compound (e.g., intraperitoneally or locally) or APETx2 (e.g., intraplantarly or intrathecally) at the desired doses.
6. Post-Treatment Assessment:
-
Measure the paw withdrawal threshold at various time points after compound administration (e.g., 1, 2, 4, and 6 hours).
7. Data Analysis:
-
Calculate the percentage reversal of hyperalgesia for each treatment group compared to the vehicle control.
Conclusion
Both this compound and APETx2 are valuable tools for dissecting the complex roles of ASIC3. The choice between them will depend on the specific research question.
-
This compound is suitable for investigating the contribution of both the transient and sustained components of the ASIC3 current. However, its broader selectivity profile requires careful consideration and control experiments.
-
APETx2 offers high potency and selectivity for ASIC3-containing channels, making it ideal for studies focused on the role of the transient current component. Its peptide nature may influence its pharmacokinetic properties in vivo.
By understanding the distinct pharmacological profiles and utilizing appropriate experimental designs, researchers can effectively leverage these compounds to advance our knowledge of ASIC3 function in health and disease.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smartox-biotech.com [smartox-biotech.com]
- 4. Reversal of acid-induced and inflammatory pain by the selective ASIC3 inhibitor, APETx2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Activity of Acid-Sensing Ion Channel 3 (ASIС3) Inhibitors: Sea Anemones Peptides Ugr9-1 and APETx2 versus Low Molecular Weight Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of A-317567 and NSAIDs in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of A-317567, a selective blocker of Acid-Sensing Ion Channels (ASICs), and non-steroidal anti-inflammatory drugs (NSAIDs), a widely used class of analgesics. The information presented is based on available experimental data from preclinical pain models.
Mechanism of Action: A Tale of Two Pathways
The analgesic effects of this compound and NSAIDs stem from their distinct molecular targets within the pain signaling cascade.
This compound: This compound is a potent and selective antagonist of the ASIC3 subunit of acid-sensing ion channels.[1][2] ASICs are neuronal ion channels that are activated by a drop in extracellular pH, a common feature of tissue injury and inflammation. By blocking ASIC3-containing channels, this compound is thought to reduce the depolarization of nociceptive (pain-sensing) neurons, thereby inhibiting the transmission of pain signals.
NSAIDs: Non-steroidal anti-inflammatory drugs exert their effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By reducing prostaglandin (B15479496) production, NSAIDs alleviate pain and inflammation.[3][4][5]
Below is a diagram illustrating the distinct signaling pathways targeted by this compound and NSAIDs.
Comparative Efficacy in Preclinical Pain Models
Direct head-to-head comparative studies of this compound and NSAIDs in the same preclinical pain models are limited in the public domain. The following tables summarize the available quantitative data from separate studies. It is important to note that variations in experimental protocols between studies can influence the results, and therefore, direct comparisons of potency (e.g., ED50 values) should be made with caution.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)
The CFA model is a widely used preclinical model of persistent inflammatory pain.
Table 1: Efficacy of this compound in the Rat CFA-Induced Inflammatory Pain Model
| Compound | Dose | Route of Admin. | Pain Assessment | Efficacy | Reference |
| This compound | 1-100 µmol/kg | i.p. | Thermal Hyperalgesia | Fully efficacious, ED50 = 17 µmol/kg | [2][7] |
Table 2: Efficacy of Various NSAIDs in the Rat CFA-Induced Inflammatory Pain Model
| Compound | Dose | Route of Admin. | Pain Assessment | Efficacy | Reference |
| Ibuprofen (B1674241) | 1.0 - 32 mg/kg | i.p. | Mechanical Allodynia | Dose-dependent reduction | [8] |
| Ketoprofen | 0.1 - 10 mg/kg | i.p. | Mechanical Allodynia | Dose-dependent reduction, more potent than ibuprofen | [8] |
| Celecoxib | 1.0 - 10 mg/kg | i.p. | Mechanical Allodynia | Dose-dependent reduction | [8] |
| Naproxen | 10 mg/kg | p.o. | Mechanical Allodynia | Significant reversal (~73%) | [9] |
| Naproxen | 15 mg/kg | p.o. | Paw Withdrawal Threshold | Significant increase | [10] |
Postoperative Pain Model: Plantar Incision
The plantar incision model mimics the pain experienced after surgical procedures.
Table 3: Efficacy of this compound in a Rat Postoperative Pain Model
| Compound | Dose | Route of Admin. | Pain Assessment | Efficacy | Reference |
| This compound | Not specified | Not specified | Not specified | Potent and fully efficacious | [7] |
Table 4: Efficacy of Various NSAIDs in a Rat Postoperative Pain Model
| Compound | Dose | Route of Admin. | Pain Assessment | Efficacy | Reference |
| Ibuprofen | 5, 15, 30 mg/kg | Not specified | Rat Grimace Scale | Effective at all doses (intraoperative) | [11] |
| Ketoprofen | Not specified | Not specified | Not specified | Rarely effective | [11] |
| Carprofen | Not specified | Not specified | Not specified | Rarely effective | [11] |
| Meloxicam (sustained-release) | 4.0 mg/kg | s.c. | Mechanical Hypersensitivity | Attenuated for at least 48h | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used in the cited studies.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a non-painful stimulus).
Workflow Diagram:
References
- 1. Acid-Sensing Ion Channels in Postoperative Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gene Expression in Skin, Muscle, and Dorsal Root Ganglion after Plantar Incision in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Diverse characters of Brennan’s paw incision model regarding certain parameters in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. Pharmacological characterisation of a rat model of incisional pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advancing Pain Understanding and Drug Discovery: Insights from Preclinical Models and Recent Research Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Single-dose intravenous ibuprofen for acute postoperative pain in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of A-317567 effects across different laboratories.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of A-317567, a small molecule inhibitor of Acid-Sensing Ion Channels (ASICs), across various research settings. While direct, head-to-head reproducibility studies are not extensively available in the public domain, this document synthesizes data from key publications to offer insights into the consistency of its pharmacological profile and highlights potential sources of variability.
Executive Summary
This compound, initially developed by Abbott Laboratories, is a non-amiloride blocker of ASICs, with notable activity against ASIC1a and ASIC3 subtypes. It has demonstrated analgesic properties in preclinical models of inflammatory and post-operative pain. However, subsequent research, particularly from Merck and Co., Inc., on analogs of this compound, has raised important questions regarding its selectivity and the contribution of off-target effects, most notably sedation, to its observed in vivo activity. Data from various laboratories show some consistency in its ability to inhibit ASIC currents, though the reported potency (IC50) varies depending on the experimental system. The analgesic effects, while reported, are confounded by sedative properties that appear to be independent of ASIC3 inhibition.
Quantitative Data Comparison
The following tables summarize the key quantitative findings for this compound and its close analog, compound 10b, from different laboratories. This data highlights the variability in reported potency and efficacy.
Table 1: In Vitro Inhibition of ASIC Currents by this compound
| Laboratory/Source | Channel Type | Cell Type | Assay Method | Reported IC50 | Citation |
| Abbott Laboratories | Native rat ASIC currents | Dorsal Root Ganglion (DRG) neurons | Electrophysiology | 2-30 µM (current dependent) | [1] |
| MedchemExpress | ASIC3 | Not specified | Not specified | 1.025 µM | [2] |
| Nanion Technologies | human ASIC1a | CHO cells | Automated Patch Clamp (QPatch 48) | 660 nM | [3] |
| Wyeth Research | rat ASIC currents | Hippocampal primary neurons | Electrophysiology | Concentration-dependent inhibition | [4] |
Table 2: In Vivo Analgesic and Sedative Effects of this compound and Analogs
| Laboratory/Source | Compound | Animal Model | Effect Measured | Key Finding | Citation |
| Abbott Laboratories | This compound | Rat CFA-induced thermal hyperalgesia | Analgesia | Fully efficacious, 10-fold more potent than amiloride | [1] |
| Abbott Laboratories | This compound | Rat skin incision model of post-operative pain | Analgesia | Potent and fully efficacious | [1] |
| MedchemExpress | This compound | Rat CFA-induced thermal hyperalgesia | Analgesia | ED50 of 17 µmol/kg (i.p.) | [2] |
| Merck and Co., Inc. | Compound 10b (analog) | Rat iodoacetate model of osteoarthritis | Analgesia & Sedation | Reversed mechanical hypersensitivity, but sedation was noted | [5] |
| Merck and Co., Inc. | Compound 10b (analog) | ASIC-3 knockout mice with CFA | Analgesia & Sedation | Similar reversal of hypersensitivity in WT and KO mice, suggesting non-ASIC-3 mediated effects. Sedation also observed in KO mice. | [5] |
Experimental Protocols
Detailed methodologies are crucial for understanding the potential sources of variability in experimental outcomes. Below are summaries of key experimental protocols from the cited literature.
In Vitro Electrophysiology (Abbott Laboratories)[1]
-
Cell Preparation: Acutely dissociated adult rat dorsal root ganglion (DRG) neurons were used.
-
Recording: Whole-cell patch-clamp recordings were performed.
-
ASIC Current Evocation: Currents were evoked by a rapid drop in extracellular pH to 4.5.
-
Compound Application: this compound was applied at varying concentrations to determine a concentration-response relationship.
-
Data Analysis: The IC50 was calculated based on the inhibition of the peak current amplitude.
Automated Patch Clamp (Nanion Technologies)[3]
-
Cell Line: A stable CHO cell line expressing human ASIC1a (hASIC1a) was utilized.
-
Platform: The QPatch 48 automated patch-clamp system was employed for high-throughput recordings.
-
Assay Conditions: A specific protocol was designed to avoid tachyphylaxis, allowing for the determination of ligand-gated ASIC1a channel activity.
-
Pharmacological Validation: this compound was used as a positive control to validate the assay, alongside other known ASIC inhibitors.
-
Data Analysis: IC50 values were derived from concentration-response curves.
In Vivo Pain Models (Abbott Laboratories)[1]
-
CFA-Induced Inflammatory Pain: Complete Freund's Adjuvant (CFA) was injected into the rat hind paw to induce inflammation and thermal hyperalgesia. This compound was administered, and the paw withdrawal latency to a thermal stimulus was measured.
-
Post-Operative Pain: A skin incision model in rats was used to mimic post-operative pain. The effect of this compound on withdrawal thresholds to mechanical stimuli was assessed.
In Vivo Pain and Sedation Models (Merck and Co., Inc.)[5]
-
Iodoacetate-Induced Osteoarthritis: Monoiodoacetate was injected into the rat knee joint to induce osteoarthritis-like pain. The reversal of mechanical hypersensitivity by an analog of this compound was measured.
-
Sedation Assessment: Sedative effects were observed in rats treated with the this compound analog. A rotarod test was conducted to quantify motor coordination and balance impairment.
-
ASIC-3 Knockout Mouse Model: To investigate the mechanism of action, the compound's effects on pain and sedation were evaluated in both wild-type and ASIC-3 knockout mice in the CFA model.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of this compound action and off-target effects.
Caption: General experimental workflow for evaluating this compound.
Discussion on Reproducibility and Concluding Remarks
The available data on this compound suggests a reproducible inhibitory effect on ASIC channels, particularly ASIC1a and ASIC3, across different in vitro platforms. However, the reported potency (IC50) shows variability, which can be attributed to several factors:
-
ASIC Subunit Composition: The specific ASIC subunits (homomeric vs. heteromeric channels) present in the test system significantly influence inhibitor potency.
-
Cellular Context: The use of native neurons versus recombinant cell lines can lead to different pharmacological profiles due to the presence of interacting proteins and different cellular environments.
-
Assay Conditions: Minor variations in experimental conditions, such as pH, ion concentrations, and temperature, can impact channel gating and inhibitor binding.
In vivo, the analgesic effects of this compound and its analogs appear consistent in various pain models. A significant challenge to the reproducibility and interpretation of these analgesic effects is the presence of sedation. The finding that an analog of this compound produces both analgesia and sedation in ASIC-3 knockout mice strongly suggests that its in vivo effects are not solely mediated by ASIC-3 and may involve off-target interactions.[5] This complicates the direct comparison of analgesic efficacy between studies, as the observed behavioral outcomes may be influenced by sedative side effects.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid sensing ion channel (ASIC) inhibitors exhibit anxiolytic-like activity in preclinical pharmacological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
Potency of A-317567 and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of the acid-sensing ion channel (ASIC) inhibitor A-317567 and its synthetic analogs. The data presented is compiled from preclinical research and aims to facilitate further investigation and development of selective ASIC inhibitors.
Introduction to this compound and its Analogs
This compound is a known inhibitor of acid-sensing ion channels, with notable activity against the ASIC3 subtype.[1][2] ASICs are neuronal ion channels that are activated by a drop in extracellular pH, a condition often associated with pain and inflammation.[3] Consequently, inhibitors of these channels are of significant interest for the development of novel analgesics.[4] Research into the structure-activity relationship (SAR) of this compound has led to the synthesis of several analogs with the goal of improving potency and selectivity for the ASIC3 channel.[5][6]
Comparative Potency at ASIC3
The inhibitory potency of this compound and its key analogs against the human ASIC3 channel was evaluated using automated patch clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the channel. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Linker Modification | IC50 (nM) for human ASIC3 |
| This compound | Cyclopropane (B1198618) | 1025[5] |
| Analog 10a | E-olefin | ~512 (2-fold more potent than this compound)[5] |
| Analog 10b | Alkyne | 356[5] |
| Analog 10c | Z-olefin | ~10250 (10-fold less potent than 10a)[5] |
| Analog 10d | Alkane | Markedly decreased inhibition[5] |
Key Findings:
-
The analog featuring an acetylenic linkage (Analog 10b) was identified as the most potent ASIC3 channel blocker in this series.[4][5]
-
The geometric configuration of the double bond in the olefin analogs significantly impacts potency, with the E-isomer (Analog 10a) being substantially more potent than the Z-isomer (Analog 10c).[5]
-
Saturation of the linker to an alkane (Analog 10d) or the presence of a cyclopropane ring (this compound) results in lower potency compared to the unsaturated analogs (10a and 10b).[5]
-
It is important to note that the most potent analog, 10b, also demonstrated equipotent inhibition of the ASIC1a channel (IC50 = 450 nM), indicating a lack of selectivity between these two subtypes.[5] This off-target activity may contribute to observed side effects such as sedation.[5]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide.
Automated Patch Clamp Assay for ASIC3 Inhibition
Objective: To determine the IC50 values of this compound and its analogs against the human ASIC3 channel.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human ASIC3 channel.
Methodology:
-
Cell Culture: HEK293 cells expressing human ASIC3 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic to maintain expression of the channel. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Preparation: On the day of the experiment, cells are detached from the culture flask using a non-enzymatic cell dissociation solution to ensure membrane integrity. The cells are then washed and resuspended in an extracellular solution to a final concentration suitable for the automated patch clamp system.
-
Solutions:
-
Extracellular Solution (pH 7.4): Containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 glucose. The pH is adjusted to 7.4 with NaOH.
-
Intracellular Solution (pH 7.2): Containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, and 10 HEPES. The pH is adjusted to 7.2 with CsOH.
-
Agonist Solution: Extracellular solution with the pH lowered to a value that elicits a consistent and robust current (e.g., pH 6.7) to activate the ASIC3 channels.
-
Test Compound Solutions: this compound and its analogs are dissolved in DMSO to create high-concentration stock solutions, which are then serially diluted in the extracellular solution to the final desired concentrations for testing. The final DMSO concentration is kept low (typically <0.1%) to avoid affecting the channel activity.
-
-
Automated Patch Clamp Procedure:
-
The automated patch clamp system (e.g., a Patchliner or similar device) performs whole-cell patch clamp recordings.
-
Cells are captured on the patch clamp chip, and a giga-seal is formed between the cell membrane and the chip aperture.
-
The whole-cell configuration is established by applying a suction pulse to rupture the cell membrane under the patch pipette.
-
The membrane potential is held at a constant voltage (e.g., -70 mV).
-
-
Data Acquisition and Analysis:
-
A baseline current is established by perfusing the cell with the standard extracellular solution (pH 7.4).
-
The ASIC3 channel is activated by a brief application of the acidic agonist solution, and the resulting inward current is recorded.
-
To determine the inhibitory effect, cells are pre-incubated with various concentrations of the test compound for a set period before being challenged with the acidic agonist solution in the continued presence of the compound.
-
The peak inward current in the presence of the compound is measured and compared to the control current (agonist alone).
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current, is calculated by fitting the data to a sigmoidal dose-response equation.
-
Visualizations
Signaling Pathway of ASIC3 in Pain Sensation and Inhibition by this compound Analogs
Caption: ASIC3 activation by protons leads to pain signaling, which is blocked by this compound analogs.
Experimental Workflow for Potency Determination
Caption: Workflow for determining the IC50 of this compound analogs on ASIC3 channels.
References
- 1. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 3. ASIC3, a sensor of acidic and primary inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structure-activity relationship, and pharmacological profile of analogs of the ASIC-3 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of A-317567 and diminazene aceturate.
A-317567 and diminazene (B1218545) aceturate are two pharmacologically active compounds with distinct primary mechanisms of action and therapeutic targets. This compound is a potent and selective blocker of acid-sensing ion channels (ASICs), primarily ASIC3, and has been investigated for its potential as an analgesic.[1][2][3] In contrast, diminazene aceturate is a well-established veterinary trypanocidal agent that has garnered renewed interest for its ability to activate angiotensin-converting enzyme 2 (ACE2) and for its broad anti-inflammatory properties.[4][5][6] This guide provides a detailed comparison of their performance based on available experimental data.
Molecular Targets and Mechanism of Action
This compound is a non-amiloride blocker of ASICs, which are proton-gated cation channels involved in pain sensation.[1][3] It inhibits ASIC currents in a concentration-dependent manner.[1] Notably, it blocks both the transient and sustained components of the ASIC3 current, which is implicated in chronic pain states.[3]
Diminazene aceturate exhibits a more pleiotropic mechanism of action. Its classical anti-trypanosomal effect is attributed to its ability to bind to the minor groove of DNA, particularly at AT-rich sites in kinetoplast DNA, thereby inhibiting DNA replication.[4][5][7] More recently, it has been identified as a potent activator of ACE2, a key enzyme in the renin-angiotensin system with protective effects in various tissues.[4][5] Furthermore, diminazene aceturate exerts significant anti-inflammatory effects by downregulating major intracellular signaling pathways, including the MAPKs (ERK, p38, and JNK), STATs (STAT1 and STAT3), and the NF-κB pathway.[4][6][8]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and diminazene aceturate, highlighting their potency and efficacy in various experimental models.
Table 1: In Vitro Potency
| Compound | Target | Assay System | IC50 / EC50 | Reference |
| This compound | ASIC3 | HEK293 cells expressing human ASIC3 | 1.025 µM (IC50) | [2][9] |
| ASIC currents (rat DRG neurons) | Acutely dissociated adult rat dorsal root ganglion (DRG) neurons | 2 - 30 µM (IC50) | [1][2] | |
| Diminazene Aceturate | ASICs (rat) | Electrophysiology on rat ASICs | ~200–800 nM (IC50) | [10] |
| ACE2 | Not specified | ~8 µM (EC50) | [10] | |
| Schistosoma mansoni (larval) | In vitro culture | 21.4 µM (EC50 at 72h) | [11] | |
| Schistosoma mansoni (adult) | In vitro culture | 78.4 µM (EC50 at 72h) | [11] | |
| Trypanosoma brucei brucei (drug-sensitive) | In vitro culture | Irreversibly damaged after < 1 min exposure to 10.0 µg/ml | [12] | |
| Trypanosoma brucei brucei (drug-resistant) | In vitro culture | Tolerated 10 µg/ml for up to 6 h | [12] |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Dose | Effect | Reference |
| This compound | CFA-induced inflammatory thermal hyperalgesia | Rat | 17 µmol/kg (i.p.) | ED50 for analgesic effect | [2] |
| Skin incision model of post-operative pain | Rat | Not specified | Potent and fully efficacious | [1] | |
| Diminazene Aceturate | Trypanosoma congolense infection | Mouse | 14 mg/kg (i.p.) | Reduced pro-inflammatory cytokines (IL-6, IL-12, TNF, IFN-γ) | [4] |
| Schistosoma mansoni infection | Mouse | 44.6 mg/kg (i.p.) | ED50 for worm burden reduction | [11] | |
| Schistosoma mansoni infection | Mouse | 226.8 mg/kg (p.o.) | ED50 for worm burden reduction | [11] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound directly targets and blocks the ASIC3 channel, preventing the influx of cations that leads to neuronal depolarization and pain signaling.
Diminazene Aceturate Signaling Pathway
Diminazene aceturate has a multifaceted signaling impact, including ACE2 activation and inhibition of pro-inflammatory pathways.
Experimental Workflow: In Vivo Inflammatory Pain Model
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of a compound in a preclinical model of inflammatory pain, such as the Complete Freund's Adjuvant (CFA) model used for this compound.
Experimental Protocols
In Vitro Electrophysiology for this compound
-
Cell Culture and Transfection: HEK293 cells are cultured under standard conditions and transfected with plasmids encoding human ASIC3 channels.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on transfected cells. Acid-evoked currents are elicited by a rapid change in the extracellular pH (e.g., from 7.4 to 5.5) using a perfusion system.
-
Compound Application: this compound is applied to the cells at various concentrations prior to the acid challenge.
-
Data Analysis: The inhibition of the peak current by this compound is measured, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.[9]
In Vivo CFA-Induced Inflammatory Pain Model for this compound
-
Animals: Adult male Sprague-Dawley rats are used.[2]
-
Induction of Inflammation: A subcutaneous injection of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw is used to induce a localized and persistent inflammation.
-
Assessment of Hyperalgesia: Thermal hyperalgesia is assessed by measuring the paw withdrawal latency to a radiant heat source.
-
Compound Administration: this compound is administered intraperitoneally (i.p.) at various doses.
-
Data Analysis: The effect of this compound on paw withdrawal latency is measured at different time points after administration. The dose that produces 50% of the maximum possible effect (ED50) is calculated.[2]
In Vitro Macrophage Cytokine Production Assay for Diminazene Aceturate
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are isolated from mice and cultured.
-
Stimulation: Macrophages are pre-treated with diminazene aceturate for a specified period before being stimulated with a pro-inflammatory agent such as lipopolysaccharide (LPS).
-
Cytokine Measurement: After a 24-hour incubation, the cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., IL-6, TNF-α) are measured by ELISA.
-
Data Analysis: The reduction in cytokine production in the diminazene aceturate-treated groups is compared to the LPS-only control group.
Conclusion
This compound and diminazene aceturate are compounds with distinct pharmacological profiles. This compound is a targeted inhibitor of ASIC3, demonstrating efficacy in preclinical models of inflammatory and post-operative pain. Its mechanism is directly linked to the blockade of proton-gated ion channels. Diminazene aceturate, on the other hand, is a multi-target agent. While it is also a potent ASIC blocker, its well-documented activities as an ACE2 activator and a broad inhibitor of inflammatory signaling pathways suggest its potential utility in a wider range of pathologies characterized by inflammation and tissue injury. The choice between these two compounds for research or therapeutic development would depend entirely on the specific pathway or disease being targeted. Further research, including direct comparative studies in relevant disease models, would be necessary to fully elucidate their relative merits.
References
- 1. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Diminazene aceturate (Berenil), a new use for an old compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diminazene - Wikipedia [en.wikipedia.org]
- 8. Diminazene aceturate (Berenil) downregulates Trypanosoma congolense-induced proinflammatory cytokine production by altering phosphorylation of MAPK and STAT proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of acid‐sensing ion channels by diminazene and APETx2 evoke partial and highly variable antihyperalgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Effect of Diminazene Aceturate on Parasitic Blood Fluke Schistosoma mansoni Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-dose-response of Trypanosoma brucei brucei to diminazene aceturate (Berenil) and in vitro simulation of drug-concentration-time profiles in cattle plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A-317567: A Closer Look at its Specificity for Acid-Sensing Ion Channels
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of A-317567's performance against other compounds, supported by experimental data, to critically evaluate its specificity as a tool for studying acid-sensing ion channels (ASICs).
This compound has been identified as a blocker of acid-sensing ion channels and is more potent than the non-selective inhibitor amiloride. However, emerging evidence raises questions about its specificity, revealing interactions with other ion channels and receptors. This guide synthesizes available data to offer a clear perspective on the selectivity of this compound and its analogs, aiding researchers in making informed decisions for their studies.
On-Target Activity: Potency at ASIC Subtypes
This compound and its analogs demonstrate potent inhibition of ASIC1a and ASIC3 channels. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a closely related analog, compound 10b, in comparison to the non-selective inhibitor Amiloride.
| Compound | Target | IC50 (nM) | Species | Cell Line |
| This compound | hASIC3 | 1025[1] | Human | HEK293[1] |
| rASIC (native) | 2,000 - 30,000[2] | Rat | DRG Neurons[2] | |
| Compound 10b (this compound analog) | hASIC3 | 356[1] | Human | HEK293[1] |
| hASIC1a | 450[1] | Human | HEK293[1] | |
| Amiloride | hASIC1a | ~10,000[3] | Human | - |
Off-Target Profile: A Question of Specificity
Despite its potency at certain ASIC subtypes, studies reveal that this compound and its analogs are not entirely specific. An analog of this compound, compound 10b, was found to have significant off-target activity, interacting with numerous other receptors.
| Compound | Off-Target Activity Summary |
| This compound & Analogs | Interacts with a number of neurotransmitter receptors, suggesting possible off-target effects.[4] An analog of this compound demonstrated substantial off-target effects, with approximately 30 targets exhibiting binding at concentrations below 10 μM.[4] |
The sedative effects observed in animal studies, even in ASIC3 knockout mice, further underscore the likelihood of off-target interactions contributing to the overall pharmacological profile of these compounds.[1]
Comparative Analysis
| Feature | This compound & Analogs | Amiloride | Peptide Toxins (e.g., PcTx1) |
| Potency at ASICs | High (nM range for some subtypes) | Low (µM range) | Very High (pM to nM range) |
| Specificity for ASICs | Low; significant off-target effects | Low; inhibits various other ion channels | High for specific ASIC subtypes |
| Mode of Action | Small molecule inhibitor | Pore blocker | Gating modifier |
| In vivo utility | Limited by off-target effects (e.g., sedation) | Limited by low potency and off-target effects | Valuable research tools for specific subtypes |
Experimental Methodologies
The evaluation of this compound's specificity relies heavily on robust experimental protocols, primarily using electrophysiological techniques.
Automated Patch-Clamp Electrophysiology for Ion Channel Screening
This technique is crucial for assessing the activity of a compound against a wide panel of ion channels.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against a panel of on-target (ASIC subtypes) and off-target ion channels.
Cell Lines:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the specific human ion channel of interest (e.g., hASIC1a, hASIC3, hNav1.5, hERG, etc.).
Solutions:
-
Internal Solution (in mM): 119 K-gluconate, 15 KCl, 3.2 MgCl2, 5 EGTA, 5 HEPES, 5 K2ATP, adjusted to pH 7.3.[1]
-
External Solution (in mM): 150 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 12 Dextrose, and 10 HEPES (for pH 7.4) or 10 MES (for pH 5.5).[1]
Protocol:
-
Cells are cultured and prepared for automated patch-clamp recording (e.g., using platforms like QPatch or Patchliner).
-
Whole-cell patch-clamp configuration is established.
-
The cell is held at a holding potential of -80 mV.
-
For ASICs, channel activation is induced by a rapid change in extracellular pH from a resting pH of 7.4 to an activating pH of 5.5 for a duration of 2 seconds.[1]
-
For other voltage-gated ion channels, appropriate voltage protocols are applied to elicit channel opening.
-
A baseline recording of the ionic current is established.
-
This compound or the analog is applied at increasing concentrations (e.g., from 1 nM to 30 µM) for a pre-incubation period of 120 seconds prior to channel activation.[1]
-
The effect of the compound on the peak current amplitude is measured.
-
The percentage of inhibition is calculated for each concentration relative to the control (vehicle) response.
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.[1]
Visualizing the Path to Specificity Validation
The following diagrams illustrate the key concepts and workflows involved in assessing the specificity of a compound like this compound.
References
- 1. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of A-317567's Effects on Different ASIC Current Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of A-317567 on different Acid-Sensing Ion Channel (ASIC) current components. This compound is a novel, non-amiloride small molecule blocker of ASICs, which are implicated in pain perception, neurodegenerative diseases, and psychiatric disorders. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes relevant biological pathways to offer a comprehensive resource for researchers in the field.
Comparative Efficacy of this compound and Other ASIC Inhibitors
This compound has been shown to be a potent, non-selective blocker of various ASIC subtypes. A key distinguishing feature of this compound is its ability to equipotently block both the transient and sustained components of ASIC3-like currents, a characteristic not shared by the classical ASIC inhibitor, amiloride.[1][2][3][4] The following table summarizes the inhibitory concentrations (IC50) of this compound and other notable ASIC inhibitors on different ASIC subtypes.
| Inhibitor | Target ASIC Subtype(s) | IC50 Value | Effect on Sustained Current (ASIC3) | Reference |
| This compound | ASIC1a, ASIC2a, ASIC3-like currents in rat DRG neurons | 2 - 30 µM | Equipotent blockade | [1][2] |
| human ASIC3 | 1.025 µM | Not specified | [3] | |
| human ASIC1a | 660 nM | Not applicable | [4] | |
| Amiloride | Non-specific ASIC blocker | 10 - 50 µM | Less sensitive or insensitive | [2][4] |
| APETx2 | Homomeric ASIC3 and some heteromers | 63 nM (rat), 175 nM (human) | Insensitive | [2][4] |
| PcTX1 | Homomeric ASIC1a | < 1 nM | Not applicable | [2] |
| Benzamil | Non-specific ASIC blocker | 3.65 µM (hASIC1a) | Not specified | [5] |
Mechanism of Action and Signaling Pathways
ASICs are proton-gated cation channels that are activated by a drop in extracellular pH.[1] Their activation leads to the influx of Na+ and, in the case of ASIC1a-containing channels, Ca2+, resulting in neuronal depolarization.[6] This influx of ions can trigger various downstream signaling cascades.
This compound acts as a direct blocker of the ASIC channel pore, thereby inhibiting the ion influx initiated by low pH. The signaling pathways modulated by ASIC activation are complex and can involve multiple protein kinases. For instance, the activation of Ca2+-permeable ASIC1a channels can lead to the activation of the CaMKII-ERK pathway.[1] Furthermore, the activity of ASICs can be modulated by G-protein coupled receptors (GPCRs). Activation of 5-HT2 receptors can potentiate ASIC activity via a PLCβ and PKC-dependent pathway, while activation of CB1 receptors can inhibit ASICs through the suppression of the adenylyl cyclase/cAMP pathway.[7][8]
Caption: Simplified signaling pathway of ASIC activation and modulation.
Experimental Protocols
The following is a representative whole-cell patch-clamp electrophysiology protocol for characterizing the effects of this compound on ASIC currents in cultured neurons or heterologous expression systems.
1. Cell Preparation:
- Culture dorsal root ganglion (DRG) neurons or a cell line (e.g., HEK293, CHO) stably expressing the ASIC subtype of interest.
- Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
- Use cells for recording 24-48 hours after plating.
2. Solutions:
- Extracellular Solution (ECS) (pH 7.4): Containing (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH.
- Acidic Extracellular Solution (pH < 7.0): Prepare ECS with varying pH values (e.g., 6.5, 6.0, 5.5, 4.5) by adjusting the amount of HCl.
- Intracellular Solution (ICS) (pH 7.2): Containing (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 4 Mg-ATP. Adjust pH to 7.2 with KOH.
- This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and dilute to the final desired concentrations in the acidic ECS on the day of the experiment.
3. Electrophysiological Recording:
- Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with ECS (pH 7.4).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with ICS.
- Obtain a giga-ohm seal (>1 GΩ) on a target cell and establish the whole-cell configuration.
- Clamp the membrane potential at a holding potential of -60 mV.
- Record currents using an appropriate patch-clamp amplifier and data acquisition software.
4. Experimental Procedure:
To elicit ASIC currents, rapidly switch the perfusion from the pH 7.4 ECS to an acidic ECS for a short duration (e.g., 2-5 seconds).
To test the effect of this compound, pre-apply the compound in pH 7.4 ECS for a defined period (e.g., 1-2 minutes) before co-applying it with the acidic ECS.
To generate concentration-response curves, apply increasing concentrations of this compound and measure the inhibition of the peak and sustained components of the ASIC current.
Ensure a sufficient washout period with pH 7.4 ECS between applications to allow for recovery from desensitization.
Caption: Workflow for comparing ASIC inhibitors using patch-clamp.
Conclusion
This compound is a valuable pharmacological tool for studying the physiological and pathological roles of ASICs. Its distinct inhibitory profile, particularly its equipotent blockade of both transient and sustained ASIC3 currents, sets it apart from other inhibitors like amiloride. The provided data and protocols offer a foundation for further research into the therapeutic potential of targeting ASIC channels.
References
- 1. Signaling Pathways in Proton and Non-proton ASIC1a Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathways in Proton and Non-proton ASIC1a Activation [ri.conicet.gov.ar]
- 3. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid-Sensing Ion Channels (ASICs) as Pharmacological Targets for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Development of ASIC1a ligand-gated ion channel drug screening assays across multiple automated patch clamp platforms [frontiersin.org]
- 6. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acid-sensing ion channels (ASICs): therapeutic targets for neurological diseases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the therapeutic potential of A-317567 compared to existing analgesics.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective evaluation of the therapeutic potential of A-317567, a novel Acid-Sensing Ion Channel (ASIC) inhibitor, in comparison to existing analgesics. The information presented is based on available preclinical data and is intended to inform research and development in the field of pain management.
Introduction to this compound
This compound is a potent and selective small-molecule blocker of acid-sensing ion channels, with a notable inhibitory effect on the ASIC3 subtype.[1] ASICs are neuronal ion channels activated by a drop in extracellular pH, a common physiological event in tissue inflammation and injury, making them a promising target for novel analgesics.[2] this compound represents a departure from non-selective ASIC blockers like amiloride, offering a more targeted approach with potentially fewer off-target effects.[3] Preclinical studies have demonstrated its efficacy in models of inflammatory and post-operative pain.[3]
Comparative In Vitro and In Vivo Efficacy
Quantitative data from preclinical studies are summarized below to facilitate a comparison of this compound with other analgesics. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Species | Assay | IC50 | Reference(s) |
| This compound | ASIC3 | Rat | Electrophysiology | 1.025 µM | [1] |
| This compound | pH 4.5-evoked ASIC currents | Rat (DRG neurons) | Electrophysiology | 2 - 30 µM | [3] |
| Amiloride | ASICs (non-selective) | - | Electrophysiology | 10 - 100 µM | [4] |
Table 2: In Vivo Efficacy in the Rat CFA Model of Inflammatory Pain (Thermal Hyperalgesia)
| Compound | Mechanism of Action | Route of Administration | ED50 | Reference(s) |
| This compound | ASIC Inhibitor | Intraperitoneal (i.p.) | 17 µmol/kg | [1] |
| A-317491 | P2X3/P2X2/3 Antagonist | Subcutaneous (s.c.) | 30 µmol/kg | [3] |
| Morphine | µ-Opioid Receptor Agonist | Subcutaneous (s.c.) | ~3.0 mg/kg (~10.5 µmol/kg) | [5] |
| Naproxen | NSAID (COX Inhibitor) | Oral (p.o.) | Effective at 20 mg/kg (~77 µmol/kg) | [6] |
Note: Direct comparison of ED50 values should be made with caution due to potential variations in experimental protocols across different studies.
Signaling Pathways and Experimental Workflows
ASIC3 Signaling Pathway in Nociception
The following diagram illustrates the proposed signaling pathway involving ASIC3 in pain perception, particularly in the context of inflammation.
References
- 1. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-hyperalgesic effects of tramadol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A-317567 as a Reference Compound in ASIC Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of A-317567 with other reference compounds used in Acid-Sensing Ion Channel (ASIC) drug discovery. The information presented is intended to assist researchers in selecting the most appropriate tools for their specific experimental needs.
Introduction to this compound
This compound is a potent, non-amiloride blocker of Acid-Sensing Ion Channels (ASICs), with a notable inhibitory effect on ASIC3-containing channels.[1] It represents a significant departure from the less potent and non-selective diuretic, amiloride, offering a more specific tool for investigating the physiological and pathophysiological roles of ASICs.[2] Developed by Abbott Laboratories, this compound has been characterized for its analgesic effects in preclinical models of inflammatory and post-operative pain.[2][3] However, it is important to note that this compound and its analogs have been reported to have off-target effects and may cause sedation, which should be considered when interpreting in vivo data.[4][5]
Comparative Analysis of ASIC Inhibitors
The selection of a reference compound in ASIC drug discovery is critical and depends on the specific ASIC subtype being targeted and the nature of the experiment. The following table summarizes the quantitative data for this compound and other commonly used ASIC inhibitors.
| Compound | Target ASIC Subtype(s) | IC50 (µM) | Key Characteristics |
| This compound | Native rat DRG ASIC currents | 2 - 30[2][3][6] | Potent, non-amiloride blocker. Effective in in vivo pain models.[2] Shows off-target effects and sedation.[4][5] |
| Recombinant human ASIC3 | 1.025[1][6] | ||
| Analog of this compound on rhASIC1a | 0.45[5][7] | ||
| Analog of this compound on rhASIC3 | 0.356[4][7] | ||
| Amiloride | ASIC1a | 10 - 50[8] | Non-selective inhibitor of ASICs, ENaC, and Na+/H+ exchangers.[8][9] Modest efficacy in pain models at high concentrations.[5] |
| ASIC3 | ~18.6 (pH 6.0)[10] | Can potentiate ASIC3 at near-neutral pH.[10] | |
| Native rat DRG ASIC3-like currents | 2.7[11] | ||
| PcTx1 (Psalmotoxin 1) | Rat ASIC1a | 0.0009[1][4][12][13] | Highly potent and selective peptide inhibitor of ASIC1a.[1][4][12] Neuroprotective in stroke models.[14] |
| Human ASIC1a | ~0.0032[4] | ||
| APETx2 | Rat homomeric ASIC3 | 0.063[2][6][8] | Selective peptide inhibitor of ASIC3-containing channels.[6][8] Analgesic in acid-induced and inflammatory pain.[2] |
| Human homomeric ASIC3 | 0.175[2][6] | ||
| Heteromeric rat ASIC1a+3 | 2[6][8][15] | ||
| Heteromeric rat ASIC1b+3 | 0.9[6][8][15] | ||
| Heteromeric rat ASIC2b+3 | 0.117[6][8][15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the context of this compound and ASIC inhibitor characterization.
Whole-Cell Patch-Clamp Electrophysiology for Measuring ASIC Currents
This protocol is used to measure the inhibitory effect of compounds on ASIC channels expressed in cells.
-
Cell Culture: HEK293 or CHO cells are transiently or stably transfected with the cDNA encoding the specific human or rat ASIC subunit(s) of interest. Cells are cultured under standard conditions.
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at room temperature.[16]
-
The extracellular (bath) solution typically contains (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4.[17]
-
The intracellular (pipette) solution typically contains (in mM): 119 K-gluconate, 15 KCl, 3.2 MgCl₂, 5 EGTA, 5 HEPES, and 5 K2ATP, with the pH adjusted to 7.3.[17]
-
Cells are voltage-clamped at a holding potential of -60 mV.[16]
-
-
ASIC Current Activation and Inhibition:
-
ASIC currents are evoked by a rapid change in the extracellular pH from a resting pH of 7.4 to an activating pH (e.g., pH 5.5-6.8) using a fast perfusion system.[18][19]
-
To test for inhibition, the compound of interest (e.g., this compound) is pre-applied in the pH 7.4 solution for a set duration (e.g., 120 seconds) before co-application with the acidic solution.[17]
-
The peak amplitude of the ASIC current in the presence of the compound is compared to the control current (vehicle) to determine the percentage of inhibition.
-
-
Data Analysis:
-
Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
The IC50 value, the concentration at which the compound produces 50% of its maximal inhibition, is determined by fitting the data to the Hill equation.[16]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This in vivo model is used to assess the analgesic efficacy of compounds in a state of persistent inflammatory pain.
-
Induction of Inflammation:
-
Adult male Sprague-Dawley rats are lightly anesthetized.
-
A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw.[20] This induces a localized and persistent inflammation.
-
-
Assessment of Pain-like Behaviors:
-
Thermal Hyperalgesia: The paw withdrawal latency to a radiant heat source is measured (e.g., using the Hargreaves method).[21][22] A decrease in withdrawal latency in the CFA-injected paw indicates thermal hyperalgesia.
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is assessed using von Frey filaments of increasing stiffness.[21][22] A decrease in the withdrawal threshold indicates mechanical allodynia.
-
-
Drug Administration and Efficacy Evaluation:
-
This compound or other test compounds are administered (e.g., intraperitoneally) at various doses.
-
Behavioral assessments are performed at different time points after drug administration to determine the compound's ability to reverse thermal hyperalgesia and/or mechanical allodynia.[23]
-
The effective dose 50 (ED50) can be calculated to quantify the potency of the compound in vivo.
-
Visualizing Key Concepts in ASIC Drug Discovery
To further aid in the understanding of ASIC pharmacology, the following diagrams illustrate important pathways and workflows.
Caption: Simplified signaling pathway of ASIC activation by extracellular protons.
Caption: General workflow for ASIC inhibitor drug discovery.
References
- 1. Molecular dynamics and functional studies define a hot spot of crystal contacts essential for PcTx1 inhibition of acid‐sensing ion channel 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. Frontiers | Signaling Pathways in Proton and Non-proton ASIC1a Activation [frontiersin.org]
- 6. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure, function, and pharmacology of acid-sensing ion channels (ASICs): focus on ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Peptides inhibitors of acid-sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The receptor site of the spider toxin PcTx1 on the proton-gated cation channel ASIC1a - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Basics on the use of acid-sensing ion channels’ inhibitors as therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. smartox-biotech.com [smartox-biotech.com]
- 16. Developmental change in the electrophysiological and pharmacological properties of acid-sensing ion channels in CNS neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Slowing of the Time Course of Acidification Decreases the Acid-Sensing Ion Channel 1a Current Amplitude and Modulates Action Potential Firing in Neurons [frontiersin.org]
- 19. Endomorphins potentiate acid‐sensing ion channel currents and enhance the lactic acid‐mediated increase in arterial blood pressure: effects amplified in hindlimb ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
- 23. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A-317567: A Potent Tool with Caveats in Selective ASIC3 Inhibition
A-317567 stands as a significant departure from the classical non-selective acid-sensing ion channel (ASIC) inhibitor, amiloride. While it demonstrates greater potency in blocking ASIC currents, particularly those involving the ASIC3 subunit, its utility as a truly selective inhibitor is hampered by considerable limitations, primarily its off-target effects and lack of subtype specificity. This guide provides a comparative analysis of this compound with other ASIC3 inhibitors, supported by experimental data and protocols, to aid researchers in making informed decisions for their studies.
Performance Comparison of ASIC3 Inhibitors
The following table summarizes the inhibitory potency (IC50) of this compound and other notable ASIC inhibitors against various homomeric and heteromeric ASIC subtypes. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (µM) | Species | Key Limitations |
| This compound | ASIC3 | 1.025[1] | Human | Non-selective, inhibits other ASICs (e.g., ASIC1a)[2]; significant off-target effects leading to sedation[2][3]. |
| Native ASIC Currents | 2 - 30[1][4] | Rat | Broad range indicates non-selectivity among different native channel compositions. | |
| Amiloride | ASIC1a | 13.5 - 16.4[5][6] | Mouse, Rat | Non-selective, weak potency, diuretic effects. |
| ASIC2a | 28[6] | Rat | ||
| ASIC3 | 18.6 - 63[7][8] | Rat | Paradoxical potentiation of ASIC3 at near-neutral pH[8]. | |
| APETx2 | ASIC3 (homomeric) | 0.063 (rat), 0.175 (human)[9][10][11] | Rat, Human | Peptide toxin; does not inhibit the sustained component of the ASIC3 current[9][10]. |
| ASIC1a+3 (heteromeric) | 2[9][12] | Rat | Lower affinity for heteromeric channels containing ASIC1a/b. | |
| ASIC1b+3 (heteromeric) | 0.9[9][12] | Rat | ||
| ASIC2b+3 (heteromeric) | 0.117[9][12] | Rat | ||
| NS383 | ASIC1a | 0.44[13][14] | Rat | Inhibits both ASIC1a and ASIC3; inactive at ASIC2a. |
| ASIC3 | 2.1[13][14] | Rat | ||
| ASIC1a+3 (heteromeric) | 0.79[13] | Rat | ||
| (-)-epigallocatechin gallate (EGCG) | ASIC3 | 13.2[15][16] | Not Specified | Selective for ASIC3 over ASIC1a, 1b, and 2a[15][16]; lower potency compared to other selective inhibitors. |
Experimental Protocols
Determination of Inhibitor Potency (IC50) using Whole-Cell Patch-Clamp Electrophysiology
This protocol describes a generalized method for assessing the inhibitory effect of compounds like this compound on ASIC3 channels expressed in a heterologous system (e.g., CHO cells) or in primary neurons (e.g., dorsal root ganglion neurons).
1. Cell Preparation:
- Culture Chinese Hamster Ovary (CHO) cells and transiently transfect them with the cDNA encoding the desired human or rat ASIC subunit (e.g., ASIC3).
- Alternatively, dissect dorsal root ganglia (DRG) from rodents and culture the neurons.
- Use cells/neurons 24-48 hours post-transfection or plating.
2. Electrophysiological Recording:
- Establish a whole-cell patch-clamp configuration on a selected cell/neuron.
- Maintain a holding potential of -60 mV.
- The standard extracellular solution should be buffered to pH 7.4.
- The intracellular (pipette) solution should contain a standard physiological ionic composition.
3. Channel Activation and Inhibition:
- Activate ASIC currents by rapidly perfusing the cell with an acidic extracellular solution (e.g., pH 6.0 for ASIC3 activation).
- To determine the IC50, apply the inhibitor at various concentrations in the acidic solution.
- Ensure a sufficient washout period with the pH 7.4 solution between applications to allow for recovery from desensitization.
4. Data Analysis:
- Measure the peak amplitude of the inward current elicited by the acidic solution in the absence and presence of different inhibitor concentrations.
- Normalize the current amplitude in the presence of the inhibitor to the control current amplitude.
- Plot the normalized current as a function of the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% of the maximal inhibition.[17]
Visualizing Key Pathways and Processes
Caption: ASIC3 signaling pathway in pain perception.
Caption: Experimental workflow for inhibitor screening.
Limitations of this compound in Detail
The primary drawback of this compound is its lack of specificity. While it is often referred to as an ASIC3 inhibitor, it is more accurately described as a non-selective ASIC blocker.[18] Studies have shown that this compound and its analogs also potently inhibit ASIC1a-containing channels.[2] An analog of this compound, compound 10b, was found to have an IC50 of 450 nM on ASIC1a, which is even more potent than the reported IC50 of this compound on ASIC3 (1025 nM).[2] This makes it difficult to attribute any observed physiological effects solely to the inhibition of ASIC3.
Furthermore, this compound exhibits significant off-target activity. Research has revealed that both this compound and its more potent analog cause sedation in animal models.[2] Crucially, these sedative effects were also observed in ASIC3 knockout mice, providing strong evidence that these effects are mediated by interactions with other, currently unidentified molecular targets.[2] This polypharmacology severely complicates the interpretation of in vivo data and limits its use as a clean pharmacological tool to probe the specific functions of ASIC3.
In contrast, other inhibitors offer more defined selectivity profiles. APETx2, a peptide toxin, is highly selective for ASIC3-containing channels but is limited by its inability to block the sustained current component, which is thought to be important in prolonged pain states.[9][10] Small molecules like NS383 show selectivity for ASIC1a and ASIC3 over ASIC2a, offering a different pharmacological profile.[13][19] The natural flavonoid EGCG has demonstrated selectivity for ASIC3 over other ASIC subtypes, although with lower potency.[15][16]
Conclusion
While this compound was a valuable step forward from amiloride, offering higher potency, its limitations in terms of selectivity and off-target effects are significant. For researchers aiming to specifically dissect the role of ASIC3, the use of this compound requires careful consideration and the inclusion of appropriate controls to account for its non-selective and off-target activities. The use of more selective inhibitors, such as APETx2 for the transient current or potentially EGCG for broader ASIC3 inhibition without ASIC1a activity, may be more appropriate depending on the experimental question. The development of novel, highly selective small-molecule inhibitors of ASIC3 with minimal off-target effects remains a critical goal for the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacology and therapeutic potential of small molecule inhibitors of acid-sensing ion channels in stroke intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid-sensing ion channel 3: An analgesic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Paradoxical Potentiation of Acid-Sensing Ion Channel 3 (ASIC3) by Amiloride via Multiple Mechanisms and Sites Within the Channel [frontiersin.org]
- 9. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. APETx2, A Kind of ASIC3 Channel Blocker - Creative Peptides [creative-peptides.com]
- 11. A new sea anemone peptide, APETx2, inhibits ASIC3, a major acid-sensitive channel in sensory neurons. – IPMC [ipmc.cnrs.fr]
- 12. smartox-biotech.com [smartox-biotech.com]
- 13. NS383 Selectively Inhibits Acid‐Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Subtype‐selective inhibition of acid‐sensing ion channel 3 by a natural flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subtype-selective inhibition of acid-sensing ion channel 3 by a natural flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. courses.edx.org [courses.edx.org]
- 18. A role for ASIC3 in the modulation of high-intensity pain stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NS383 Selectively Inhibits Acid-Sensing Ion Channels Containing 1a and 3 Subunits to Reverse Inflammatory and Neuropathic Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of A-317567: A Procedural Guide
A-317567 is a solid powder and should be handled with care, utilizing appropriate personal protective equipment (PPE) as outlined in general laboratory safety guidelines.[1][5][6] This includes wearing safety goggles, gloves, and a lab coat. All handling of the solid compound should ideally be performed in a chemical fume hood to prevent inhalation of any dust particles.
Recommended Disposal Protocol
Given the biological potency of this compound as an ion channel inhibitor, it is imperative to treat all waste containing this compound as hazardous.[7][8][9] This includes pure this compound, solutions containing the compound, and any contaminated labware such as pipette tips, tubes, and empty containers.
Step-by-Step Disposal Procedure:
-
Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory trash. This includes solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste (e.g., unused solutions, solvent rinses).
-
Containerization:
-
Solid Waste: Collect all solid waste in a clearly labeled, leak-proof hazardous waste container. The container should be compatible with the waste materials.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Given its solubility in DMSO, the waste container should be suitable for organic solvent waste.[1]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture (e.g., DMSO). The date of waste generation should also be included.
-
Storage of Waste: Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic. This area should be well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor. Do not attempt to dispose of this compound down the drain or in regular trash.[10][11][12][13]
Physicochemical and Storage Data
A clear understanding of the properties of this compound is essential for its safe handling and storage.
| Property | Value | Source |
| Molecular Weight | 397.57 g/mol | [3] |
| Formula | C27H31N3 | [1] |
| Appearance | Solid powder | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | [3] |
| Storage (In Solvent) | -80°C for 6 months, -20°C for 1 month | [2][3] |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. This compound |CAS:371217-32-2 Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ASIC inhibitor | CAS 371217-32-2 | Buy A317567 from Supplier InvivoChem [invivochem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. fishersci.it [fishersci.it]
- 7. Synthesis, Structure−Activity Relationship, and Pharmacological Profile of Analogs of The ASIC-3 Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electrophysiological and in vivo characterization of this compound, a novel blocker of acid sensing ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 12. uwlax.edu [uwlax.edu]
- 13. bsu.edu [bsu.edu]
Essential Safety and Operational Guide for Handling A-317567
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, logistical, and operational information for the handling of A-317567, a potent blocker of acid-sensing ion channels (ASICs). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, its classification as a potent, bioactive small molecule necessitates stringent handling precautions. The following PPE recommendations are based on best practices for handling hazardous chemical compounds.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Level | Equipment | Specifications and Rationale |
| Primary Containment | Chemical Fume Hood or Biological Safety Cabinet (Class II) | To prevent inhalation of aerosols or dust. All handling of powdered this compound and preparation of solutions should be conducted within a certified containment device. |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Inner Glove: Nitrile. Outer Glove: Nitrile or Neoprene. This provides a dual barrier against potential contamination. Gloves should be inspected for tears or punctures before use and changed immediately if contaminated. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes of solutions containing this compound. |
| Face Shield | To be worn in conjunction with safety glasses or goggles when there is a significant risk of splashing, such as during bulk handling or spill cleanup. | |
| Body Protection | Dedicated Laboratory Coat | Should be buttoned completely to provide maximum coverage and should be regularly laundered. |
| Respiratory Protection | N95 Respirator or higher | Recommended when handling the powder outside of a primary containment device, or in the event of a spill. |
Operational and Disposal Plans
Decontamination Procedures
Effective decontamination is critical to prevent cross-contamination and accidental exposure.
Table 2: Decontamination Plan for this compound
| Area/Item | Decontamination Agent | Procedure |
| Work Surfaces (e.g., benchtops, fume hood sash) | 70% Ethanol, followed by a suitable laboratory detergent | 1. After each use, wipe down all surfaces with 70% ethanol. 2. Follow with a thorough cleaning using a laboratory-grade detergent and water. 3. Dry the surface completely. |
| Glassware and Equipment | Appropriate solvent (e.g., ethanol, methanol) followed by detergent wash | 1. Rinse glassware and equipment with a solvent known to dissolve this compound. 2. Wash with a laboratory-grade detergent and rinse thoroughly with purified water. 3. Allow to air dry or use a glassware dryer. |
| Spills | Chemical Spill Kit (absorbent material, neutralizing agent if applicable) | 1. Evacuate and secure the area. 2. Wear appropriate PPE, including respiratory protection. 3. Cover the spill with absorbent material from the spill kit. 4. Collect the absorbed material into a designated hazardous waste container. 5. Decontaminate the spill area as described for work surfaces. |
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.
Table 3: Waste Disposal Plan for this compound
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container (e.g., yellow bag) | Includes contaminated gloves, bench paper, pipette tips, and other disposable labware. |
| Liquid Waste | Labeled Hazardous Liquid Waste Container | Includes unused solutions, and solvent rinses from decontamination procedures. Do not dispose of down the drain. |
| Sharps Waste | Puncture-resistant Sharps Container | Includes needles, syringes, and other sharp objects contaminated with this compound. |
Experimental Protocols
This compound has been utilized in several preclinical models of pain. Below are detailed methodologies for key experiments.
In Vitro Electrophysiology
-
Objective: To determine the inhibitory concentration (IC50) of this compound on acid-sensing ion channels.
-
Methodology:
-
Cell Culture: Use a cell line expressing the target ASIC subtype (e.g., HEK293 cells transfected with the specific ASIC subunit).
-
Patch-Clamp Recording:
-
Prepare whole-cell patch-clamp recordings from the transfected cells.
-
Use an external solution with a physiological pH (e.g., 7.4) and an internal solution appropriate for recording sodium currents.
-
Apply a low pH solution (e.g., pH 4.5) to activate the ASIC currents and establish a baseline response.
-
Prepare a series of concentrations of this compound in the low pH solution.
-
Apply the this compound-containing solutions to the cells and record the resulting current inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each concentration of this compound.
-
Normalize the data to the baseline response.
-
Plot the concentration-response curve and fit it with a suitable equation (e.g., the Hill equation) to determine the IC50 value. This compound has shown an IC50 ranging from 2 to 30µM on different native ASIC currents.[1][2]
-
-
In Vivo Models of Pain
1. Rat Iodoacetate Model of Osteoarthritis Pain
-
Objective: To assess the analgesic efficacy of this compound in a model of osteoarthritis-related pain.
-
Methodology:
-
Induction of Osteoarthritis:
-
Anesthetize male Sprague-Dawley rats.
-
Administer a single intra-articular injection of monosodium iodoacetate (MIA) (e.g., 2 mg in 25 µL of saline) into the knee joint.
-
-
Drug Administration:
-
At a predetermined time point after MIA injection (e.g., 14 days), administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).
-
-
Behavioral Testing:
-
Assess mechanical hypersensitivity using von Frey filaments at baseline and at various time points after drug administration.
-
Measure the paw withdrawal threshold in response to the application of calibrated filaments to the plantar surface of the hind paw.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups.
-
-
2. Rat Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
-
Objective: To evaluate the anti-hyperalgesic effects of this compound in a model of chronic inflammation.
-
Methodology:
-
Induction of Inflammation:
-
Anesthetize male Sprague-Dawley rats.
-
Induce inflammation by injecting Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.
-
-
Drug Administration:
-
Administer this compound or vehicle control at the peak of inflammation (e.g., 24-72 hours post-CFA injection).
-
-
Behavioral Testing:
-
Measure thermal hyperalgesia using a plantar test apparatus.
-
Assess the latency to paw withdrawal from a radiant heat source.
-
-
Data Analysis:
-
Compare the paw withdrawal latencies between the this compound-treated and vehicle-treated groups. This compound was shown to be fully efficacious in this model.[1]
-
-
3. Rat Skin Incision Model of Post-Operative Pain
-
Objective: To determine the efficacy of this compound in alleviating post-surgical pain.
-
Methodology:
-
Surgical Procedure:
-
Anesthetize male Sprague-Dawley rats.
-
Make a longitudinal incision through the skin and fascia of the plantar aspect of a hind paw.
-
Suture the wound closed.
-
-
Drug Administration:
-
Administer this compound or vehicle control either before or after the surgical procedure.
-
-
Behavioral Testing:
-
Measure mechanical allodynia using von Frey filaments at various time points post-surgery.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups. This compound was found to be potent and fully efficacious in this model.[1]
-
-
Mandatory Visualization
Signaling Pathway of this compound Action
This compound acts as an antagonist of Acid-Sensing Ion Channels (ASICs). These channels are activated by a decrease in extracellular pH, leading to an influx of cations (primarily Na+ and, in some cases, Ca2+), which in turn depolarizes the cell membrane and can trigger an action potential.[3] By blocking these channels, this compound prevents these downstream signaling events.
Caption: this compound blocks the activation of ASICs by low pH, preventing downstream signaling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
